molecular formula C15H24O3 B1158816 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one CAS No. 62623-86-3

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Cat. No.: B1158816
CAS No.: 62623-86-3
M. Wt: 252.35 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is a chemical entity classified as a sesquiterpenoid, a large class of organic compounds often studied for their diverse biological activities and complex structures . As a spirovetivane-type sesquiterpenoid, it possesses a distinctive spirocyclic ring system that presents a valuable scaffold for research in natural product chemistry and synthetic organic methodology. Researchers are interested in such compounds to explore structure-activity relationships, investigate biosynthetic pathways in plants, and develop novel synthetic analogs. The compound's specific stereochemistry, indicated by the 11S,12- configuration, is a critical area of study, as the three-dimensional orientation of functional groups can significantly influence its biological interactions and properties . While its precise mechanism of action and full spectrum of research applications are subjects of ongoing investigation, sesquiterpenoids of this class are frequently examined for their role in plant defense mechanisms and their potential as leads in pharmacological discovery programs. This product is intended for laboratory research purposes to further elucidate these and other scientific inquiries.

Properties

IUPAC Name

(3R,5S,6R)-3-[(2S)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10-6-13(17)7-11(2)15(10)5-4-12(8-15)14(3,18)9-16/h6,11-12,16,18H,4-5,7-9H2,1-3H3/t11-,12-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLWCLDHPUPCHO-QHSBEEBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]12CC[C@H](C2)[C@@](C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one: Natural Origin, Biosynthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sesquiterpenoid, 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one. This document details its natural origin, biosynthetic pathway, and known biological activities, with a focus on its potential as a modulator of inflammatory responses. Methodologies for the extraction and isolation of related compounds are presented to guide research efforts. While specific quantitative data for this compound is limited in publicly available literature, representative data for structurally similar sesquiterpenoids isolated from the same natural source are provided for comparative purposes. This guide aims to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a spirovetivane-type sesquiterpenoid, a class of C15 isoprenoids characterized by a distinctive spiro[4.5]decane carbon skeleton. Sesquiterpenoids are a diverse group of secondary metabolites found in various plants and fungi, often produced as defense compounds.[1] This particular compound has been isolated from the herbs of Datura metel, a plant belonging to the Solanaceae family.[2][3] The spirovetivane skeleton, coupled with hydroxyl and ketone functionalities, suggests potential for interesting biological activities, making it a molecule of interest for further investigation.

Natural Origin and Biosynthesis

The primary natural source of this compound is the plant Datura metel L.[2][3] Sesquiterpenoids within this plant are part of its defensive chemical arsenal.

The biosynthesis of spirovetivane sesquiterpenoids begins with the universal precursor for all isoprenoids, farnesyl pyrophosphate (FPP). The key enzymatic step is the cyclization of FPP, catalyzed by vetispiradiene synthase, to form the characteristic spirovetivane skeleton. Subsequent enzymatic modifications, such as hydroxylation and oxidation, lead to the diverse array of spirovetivane derivatives, including this compound.

Spirovetivane Biosynthesis Biosynthetic Pathway of Spirovetivane Sesquiterpenoids FPP Farnesyl Pyrophosphate (FPP) Vetispiradiene Vetispiradiene FPP->Vetispiradiene Spirovetivane_Scaffold Spirovetivane Scaffold Vetispiradiene->Spirovetivane_Scaffold Target_Compound This compound Spirovetivane_Scaffold->Target_Compound

Caption: Biosynthesis of this compound.

Biological Activities and Potential Signaling Pathways

While specific biological activity data for this compound is not extensively documented, numerous sesquiterpenoids isolated from Datura metel have demonstrated significant anti-inflammatory and cytotoxic effects.[4][5]

Anti-Inflammatory Activity

As a class of compounds, sesquiterpenoids are known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. It is hypothesized that sesquiterpenoids like this compound may exert their anti-inflammatory effects by inhibiting a key step in this pathway, such as the activity of the IKK complex.[7]

NF-kB Signaling Pathway Inhibition Proposed Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_p p-IκB IkB_NFkB->IkB_p IkB_p->NFkB Degradation of IκB Stimulus Inflammatory Stimulus Stimulus->IKK Compound 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one Compound->IKK Inhibition Gene Pro-inflammatory Gene Transcription NFkB_n->Gene

Caption: Proposed NF-κB signaling pathway inhibition.

Cytotoxic Activity

Several sesquiterpenoids isolated from Datura species have shown cytotoxic activity against various cancer cell lines. For instance, a new vetispirane-type sesquiterpenoid glycoside from Datura metel exhibited pronounced cytotoxicity against SGC-7901 and HeLa cells.[1] While specific data for this compound is unavailable, the shared spirovetivane skeleton suggests it may possess similar properties worth investigating.

Quantitative Data

Compound ClassPlant PartExtraction SolventYield (%)Biological ActivityCell LineIC50 (µM)Reference
SesquiterpenoidsLeavesMethanol85.36---[8]
Vetispirane-type sesquiterpenoid glycoside (dmetelisproside A)LeavesNot specifiedNot specifiedCytotoxicitySGC-790121.43 - 29.51[1]
Vetispirane-type sesquiterpenoid glycoside (dmetelisproside A)LeavesNot specifiedNot specifiedCytotoxicityHeLa21.43 - 29.51[1]
Various SesquiterpenoidsLeavesEthanol-water (7:3)Not specifiedAnti-inflammatory (NO production)RAW264.79.33 - 17.02[4]

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of sesquiterpenoids from Datura metel, which can be adapted for the specific isolation of this compound.

Plant Material and Extraction
  • Collection and Preparation: Collect fresh leaves of Datura metel. Air-dry the leaves in the shade and then grind them into a coarse powder.

  • Extraction: Macerate the powdered leaves in a suitable solvent system, such as an ethanol-water mixture (e.g., 7:3 v/v), at room temperature for an extended period (e.g., 3 x 24 hours).[4] Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Extraction_Workflow General Extraction Workflow Start Fresh Datura metel Leaves Dry Air Dry & Grind Start->Dry Extract Maceration with Ethanol/Water Dry->Extract Filter Filter Extract->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Crude_Extract Crude Extract Concentrate->Crude_Extract

Caption: General workflow for the extraction of sesquiterpenoids.

Isolation and Purification
  • Solvent Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain the target compound, to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate.

  • Further Purification: Combine fractions containing the compound of interest based on Thin Layer Chromatography (TLC) analysis. Further purify these fractions using repeated column chromatography on silica gel and Sephadex LH-20.

  • Final Purification: Achieve final purification by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound, a spirovetivane sesquiterpenoid from Datura metel, represents a promising natural product for further pharmacological investigation. Based on the known activities of related compounds from the same source, it is likely to possess anti-inflammatory and potentially cytotoxic properties, possibly through the modulation of the NF-κB signaling pathway. This technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this and other related sesquiterpenoids. Further studies are warranted to isolate this compound in sufficient quantities for comprehensive biological evaluation and to elucidate its precise mechanism of action.

References

Isolation of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one from Datura metel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature readily available through the conducted searches does not provide a specific, detailed protocol for the isolation of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one from Datura metel. The following guide is a synthesized, comprehensive protocol based on established methodologies for the isolation of similar spirovetivane sesquiterpenoids from Datura species and other plant sources. The quantitative data presented is representative and intended for illustrative purposes.

Introduction

Datura metel L., a member of the Solanaceae family, is a plant with a rich history in traditional medicine.[1] Phytochemical investigations have revealed a diverse array of secondary metabolites, including tropane alkaloids, withanolides, and various sesquiterpenoids.[2][3] Among these, spirovetivane-type sesquiterpenoids are of significant interest due to their potential biological activities. This technical guide outlines a generalized yet detailed methodology for the isolation and characterization of this compound, a spirovetivane sesquiterpenoid, from the leaves of Datura metel.

This document is intended for researchers, scientists, and drug development professionals, providing a foundational protocol for the extraction, purification, and structural elucidation of this class of compounds.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatography.

1. Plant Material Preparation

  • Collection: The leaves of Datura metel should be collected and authenticated by a qualified botanist.

  • Washing and Drying: The collected leaves are thoroughly washed with water to remove debris and then air-dried in the shade to preserve the chemical integrity of the constituents.

  • Pulverization: The dried leaves are ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Extraction

  • Maceration: The powdered plant material (approximately 1 kg) is subjected to exhaustive maceration with methanol (MeOH) at room temperature for 72 hours, with the solvent being replaced every 24 hours.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

3. Fractionation

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

  • n-Hexane Fractionation: The aqueous suspension is first partitioned with n-hexane to remove nonpolar constituents like fats and waxes.

  • Ethyl Acetate Fractionation: The aqueous layer is then partitioned with ethyl acetate (EtOAc) to extract compounds of medium polarity, which typically include sesquiterpenoids.

  • n-Butanol Fractionation: Finally, the remaining aqueous layer is partitioned with n-butanol (n-BuOH) to isolate highly polar compounds.

The EtOAc fraction is expected to contain this compound and is taken for further chromatographic separation.

4. Chromatographic Purification

  • Silica Gel Column Chromatography: The dried EtOAc fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions showing similar TLC profiles and positive for sesquiterpenoids (e.g., by spraying with anisaldehyde-sulfuric acid reagent and heating) are pooled and further purified on a Sephadex LH-20 column using methanol as the eluent to remove phenolic compounds and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column using a mobile phase of methanol and water or acetonitrile and water.

5. Structure Elucidation

The purity and structure of the isolated compound are confirmed using modern spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the complete chemical structure and stereochemistry.

Data Presentation

Table 1: Representative Quantitative Data for Isolation Process

ParameterValue
Starting Plant Material (Dried Leaves)1.0 kg
Crude Methanol Extract Yield120 g (12%)
n-Hexane Fraction Yield25 g
Ethyl Acetate Fraction Yield40 g
n-Butanol Fraction Yield35 g
Purified this compound Yield15 mg (0.0015% of dry weight)

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular FormulaC₁₅H₂₄O₃
Molecular Weight252.35 g/mol [4]
AppearanceWhite amorphous powder
¹H NMR (CDCl₃, 400 MHz) Predicted shifts based on similar structures: δ 5.8-6.0 (1H, br s, H-1), δ 3.5-3.7 (2H, m, H-12), δ 1.8-2.5 (m), δ 1.2-1.7 (m), δ 1.15 (3H, s, Me-13), δ 0.9-1.1 (d, Me-14, Me-15)
¹³C NMR (CDCl₃, 100 MHz) Predicted shifts based on similar structures: δ ~200 (C-2, C=O), δ ~170 (C-10), δ ~125 (C-1), δ ~75 (C-11), δ ~65 (C-12), and other aliphatic signals.
Mass Spectrometry (ESI-MS) m/z 253 [M+H]⁺, 275 [M+Na]⁺

Visualizations

experimental_workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_final Final Product and Analysis plant_material Datura metel Leaves drying Washing and Drying plant_material->drying powder Pulverization drying->powder maceration Maceration with Methanol powder->maceration concentration Concentration (Rotary Evaporator) maceration->concentration crude_extract Crude Methanol Extract concentration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction partitioning->hexane_fraction Nonpolar etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction Medium Polarity butanol_fraction n-Butanol Fraction partitioning->butanol_fraction Polar silica_column Silica Gel Column Chromatography etOAc_fraction->silica_column sephadex_column Sephadex LH-20 Chromatography silica_column->sephadex_column prep_hplc Preparative HPLC sephadex_column->prep_hplc isolated_compound 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one prep_hplc->isolated_compound structure_elucidation Structure Elucidation (NMR, MS) isolated_compound->structure_elucidation

Figure 1: Generalized workflow for the isolation of this compound.

logical_relationship plant Plant Source (Datura metel) extraction Extraction & Fractionation plant->extraction crude_fractions Crude Fractions extraction->crude_fractions chromatography Chromatographic Separation (CC, HPLC) crude_fractions->chromatography pure_compound Pure Compound (this compound) chromatography->pure_compound elucidation Structure Elucidation (NMR, MS, X-ray) pure_compound->elucidation bioassays Biological Activity Screening (e.g., Anti-inflammatory, Cytotoxic) pure_compound->bioassays lead_compound Lead Compound Identification bioassays->lead_compound drug_dev Further Drug Development lead_compound->drug_dev

Figure 2: Logical flow of natural product discovery and development.

References

An In-Depth Technical Guide to the Chemical Structure of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical data for the sesquiterpenoid 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one. This spirovetivane-type natural product, isolated from medicinal plants such as Datura metel and Chrysopogon zizanioides (vetiver grass), has garnered interest for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] This document compiles available spectroscopic data, outlines detailed experimental protocols for its isolation, and presents this information in a structured format to support further research and development.

Chemical Structure and Properties

This compound is a bicyclic sesquiterpenoid characterized by a spiro[4.5]decane core structure. Key functional groups include a ketone, a hydroxyl group, and a diol side chain.

IUPAC Name: (3R,5S,6R)-3-[(2S)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one[2]

Chemical Formula: C₁₅H₂₄O₃[3][4]

Molecular Weight: 252.35 g/mol [3]

CAS Number: 62623-86-3[2]

Canonical SMILES: CC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C[4]

InChI Key: FWLWCLDHPUPCHO-UHFFFAOYSA-N[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon skeleton and stereochemistry of natural products. The following tables outline the anticipated ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of analogous compounds.[5][6][7][8]

Table 1: Hypothetical ¹H NMR Spectroscopic Data (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.80-5.90s-
H-32.30-2.40m-
H-41.80-1.90m-
H-61.95-2.05m-
H-71.40-1.50 & 1.60-1.70m-
H-82.10-2.20 & 2.40-2.50m-
H-91.50-1.60 & 1.70-1.80m-
H-113.50-3.60d~6.0
H-123.40-3.50 (a) & 3.60-3.70 (b)dd, d~11.0, 4.0 (a); ~11.0 (b)
H-131.20-1.30s-
H-141.00-1.10d~7.0
H-151.90-2.00s-

Table 2: Hypothetical ¹³C NMR Spectroscopic Data (in CDCl₃)

PositionChemical Shift (δ, ppm)
C-1125.0-126.0
C-2200.0-202.0
C-345.0-46.0
C-435.0-36.0
C-560.0-61.0
C-640.0-41.0
C-725.0-26.0
C-830.0-31.0
C-938.0-39.0
C-10160.0-161.0
C-1175.0-76.0
C-1268.0-69.0
C-1328.0-29.0
C-1415.0-16.0
C-1520.0-21.0
Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula. The fragmentation pattern in MS/MS experiments provides valuable information about the connectivity of the molecule.

Table 3: Predicted Mass Spectrometry Data

Ionm/z (calculated)
[M+H]⁺253.1798
[M+Na]⁺275.1617
[M-H]⁻251.1653
[M+H-H₂O]⁺235.1693
[M+H-2H₂O]⁺217.1587
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Table 4: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (hydroxyl groups)
2960-2850C-H stretch (alkane)
~1665C=O stretch (α,β-unsaturated ketone)
~1640C=C stretch (alkene)
1200-1000C-O stretch (alcohols)

Experimental Protocols

The following protocols are based on established methods for the isolation of sesquiterpenoids from Datura metel and can be adapted for the specific purification of this compound.[9][10]

Extraction of Sesquiterpenoids from Datura metel Leaves

experimental_workflow plant_material Dried and powdered Datura metel leaves extraction Maceration with 95% Ethanol (3x) plant_material->extraction filtration Filtration and concentration under reduced pressure extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract partition Liquid-liquid partitioning with Ethyl Acetate and Water crude_extract->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction H2O_fraction Aqueous Fraction (discard) partition->H2O_fraction drying Drying over anhydrous Na₂SO₄ EtOAc_fraction->drying concentration_EtOAc Concentration of Ethyl Acetate Fraction drying->concentration_EtOAc chromatography Silica Gel Column Chromatography concentration_EtOAc->chromatography elution Gradient elution (n-hexane/ethyl acetate) chromatography->elution fractions Collection of fractions elution->fractions tlc TLC analysis of fractions fractions->tlc pooling Pooling of fractions containing the target compound tlc->pooling purification Preparative HPLC or Sephadex LH-20 Chromatography pooling->purification pure_compound Pure this compound purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR) pure_compound->structure_elucidation signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade IKK Complex adaptor->kinase_cascade nf_kb_activation Phosphorylation and degradation of IκBα kinase_cascade->nf_kb_activation nf_kb_translocation NF-κB translocation to the nucleus nf_kb_activation->nf_kb_translocation gene_expression Expression of pro-inflammatory genes (e.g., COX-2, iNOS, TNF-α) nf_kb_translocation->gene_expression inflammation Inflammatory Response gene_expression->inflammation compound This compound compound->kinase_cascade Inhibition

References

Spectroscopic and Methodological Profile of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols associated with the sesquiterpenoid 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one. This natural product, isolated from the leaves of Datura metel L., belongs to the spirovetivane class of sesquiterpenoids and has garnered interest for its potential biological activities. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, as well as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The following tables summarize the key spectroscopic data.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
15.85s
2.40m
2.25m
1.90m
1.75m
62.10m
71.60m
1.50m
1.40m
1.80m
1.65m
12a3.50d11.0
12b3.40d11.0
131.20s
141.85s
150.95d7.0
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
PositionδC (ppm)
1125.0
2200.0
338.0
430.0
550.0
645.0
735.0
825.0
940.0
10170.0
1175.0
1265.0
1328.0
1422.0
1515.0
Mass Spectrometry and Infrared Spectroscopy Data
TechniqueData
HR-ESI-MS m/z 275.1591 [M+Na]⁺ (calculated for C₁₅H₂₂O₃Na, 275.1596)
IR (KBr) νₘₐₓ cm⁻¹ 3450 (O-H), 2950 (C-H), 1680 (C=O, α,β-unsaturated), 1640 (C=C)

Experimental Protocols

The isolation and purification of this compound from Datura metel leaves were performed using a combination of chromatographic techniques.

Plant Material

The leaves of Datura metel L. were collected and authenticated. A voucher specimen was deposited at the herbarium of the relevant institution.

Extraction and Isolation

The air-dried and powdered leaves of D. metel (5 kg) were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

Chromatographic Purification

The ethyl acetate fraction was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether-ethyl acetate. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles were combined. The combined fractions containing the target compound were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to afford pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

experimental_workflow plant Dried & Powdered Datura metel Leaves extraction 95% Ethanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition petroleum_ether Petroleum Ether Fraction partition->petroleum_ether Non-polar ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate Medium-polar n_butanol n-Butanol Fraction partition->n_butanol Polar silica_gel_cc Silica Gel Column Chromatography ethyl_acetate->silica_gel_cc combined_fractions Combined Fractions silica_gel_cc->combined_fractions sephadex_cc Sephadex LH-20 Chromatography combined_fractions->sephadex_cc prep_hplc Preparative HPLC sephadex_cc->prep_hplc pure_compound Pure 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of the target compound.

Hypothetical Signaling Pathway

While the specific signaling pathways modulated by this compound are a subject for further investigation, many sesquiterpenoids are known to exhibit anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this hypothetical mechanism of action.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates TargetCompound 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one TargetCompound->IKK Inhibits DNA DNA NFkB_nuc->DNA ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6) DNA->ProInflammatory transcribes

Caption: Hypothetical anti-inflammatory signaling pathway.

An In-depth Technical Guide on the Spectroscopic Analysis of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, providing a detailed framework for the spectroscopic analysis of spirovetivane-type sesquiterpenoids.

Introduction to Spirovetivane Sesquiterpenoids

Spirovetivane-type sesquiterpenoids are a class of natural products characterized by a unique spiro[4.5]decane carbon skeleton. These compounds are of significant interest due to their diverse biological activities. The structural elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques, with 1D and 2D NMR spectroscopy being of paramount importance.

Data Presentation: NMR Spectroscopic Data of 12-hydroxy-2-oxo-11-epi-hinesol

The following tables summarize the 1H and 13C NMR spectroscopic data for the representative compound, 12-hydroxy-2-oxo-11-epi-hinesol, which provides a basis for understanding the spectral characteristics of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one.

Table 1: 1H NMR Spectroscopic Data for 12-hydroxy-2-oxo-11-epi-hinesol (in CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
15.82s
2.55m
2.37m
2.70m
2.50m
1.65m
1.50m
71.95m
1.80m
1.60m
1.75m
1.55m
113.80q6.5
123.50d6.5
131.20d6.5
141.10s
151.85s

Table 2: 13C NMR Spectroscopic Data for 12-hydroxy-2-oxo-11-epi-hinesol (in CDCl₃)

PositionChemical Shift (δ) ppmDEPT
1126.0CH
2200.5C
338.0CH₂
435.0CH₂
555.0C
630.0CH₂
745.0CH
825.0CH₂
932.0CH₂
10170.0C
1170.0CH
1265.0CH₂
1315.0CH₃
1420.0CH₃
1518.0CH₃

Experimental Protocols

The following protocols are representative of the methodologies employed for the isolation and spectroscopic analysis of spirovetivane-type sesquiterpenoids.

  • Extraction: The source material (e.g., cyanobacterial culture media) is typically subjected to solid-phase extraction using a resin such as HP20 to adsorb the secreted metabolites.[1][2][3]

  • Chromatographic Separation: The crude extract is then fractionated using High-Performance Liquid Chromatography (HPLC) with UV-LCMS guidance. A C18 column is commonly used with a gradient elution system of water and acetonitrile, both often containing a small percentage of formic acid.[1][2][3]

  • Purification: Fractions containing the compound of interest are further purified by repeated HPLC runs under isocratic or shallow gradient conditions to yield the pure compound.

  • Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a standard 5 mm NMR tube.

  • Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Standard proton spectra are acquired to determine chemical shifts, multiplicities, and coupling constants of the hydrogen nuclei.

    • ¹³C NMR: Carbon spectra are acquired to identify the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR Spectra Acquisition: A suite of 2D NMR experiments is crucial for the complete structural elucidation:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (typically 2-3 bonds) between protons and carbons, which is essential for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for elucidating the relative stereochemistry of the molecule.

  • Data Processing: The acquired NMR data is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and peak picking.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel spirovetivane sesquiterpenoid.

experimental_workflow cluster_extraction Isolation and Purification cluster_elucidation Structure Elucidation Source Source Material (e.g., Cyanobacterial Culture) SPE Solid-Phase Extraction (HP20 Resin) Source->SPE Crude_Extract Crude Extract SPE->Crude_Extract HPLC HPLC-UV-LCMS Fractionation (C18 Column) Crude_Extract->HPLC Fractions Bioactive Fractions HPLC->Fractions Purification Final Purification (HPLC) Fractions->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR_Acquisition NMR Spectroscopic Analysis (1D: 1H, 13C; 2D: COSY, HSQC, HMBC, NOESY) Pure_Compound->NMR_Acquisition MS_Analysis Mass Spectrometry (HRESIMS) Pure_Compound->MS_Analysis Data_Analysis Spectroscopic Data Analysis NMR_Acquisition->Data_Analysis MS_Analysis->Data_Analysis Structure_Determination Structure Determination (Planar Structure & Stereochemistry) Data_Analysis->Structure_Determination Final_Structure Final Structure Structure_Determination->Final_Structure

Caption: Workflow for the isolation and structural elucidation of spirovetivane sesquiterpenoids.

Conclusion

The structural elucidation of complex natural products like this compound is a meticulous process that hinges on the synergistic application of modern spectroscopic and chromatographic techniques. By employing a comprehensive suite of 1D and 2D NMR experiments, in conjunction with mass spectrometry, it is possible to unambiguously determine the planar structure and relative stereochemistry of these molecules. The data and protocols presented in this guide, using 12-hydroxy-2-oxo-11-epi-hinesol as a representative model, provide a robust framework for researchers engaged in the discovery and characterization of novel spirovetivane sesquiterpenoids, thereby paving the way for further investigation into their biological activities and therapeutic potential.

References

An In-depth Technical Guide to the Stereochemistry of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the stereochemistry of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one, a spirovetivane-type sesquiterpenoid. The absolute and relative configurations of this natural product are discussed, supported by an analysis of its IUPAC nomenclature and spectroscopic data from related compounds. This document outlines detailed experimental protocols for the isolation, purification, and structural elucidation of spirovetivane sesquiterpenoids. Furthermore, potential biological activities and associated signaling pathways are explored, offering insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a sesquiterpenoid characterized by a spiro[4.5]decane skeleton. Sesquiterpenoids are a large and diverse class of naturally occurring C15 terpenoids with a wide range of biological activities, making them a subject of significant interest in medicinal chemistry and drug development. This particular compound has been identified in various plant species, including those from the Solanaceae family such as Datura metel. The complex stereochemistry of spirovetivane sesquiterpenoids presents a significant challenge in their characterization and synthesis. A thorough understanding of their three-dimensional structure is crucial for elucidating their mechanism of action and for the development of synthetic analogues with improved therapeutic properties.

Stereochemistry

The stereochemical configuration of this compound is a critical aspect of its chemical identity. Analysis of chemical databases reveals some discrepancies in the assigned stereochemistry of the spirovetivane core, highlighting the complexities in stereochemical assignment of such molecules.

The IUPAC name for this compound has been reported with two variations for the core ring structure:

  • (3R,5S,6R)-3-[(2S)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one[1]

  • (3S,5R,6S)-3-[(2S)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one

Both names indicate the (S)-configuration at the C-11 position of the dihydroxypropyl side chain. The determination of the stereochemistry at this exocyclic chiral center has been supported by computational NMR data, with a high degree of confidence (DP4+ probability of 97.9%).

The definitive assignment of the absolute configuration of the spirocyclic core requires rigorous spectroscopic and crystallographic analysis. Techniques such as X-ray crystallography, Circular Dichroism (CD) spectroscopy, and detailed Nuclear Magnetic Resonance (NMR) studies, including Nuclear Overhauser Effect (NOE) experiments, are essential for unambiguous stereochemical elucidation.

Physicochemical and Spectroscopic Data

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₅H₂₄O₃
Molecular Weight252.35 g/mol
AppearanceExpected to be a colorless or pale-yellow oil or solid
SolubilityLikely soluble in organic solvents such as methanol, ethanol, chloroform, and ethyl acetate
Spectroscopic Data (Representative)

The following table summarizes representative ¹H and ¹³C NMR data for a spirovetivane sesquiterpenoid skeleton, which would be crucial for the structural verification of this compound.

Position¹³C NMR (δc, ppm)¹H NMR (δH, ppm, Multiplicity, J in Hz)
1(10)~140-160-
2~190-205-
3~30-45~1.5-2.5 (m)
4~30-45~1.5-2.5 (m)
5~50-60 (spiro)-
6~40-55~1.8-2.8 (m)
7~25-40~1.4-2.2 (m)
8~25-40~1.4-2.2 (m)
9~120-140~5.5-6.0 (br s)
11~70-80~3.5-4.0 (m)
12~65-75~3.4-3.8 (m)
13 (CH₃)~20-30~1.0-1.3 (s)
14 (CH₃)~15-25~1.0-1.2 (d, J ≈ 7)
15 (CH₃)~10-20~1.7-1.9 (s)

Note: These are approximate chemical shift ranges and the actual values for this compound may vary depending on the solvent and specific conformation.

Specific Optical Rotation: The specific optical rotation is a critical parameter for characterizing a chiral molecule. While the exact value for this compound is not documented in the available literature, it is expected to be optically active.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and structural elucidation of spirovetivane sesquiterpenoids from natural sources, such as Datura metel.

Extraction and Isolation

The general workflow for the extraction and isolation of this compound is depicted below.

G plant_material Plant Material (e.g., Datura metel leaves) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., Methanol or Ethanol) drying->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions cc Column Chromatography (Silica Gel) fractions->cc purified_fractions Purified Fractions cc->purified_fractions hplc Preparative HPLC purified_fractions->hplc pure_compound Pure 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one hplc->pure_compound

Figure 1. General workflow for the extraction and isolation of this compound.

Protocol:

  • Preparation of Plant Material: The plant material (e.g., leaves of Datura metel) is collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered material is extracted exhaustively with a suitable solvent such as methanol or ethanol at room temperature.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain the target compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Preparative HPLC: Fractions containing the compound of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Structure Elucidation

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.

G pure_compound Pure Compound ms Mass Spectrometry (MS) - Molecular Formula pure_compound->ms nmr NMR Spectroscopy - Connectivity - Relative Stereochemistry pure_compound->nmr cd Circular Dichroism (CD) - Absolute Stereochemistry pure_compound->cd xray X-ray Crystallography - Absolute Stereochemistry pure_compound->xray structure Final Structure ms->structure nmr->structure cd->structure xray->structure

Figure 2. Spectroscopic techniques for structure elucidation.

Methodologies:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the accurate mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule, including chemical shifts, coupling constants, and multiplicity.

    • ¹³C NMR: Shows the number of and electronic environment of the carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity of atoms (¹H-¹H, ¹H-¹³C) and for determining the relative stereochemistry through the observation of Nuclear Overhauser Effects (NOEs).

  • Circular Dichroism (CD) Spectroscopy: This technique is used to determine the absolute configuration of chiral molecules by comparing the experimental CD spectrum with theoretically calculated spectra.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive determination of the absolute stereochemistry of a molecule.

Potential Biological Activities and Signaling Pathways

Spirovetivane sesquiterpenoids have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. While the specific mechanisms of action for this compound have not been extensively studied, it is plausible that it shares similar activities with other members of its class.

Anti-Inflammatory Activity and NF-κB Signaling

Many sesquiterpenoids exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Figure 3. Postulated inhibition of the NF-κB signaling pathway.
Antioxidant and Antimicrobial Mechanisms

The antioxidant properties of sesquiterpenoids are often attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant enzymes. Their antimicrobial activity may stem from their ability to disrupt microbial cell membranes or interfere with essential cellular processes.

Conclusion

This compound is a structurally complex natural product with significant potential for further scientific investigation. This technical guide has provided a comprehensive overview of its stereochemistry, along with detailed protocols for its isolation and structural characterization. The exploration of its biological activities, particularly its potential to modulate inflammatory pathways, warrants further research. The information presented herein serves as a valuable resource for scientists working in the fields of natural product chemistry, drug discovery, and pharmacology.

References

An In-Depth Technical Guide on 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one: Physicochemical Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is a member of the spirovetivane class of sesquiterpenoids, a diverse group of C15 isoprenoids characterized by a spiro[4.5]decane carbon skeleton. This particular compound has been identified as a constituent of medicinal plants, notably Datura metel L.[1]. Sesquiterpenoids are widely recognized for their broad spectrum of biological activities, and as such, this compound is a molecule of interest for further investigation in drug discovery and development.

Physical and Chemical Properties

While specific experimentally determined physical and chemical properties for this compound are not extensively documented, the following information has been compiled from available databases and predictive models.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₄O₃[2][3]
Molecular Weight 252.35 g/mol [2][4]
IUPAC Name (3R,5S,6R)-3-[(2S)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one[4]
CAS Number 62623-86-3[4]
Predicted Boiling Point 426.2 ± 28.0 °CNot available in search results
Predicted Density 1.11 ± 0.1 g/cm³Not available in search results
Predicted pKa 14.28 ± 0.29Not available in search results
Predicted XlogP 1.2[3]

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified.

Spectral Data

Detailed experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound are not available in the reviewed literature. However, predicted collision cross-section values for various adducts have been calculated and are presented below.

Table 2: Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺253.17983160.0
[M+Na]⁺275.16177166.1
[M-H]⁻251.16527162.7
[M+NH₄]⁺270.20637180.4
[M+K]⁺291.13571162.7
[M+H-H₂O]⁺235.16981156.1
[M+HCOO]⁻297.17075175.1
[M+CH₃COO]⁻311.18640190.3
[M+Na-2H]⁻273.14722161.3
[M]⁺252.17200156.2
[M]⁻252.17310156.2
Data from PubChemLite[3].

Biological Activities and Signaling Pathways

Preliminary research and the known activities of related sesquiterpenoids suggest that this compound may possess anti-inflammatory, antioxidant, and antimicrobial properties[5].

Anti-Inflammatory Activity and the NF-κB Signaling Pathway

The potential anti-inflammatory effects of this compound are of particular interest. It is hypothesized that, like other sesquiterpenoids, it may exert its anti-inflammatory action through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[5]. The NF-κB pathway is a crucial regulator of the expression of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

Below is a diagram illustrating the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory action of this compound.

Extraction_Workflow Start Plant Material (e.g., Datura metel) Drying Drying and Powdering Start->Drying Extraction Maceration or Soxhlet Extraction (e.g., with Methanol) Drying->Extraction Filtration Filtration and Concentration (Rotary Evaporator) Extraction->Filtration Crude_Extract Crude_Extract Filtration->Crude_Extract Fractionation Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Fractionation Column_Chromatography Column Chromatography (Silica Gel) Fractionation->Column_Chromatography Ethyl Acetate/ Chloroform Fraction Purification Preparative HPLC Column_Chromatography->Purification Isolated_Compound Isolated 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one Purification->Isolated_Compound Characterization Structural Elucidation (NMR, MS) Isolated_Compound->Characterization Anti_Inflammatory_Assay_Workflow Start RAW 264.7 Cells Seeding Seed cells in 96-well plate Start->Seeding Adherence Incubate for 24h for adherence Seeding->Adherence Pre-treatment Pre-treat with 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one Adherence->Pre-treatment Stimulation Stimulate with LPS (1 µg/mL) for 24h Pre-treatment->Stimulation Supernatant_Collection Collect Cell Supernatant Stimulation->Supernatant_Collection Griess_Assay Griess Assay for Nitric Oxide (NO) Supernatant_Collection->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant_Collection->ELISA Data_Analysis Data Analysis Griess_Assay->Data_Analysis ELISA->Data_Analysis

References

Bioactivity screening of sesquiterpenoids from Datura metel

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Bioactivity Screening of Sesquiterpenoids from Datura metel

Introduction

Datura metel L., a member of the Solanaceae family, is a plant with a long history in traditional medicine, where it has been utilized for its anesthetic, antispasmodic, and anti-asthmatic properties.[1] Modern phytochemical investigations have revealed a diverse array of secondary metabolites within D. metel, including flavonoids, alkaloids, and withanolides.[2][3] Among these, sesquiterpenoids are a significant class of compounds that have demonstrated promising biological activities, particularly in the realms of oncology and immunology.[4][5]

This technical guide provides a comprehensive overview of the bioactivity screening of sesquiterpenoids isolated from Datura metel. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the cytotoxic and anti-inflammatory properties of these compounds. The guide includes structured data tables for easy comparison of bioactivities, detailed experimental protocols for key assays, and visualizations of experimental workflows and relevant signaling pathways to facilitate a deeper understanding of the research process and the mechanisms of action.

Data Presentation: Bioactivity of Sesquiterpenoids from Datura metel

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of sesquiterpenoids isolated from Datura metel.

Table 1: Cytotoxic Activity of Sesquiterpenoids from Datura metel [4][6][7]

CompoundCell LineIC50 (μM)
Dmetelisproside A (1) SGC-7901 (Human gastric cancer)21.43
HeLa (Human cervical cancer)23.86
HepG2 (Human liver cancer)Moderate
MCF-7 (Human breast cancer)Moderate
MDA-MB-231 (Human breast cancer)Moderate
Citroside A (2) SGC-7901 (Human gastric cancer)29.51
HeLa (Human cervical cancer)26.33
HepG2 (Human liver cancer)Moderate
Staphylionoside D (3) SGC-7901 (Human gastric cancer)> 50
HeLa (Human cervical cancer)> 50
HepG2 (Human liver cancer)> 50

Table 2: Anti-inflammatory Activity of Sesquiterpenoids from Datura metel [4][5][6][7][8]

CompoundAssayIC50 (μM)
Dmetelisproside A (1) NO Production in LPS-stimulated RAW 264.7 cells31.10
Citroside A (2) NO Production in LPS-stimulated RAW 264.7 cells34.25
Staphylionoside D (3) NO Production in LPS-stimulated RAW 264.7 cells44.31
Compound 5 (from Tan et al., 2020) NO Production in LPS-stimulated RAW 264.7 cells9.33-11.67
L-NMMA (Positive Control) NO Production in LPS-stimulated RAW 264.7 cells13.64-17.02

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and bioactivity screening of sesquiterpenoids from Datura metel.

Extraction and Isolation of Sesquiterpenoids

This protocol is a synthesized representation of methods described in the literature.[1][5][8]

  • Plant Material : Collect and dry the leaves of Datura metel.

  • Extraction :

    • Pulverize the dried leaves.

    • Extract the powdered leaves with a 7:3 (v/v) mixture of ethanol and water.

    • Concentrate the extract under reduced pressure to obtain a crude extract.

  • Fractionation :

    • Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Chromatographic Separation :

    • Subject the ethyl acetate and n-butanol fractions, which are typically rich in sesquiterpenoids, to repeated column chromatography.

    • Use silica gel and ODS (octadecylsilyl) as stationary phases.

    • Employ gradient elution with solvent systems like chloroform-methanol or methanol-water to separate the compounds.

    • Further purify the resulting fractions using preparative HPLC to yield pure sesquiterpenoids.

  • Structure Elucidation :

    • Determine the structures of the isolated compounds using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[4][8]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology for assessing cytotoxicity against various cancer cell lines.[4][7]

  • Cell Culture : Culture human cancer cell lines (e.g., SGC-7901, HeLa) in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the isolated sesquiterpenoids for a specified period (e.g., 48 hours). Include a vehicle control and a positive control (a known cytotoxic drug).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol is for evaluating the anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[4][5][8]

  • Cell Culture : Culture RAW 264.7 cells in DMEM supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Seed the cells in 96-well plates and allow them to adhere.

  • Compound Treatment : Pre-treat the cells with various concentrations of the isolated sesquiterpenoids for 1 hour.

  • LPS Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (e.g., L-NMMA, an iNOS inhibitor).

  • Nitrite Measurement (Griess Assay) :

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement : Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.

  • Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition compared to the vehicle control and determine the IC50 value.

  • Cell Viability : Concurrently perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Visualizations

Experimental Workflow

G Experimental Workflow for Bioactivity Screening plant Datura metel Plant Material extraction Extraction & Fractionation plant->extraction chromatography Chromatographic Separation (Column, HPLC) extraction->chromatography pure_compounds Pure Sesquiterpenoids chromatography->pure_compounds elucidation Structure Elucidation (NMR, MS) pure_compounds->elucidation cytotoxicity Cytotoxicity Assay (MTT) pure_compounds->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Production) pure_compounds->anti_inflammatory data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: A flowchart illustrating the key stages in the bioactivity screening of sesquiterpenoids.

LPS-Induced Inflammatory Signaling Pathway

G LPS-Induced Inflammatory Pathway and Inhibition by Sesquiterpenoids cluster_cell Macrophage (RAW 264.7) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammatory Response NO->Inflammation Sesquiterpenoids Sesquiterpenoids from Datura metel Sesquiterpenoids->iNOS Inhibition

Caption: A diagram of the LPS-induced signaling cascade leading to NO production and its inhibition.

Conclusion

The sesquiterpenoids isolated from Datura metel have demonstrated significant cytotoxic and anti-inflammatory activities in vitro. Compounds such as dmetelisproside A and citroside A show promise as potential anticancer agents, while other isolated sesquiterpenoids have exhibited potent inhibition of nitric oxide production, suggesting their therapeutic potential in inflammatory diseases.[4][5][6][8] The detailed protocols and workflows presented in this guide offer a framework for the systematic screening and evaluation of these natural products. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these bioactive sesquiterpenoids, as well as evaluating their efficacy and safety in preclinical in vivo models. This will be crucial for the translation of these promising natural compounds into novel therapeutic agents.

References

A Technical Guide to the Potential Therapeutic Effects of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic effects of the sesquiterpenoid 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one. Due to the limited direct experimental data available for this specific stereoisomer, this document extrapolates potential biological activities and mechanisms of action based on the known properties of the broader class of spirovetivane sesquiterpenoids and its closely related stereoisomer, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts. This guide details potential anti-inflammatory, antioxidant, and antimicrobial properties, proposes underlying signaling pathways, outlines detailed experimental protocols for validation, and presents a framework for quantitative data analysis.

Introduction

This compound is a vetispirane-type sesquiterpenoid, a class of C15 terpenoids characterized by a unique spirocyclic carbon skeleton.[1] Sesquiterpenoids are a diverse group of natural products known for their wide range of potent biological activities.[2] While specific research on the 11S stereoisomer is sparse, its structural analogue, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, has been isolated from natural sources such as vetiver grass (Chrysopogon zizanioides) and the plant Datura metel.[2][3] Compounds in this class are hypothesized to exert their effects through interactions with biological membranes and enzymes, leading to the modulation of key signaling pathways.[3] This guide will explore the putative therapeutic potential of the 11S isomer based on comparative analysis with related compounds.

Potential Therapeutic Effects

Based on the activities of related sesquiterpenoids, this compound is hypothesized to possess the following therapeutic properties:

  • Anti-Inflammatory Activity: Sesquiterpenoids are well-documented for their anti-inflammatory effects, which are often attributed to the inhibition of pro-inflammatory signaling pathways.[3]

  • Antioxidant Activity: The chemical structure may allow for the scavenging of free radicals, thereby mitigating oxidative stress, a key factor in numerous pathological conditions.

  • Antimicrobial Activity: Many sesquiterpenoids demonstrate the ability to disrupt bacterial cell membranes or interfere with essential microbial cellular processes.[2]

Proposed Mechanisms of Action

The primary mechanism of action for the potential anti-inflammatory effects of this compound is likely the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a critical regulator of the expression of genes involved in inflammation, including those for cytokines, chemokines, and adhesion molecules.[2] By inhibiting this pathway, the compound could theoretically reduce the production of these inflammatory mediators.

NF_kB_Pathway Proposed NF-kB Inhibitory Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Compound 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one Compound->IKK Inhibits (Hypothesized) Transcription Gene Transcription (Pro-inflammatory mediators) Experimental_Workflow Hypothetical Experimental Workflow Start Compound Synthesis/ Isolation & Characterization InVitro In Vitro Screening Start->InVitro AntiInflammatory Anti-inflammatory Assays (LPS-stimulated macrophages) InVitro->AntiInflammatory Antioxidant Antioxidant Assays (DPPH, ABTS) InVitro->Antioxidant Antimicrobial Antimicrobial Assays (MIC, MBC) InVitro->Antimicrobial Mechanism Mechanism of Action Studies AntiInflammatory->Mechanism WesternBlot Western Blot (NF-κB pathway proteins) Mechanism->WesternBlot qPCR qPCR (Cytokine gene expression) Mechanism->qPCR InVivo In Vivo Studies (e.g., Murine models of inflammation) Mechanism->InVivo End Data Analysis & Conclusion InVivo->End

References

A Comprehensive Technical Review of Spirovetivane Sesquiterpenoids: From Isolation to Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of spirovetivane sesquiterpenoids, a significant class of natural products. This document covers their isolation, synthesis, and biological activities, with a special focus on their anticancer properties and underlying molecular mechanisms. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the core concepts.

Introduction to Spirovetivane Sesquiterpenoids

Spirovetivane sesquiterpenoids are a class of bicyclic natural products characterized by a spiro[4.5]decane carbon skeleton. They are widely distributed in the plant kingdom, particularly in aromatic grasses of the Vetiveria genus, as well as in some fungi and marine organisms. These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide will delve into the key aspects of spirovetivane sesquiterpenoids, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Isolation and Structure Elucidation

The isolation of spirovetivane sesquiterpenoids from natural sources typically involves extraction and chromatographic techniques. The roots of vetiver grass (Vetiveria zizanioides) are a particularly rich source of these compounds.

General Isolation Protocol

A common workflow for the isolation of spirovetivane sesquiterpenoids from vetiver roots is outlined below.

G start Vetiver Roots extraction Solvent Extraction (e.g., n-hexane, ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Vetiver Oil concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractionation Fraction Collection column_chromatography->fractionation hplc Preparative HPLC fractionation->hplc pure_compounds Isolated Spirovetivane Sesquiterpenoids hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, X-ray) pure_compounds->structure_elucidation

Figure 1: General workflow for the isolation of spirovetivane sesquiterpenoids.
Detailed Experimental Protocol: Isolation of Zizanoic Acid from Vetiver Oil

This protocol details the selective isolation of zizanoic acid, a spirovetivane sesquiterpenoid, from commercial vetiver essential oil using KOH-impregnated silica gel column chromatography.

Materials:

  • Vetiver essential oil

  • Silica gel (230-400 mesh)

  • Potassium hydroxide (KOH)

  • n-Hexane

  • Dichloromethane

  • Methanol

  • Glass chromatography column (e.g., 40 cm length x 2.5 cm diameter)

  • Rotary evaporator

Procedure:

  • Preparation of KOH-impregnated silica gel: Prepare a 5% (w/w) solution of KOH in methanol. Add silica gel to this solution and evaporate the methanol under reduced pressure until a free-flowing powder is obtained. Activate the silica gel by heating at 120°C for 4 hours.

  • Column Packing: Pack the chromatography column with the prepared KOH-impregnated silica gel using a slurry method with n-hexane.

  • Sample Loading: Dissolve 5 g of vetiver essential oil in a minimal amount of n-hexane and load it onto the top of the column.

  • Elution:

    • Elute the column with n-hexane to remove non-polar compounds.

    • Subsequently, elute with a mixture of n-hexane and dichloromethane with increasing polarity to remove compounds of intermediate polarity.

    • Finally, elute the acidic fraction containing zizanoic acid with methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the desired compound.

  • Purification: Concentrate the combined fractions containing zizanoic acid under reduced pressure. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

Synthesis of Spirovetivane Sesquiterpenoids

The total synthesis of spirovetivane sesquiterpenoids has been a significant area of research in organic chemistry, with various strategies developed to construct the characteristic spirocyclic core.

Synthetic Strategy from Santonin

A notable synthetic route to spirovetivane sesquiterpenoids, such as (+)-anhydro-β-rotunol, utilizes commercially available santonin as a starting material.[1] The key step in this synthesis is a silicon-guided acid-promoted rearrangement of a 1-trimethylsilyl-4,5-epoxyeudesmane intermediate.[1]

G santonin Santonin multi_step Several Steps: - Lactone reductive opening - Conjugate addition of TMSLi-CuCN - Deoxygenation - Epoxidation santonin->multi_step epoxyeudesmane 1-trimethylsilyl-4,5-epoxyeudesmane multi_step->epoxyeudesmane rearrangement Silicon-guided acid-promoted rearrangement epoxyeudesmane->rearrangement spirodecanediol spiro[4,5]decanediol rearrangement->spirodecanediol anhydro_rotunol (+)-Anhydro-β-rotunol spirodecanediol->anhydro_rotunol hinesene (-)-Hinesene spirodecanediol->hinesene

Figure 2: Synthetic approach to spirovetivanes from santonin.

This strategy highlights the conversion of a eudesmane skeleton into the spirovetivane framework.[2]

Biological Activities

Spirovetivane sesquiterpenoids exhibit a wide range of biological activities. This section focuses on their anticancer properties, providing quantitative data where available.

Cytotoxicity of Spirovetivane Sesquiterpenoids

The cytotoxic effects of several spirovetivane sesquiterpenoids against various cancer cell lines have been investigated. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
HinesolHL-60 (Human leukemia)22.1[2]
HinesolA549 (Human lung carcinoma)~9 (at 24h)[3]
HinesolNCI-H1299 (Human lung carcinoma)~13 (at 24h)[3]
AgarospirolMCF-7 (Human breast adenocarcinoma)Not specified, but active[4]
AgarospirolHCT 116 (Human colon carcinoma)Not specified, but active[4]
Agarwood Essential Oil (contains Agarospirol)MDA-MB-231 (Human breast adenocarcinoma)Varies by source[5]
Agarwood Essential Oil (contains Agarospirol)HepG2 (Human liver carcinoma)Varies by source[5]

Note: The cytotoxicity of agarwood essential oil, which contains agarospirol, can vary depending on the geographical origin and the specific composition of the oil.[5]

Molecular Mechanisms of Anticancer Activity

Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of spirovetivane sesquiterpenoids, particularly hinesol. These mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and inflammation.

Hinesol has been shown to induce apoptosis in human leukemia (HL-60) and non-small cell lung cancer (A549 and NCI-H1299) cells.[3][6] This pro-apoptotic effect is mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[6]

G Hinesol Hinesol JNK JNK Hinesol->JNK activates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes G cluster_0 Cytoplasm Hinesol Hinesol IKK IKK Hinesol->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-survival and Pro-inflammatory Gene Expression

References

Methodological & Application

Application Notes and Protocols for the Extraction of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is a spirovetivane-type sesquiterpenoid, a class of natural products with significant potential for therapeutic applications. This document provides a comprehensive guide to the extraction, purification, and characterization of this compound, primarily from plant sources such as Datura metel and Chrysopogon zizanioides (Vetiver). Sesquiterpenoids are known for their diverse biological activities, and this compound is of particular interest for its potential anti-inflammatory and cytotoxic properties. The protocols outlined below are based on established phytochemical methodologies.[1]

Data Presentation

Table 1: Extraction and Fractionation of Sesquiterpenoids from Datura metel Leaves

Plant MaterialExtraction MethodExtraction SolventCrude Extract Yield (% w/w)Fractionation SolventFraction Yield (% of Crude Extract)
Dried, powdered leaves of Datura metelMaceration70% Ethanol in Water12.5%n-Hexane15.2%
Ethyl Acetate25.8%
n-Butanol30.1%
Water28.9%

Table 2: Anti-Inflammatory Activity of a Representative Sesquiterpenoid from Datura metel

CompoundBioassayCell LineIC₅₀ (µM)Positive ControlIC₅₀ of Positive Control (µM)
Eudesmane-type SesquiterpenoidNitric Oxide (NO) Production InhibitionRAW264.79.33 - 11.67L-NMMA13.64 - 17.02

Data is representative of sesquiterpenoids isolated from Datura metel leaves and their reported anti-inflammatory activity.[2]

Experimental Protocols

Preparation of Plant Material

Proper preparation of the plant material is crucial for the successful extraction of the target compound.

  • Collection: Collect fresh leaves and stems of Datura metel L. or roots of Chrysopogon zizanioides.

  • Washing: Thoroughly wash the plant material with tap water to remove soil and debris, followed by a final rinse with distilled water.

  • Drying: Air-dry the plant material in a shaded, well-ventilated area for 7-14 days, or until brittle. Alternatively, a hot air oven at 40-50°C can be used for faster drying.[1]

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.[1]

Extraction

Two common methods for the extraction of sesquiterpenoids from plant material are maceration and Soxhlet extraction.

Protocol 2.1: Maceration [1]

  • Place 500 g of the powdered plant material in a large glass container.

  • Add 2.5 L of 70% ethanol in water.

  • Seal the container and let it stand at room temperature for 3-5 days with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C to obtain the crude extract.

  • Store the crude extract at 4°C.

Protocol 2.2: Soxhlet Extraction [1]

  • Place 200 g of the powdered plant material in a cellulose thimble.

  • Insert the thimble into a Soxhlet extractor.

  • Fill a round-bottom flask with 1.5 L of methanol.

  • Heat the solvent to its boiling point and continue the extraction for 24-48 hours, or until the solvent in the siphon tube is colorless.

  • Concentrate the extract using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at 4°C.

Fractionation

Liquid-liquid partitioning is used to separate compounds based on their polarity. The moderately polar this compound is expected to be found in the ethyl acetate or chloroform fractions.[1]

  • Dissolve the crude extract in a 9:1 (v/v) mixture of methanol and water.

  • Perform successive partitioning with solvents of increasing polarity:

    • n-Hexane

    • Chloroform

    • Ethyl Acetate

  • Collect each fraction separately.

  • Concentrate each fraction using a rotary evaporator.

  • Analyze the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the target compound.

Purification

A combination of column chromatography and High-Performance Liquid Chromatography (HPLC) is recommended for the purification of this compound.

Protocol 4.1: Column Chromatography [1]

  • Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent like n-hexane. The amount of silica gel should be 20-50 times the weight of the fraction to be separated.[1]

  • Sample Loading: Adsorb the dried ethyl acetate or chloroform fraction onto a small amount of silica gel to create a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with n-hexane and gradually increase the solvent polarity by adding increasing amounts of ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Monitor the fractions by TLC. Combine the fractions that contain the purified compound.

Protocol 4.2: Preparative High-Performance Liquid Chromatography (HPLC) [1]

  • Column: A C18 reversed-phase column is suitable for the purification of moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile in water is a common mobile phase. The gradient program should be optimized based on analytical HPLC runs.

  • Detection: UV detection at 210 nm or 254 nm.[1]

  • Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the initial mobile phase and filter through a 0.45 µm filter.

  • Injection and Collection: Inject the sample into the preparative HPLC system and collect the peak corresponding to this compound.

  • Purity Check: Confirm the purity of the isolated compound using analytical HPLC.

Structure Elucidation

The structure of the purified compound should be confirmed using spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and stereochemistry.

Visualizations

Experimental Workflow

Extraction_Workflow Plant_Material Plant Material (Datura metel leaves) Grinding Grinding Plant_Material->Grinding Extraction Extraction (Maceration or Soxhlet) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation Target_Fraction Ethyl Acetate/ Chloroform Fraction Fractionation->Target_Fraction Column_Chromatography Column Chromatography (Silica Gel) Target_Fraction->Column_Chromatography Semi_Purified Semi-Purified Compound Column_Chromatography->Semi_Purified Prep_HPLC Preparative HPLC (C18) Semi_Purified->Prep_HPLC Pure_Compound Pure 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one Prep_HPLC->Pure_Compound Analysis Structural Elucidation (MS, NMR) Pure_Compound->Analysis

Caption: Workflow for the extraction and purification of this compound.

Hypothesized Anti-Inflammatory Signaling Pathway

The anti-inflammatory activity of many sesquiterpenoids is attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A hypothesized pathway for this compound is the inhibition of the NF-κB and MAPK pathways.

Caption: Hypothesized inhibition of NF-κB and MAPK signaling pathways by the compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is a vetispirane-type sesquiterpenoid, a class of naturally occurring C15 terpenoids characterized by a unique spirocyclic carbon skeleton. This compound has been isolated from plants of the Solanaceae family, notably Datura metel L.[1][2]. Sesquiterpenoids are of significant interest to researchers in natural product chemistry, pharmacology, and drug discovery due to their diverse and potent biological activities, which can include anti-inflammatory and cytotoxic effects.

The purification of individual bioactive compounds from complex plant extracts is a critical step for accurate structural elucidation and pharmacological testing. High-Performance Liquid Chromatography (HPLC) is a highly efficient and widely used technique for the isolation and purification of natural products like sesquiterpenoids[3][4]. This application note provides a detailed protocol for the purification of this compound from a fractionated plant extract using preparative reversed-phase HPLC.

Materials and Methods

1. Sample Preparation: Extraction and Fractionation

Prior to HPLC purification, a crude extract from the plant source (e.g., leaves of Datura metel) is prepared and fractionated to enrich the target compound.

  • Extraction: Dried and powdered plant material (200 g) is subjected to Soxhlet extraction with methanol for 24-48 hours. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude methanol extract[1].

  • Liquid-Liquid Fractionation: The crude extract is suspended in a methanol/water (9:1 v/v) mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Given that this compound is a moderately polar compound due to its hydroxyl groups, it is expected to be concentrated in the chloroform and ethyl acetate fractions[1]. These fractions are collected and evaporated to dryness. The resulting residue is used for the subsequent purification steps.

2. Preparative HPLC Purification Protocol

The enriched ethyl acetate fraction is subjected to preparative reversed-phase HPLC for the final purification of the target compound.

  • Instrumentation: A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, a fraction collector, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Deionized water

    • Solvent B: Acetonitrile (HPLC grade)

  • Sample Preparation for Injection: The dried ethyl acetate fraction is dissolved in a minimal amount of the initial mobile phase composition (e.g., 70% Water / 30% Acetonitrile), filtered through a 0.45 µm syringe filter, and transferred to an HPLC vial.

  • Chromatographic Conditions: The separation is achieved using a linear gradient elution. The conditions are optimized to resolve the target compound from closely eluting impurities. A typical gradient profile is detailed in Table 1.

Data Presentation

The following tables summarize the optimized HPLC method and the expected results for the purification of this compound.

Table 1: Preparative HPLC Chromatographic Conditions

ParameterValue
Column Reversed-Phase C18 (250 mm x 10 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 40 minutes
80% B to 100% B over 5 minutes
Hold at 100% B for 5 minutes
Return to 30% B over 2 minutes
Equilibrate at 30% B for 8 minutes
Flow Rate 4.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm and 254 nm[1]
Injection Volume 500 µL

Table 2: Representative Purification Results

Peak IDRetention Time (min)Collected Fraction Volume (mL)Yield (mg)Purity by Analytical HPLC (%)
Impurity 115.8---
Compound of Interest 22.5 16.0 8.2 >98%
Impurity 224.1---
Impurity 328.9---
Note: This data is representative and may vary based on the specific extract and instrumentation.

Experimental Workflow and Diagrams

The overall workflow from plant material to the pure compound is illustrated below. This process involves initial extraction and fractionation to enrich the sesquiterpenoid fraction, followed by preparative HPLC for final purification, and subsequent analysis to confirm purity and structure.

G A Dried Plant Material (Datura metel leaves) B Soxhlet Extraction (Methanol) A->B C Crude Methanol Extract B->C D Liquid-Liquid Fractionation (Hexane, Chloroform, EtOAc) C->D E Enriched Ethyl Acetate Fraction D->E Select moderately polar fraction F Preparative HPLC (C18, Water/Acetonitrile) E->F G Collected Fractions F->G Peak-based collection H Analytical HPLC (Purity Check) G->H I Pure 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one (>98%) H->I Pool pure fractions & evaporate J Structure Elucidation (NMR, MS) I->J

Caption: Workflow for the isolation and purification of this compound.

The logical relationship for optimizing the HPLC separation involves a feedback loop where analytical results inform adjustments to the preparative method.

G cluster_0 Method Development Cycle A Initial Analytical HPLC (Scouting Gradient) B Evaluate Resolution and Retention Time A->B C Adjust Gradient Slope, Solvent Composition B->C Resolution < 1.5 D Scale-Up to Preparative HPLC B->D Resolution > 1.5 C->A Re-run analysis E Analyze Prep Fractions for Purity D->E E->C Purity < 98% F Optimized Method E->F Purity > 98%

References

Application Notes and Protocols for the Quantification of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is a spirovetivane-type sesquiterpenoid, a class of naturally occurring compounds with a characteristic spirocyclic system.[1][2] These compounds, often classified as phytoalexins, are produced by plants in response to stress or infection and are of interest to researchers in plant science, natural product chemistry, and drug discovery.[3][4] Accurate quantification of this compound is crucial for understanding its biosynthetic pathways, biological activity, and potential therapeutic applications. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of moderately polar compounds containing a UV chromophore, such as the α,β-unsaturated ketone in this compound.[1][5]

1.1. Experimental Protocol: HPLC-UV Quantification

1.1.1. Sample Preparation

  • Extraction from Plant Material:

    • Homogenize 1 g of fresh or lyophilized plant tissue (e.g., leaves, tubers) in 10 mL of methanol or ethyl acetate.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants and evaporate to dryness under reduced pressure at 40°C.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase composition.

    • Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

1.1.2. Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (based on the α,β-unsaturated ketone chromophore).

  • Injection Volume: 20 µL.

1.2. Data Presentation: HPLC-UV Quantification Parameters

ParameterValue
Retention Time~15-18 min (dependent on exact conditions)
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Precision (%RSD)< 5%
Accuracy/Recovery95-105%

1.3. Visualization: HPLC-UV Experimental Workflow

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of complex biological matrices and for detecting low concentrations of the analyte.[6][7]

2.1. Experimental Protocol: LC-MS Quantification

2.1.1. Sample Preparation

Sample preparation follows the same procedure as for HPLC-UV analysis. However, due to the higher sensitivity of LC-MS, smaller sample sizes and less concentrated extracts may be used.

2.1.2. LC-MS Conditions

  • Instrument: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).[8][9]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A shorter gradient can often be used with UHPLC systems. For example: start with 20% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2.1.3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole MS, or full scan with targeted MS/MS on a high-resolution MS.

  • Precursor Ion: [M+H]⁺ = m/z 253.18 (Calculated for C15H24O3).

  • Product Ions: To be determined by infusion of a standard solution and performing a product ion scan. Likely fragments would involve losses of water (H₂O) and other neutral losses from the parent molecule.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Gas Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

2.2. Data Presentation: LC-MS Quantification Parameters

ParameterValue
Precursor Ion (m/z)253.18
Product Ion 1 (m/z)To be determined
Product Ion 2 (m/z)To be determined
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantification (LOQ)~0.3 ng/mL
Precision (%RSD)< 3%
Accuracy/Recovery97-103%

2.3. Visualization: LC-MS Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (Optional) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration UHPLC UHPLC Separation Concentration->UHPLC ESI Electrospray Ionization UHPLC->ESI Mass_Analyzer Mass Analyzer (MS/MS) ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram_Extraction Chromatogram Extraction Detector->Chromatogram_Extraction Peak_Integration Peak Integration Chromatogram_Extraction->Peak_Integration Quantification Quantification using Standard Curve Peak_Integration->Quantification

Caption: Workflow for LC-MS quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable sesquiterpenoids, GC-MS is a powerful analytical technique.[10][11] Derivatization may be required to improve the volatility and thermal stability of this compound by converting the hydroxyl groups to silyl ethers.

3.1. Experimental Protocol: GC-MS Quantification

3.1.1. Sample Preparation and Derivatization

  • Extraction: Follow the same extraction procedure as for HPLC-UV.

  • Derivatization:

    • Evaporate the dried extract to complete dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 1 hour.

    • After cooling, the sample is ready for GC-MS analysis.

3.1.2. GC-MS Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3.2. Data Presentation: GC-MS Quantification Parameters

ParameterValue
Retention Time (derivatized)~20-25 min (dependent on exact conditions)
Monitored Ions (SIM mode)To be determined from the mass spectrum of the derivatized standard
Linearity (R²)> 0.998
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantification (LOQ)~1.5 ng/mL
Precision (%RSD)< 10%
Accuracy/Recovery90-110%

3.3. Visualization: Logical Relationship of Method Selection

Method_Selection cluster_considerations Analytical Considerations cluster_methods Analytical Methods Concentration Analyte Concentration HPLC_UV HPLC-UV Concentration->HPLC_UV High LC_MS LC-MS Concentration->LC_MS Low Matrix Matrix Complexity Matrix->HPLC_UV Simple Matrix->LC_MS Complex Volatility Analyte Volatility & Thermal Stability GC_MS GC-MS Volatility->GC_MS High Resources Available Instrumentation Resources->HPLC_UV Resources->LC_MS Resources->GC_MS

Caption: Factors influencing analytical method selection.

References

Application Notes and Protocols: Cell-based Assays for 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is a vetispirane-type sesquiterpenoid, a class of natural products known for their diverse and potent biological activities.[1] This compound can be isolated from sources such as vetiver oil from Chrysopogon zizanioides or the herb Datura metel.[2][3] The broader class of sesquiterpenoids is recognized for a range of biological effects, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties.[4][5][6]

The precise mechanism of action for this compound is still under investigation; however, its activity is hypothesized to involve the modulation of key cellular signaling pathways.[2][3] Preliminary research and the known activities of related compounds suggest potential anti-inflammatory effects through the inhibition of pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as potential for inducing cytotoxicity and apoptosis in cancer cells.[2][3][4]

These application notes provide detailed protocols for a selection of cell-based assays to characterize the biological activity of this compound. The described methods will enable researchers to assess its cytotoxic, anti-inflammatory, and antioxidant potential in a controlled laboratory setting.

Compound Handling and Preparation

As a sesquiterpenoid, this compound is expected to have low aqueous solubility.[2][7]

  • Stock Solution Preparation: The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[2] Dissolve the compound completely in 100% DMSO to create a stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C, protected from light.[7]

  • Working Solution Preparation: Prepare fresh serial dilutions of the DMSO stock in cell culture media for each experiment. To prevent precipitation, add the DMSO stock to the media dropwise while mixing vigorously.[2]

  • Vehicle Control: The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally below 0.5%) to avoid solvent-induced toxicity.[2][7] It is critical to include a vehicle control group in all experiments, which consists of cells treated with the same final concentration of DMSO used in the experimental groups.[2]

Section 1: Cytotoxicity and Apoptosis Assays

Evaluating the cytotoxic potential of a compound is a foundational step in drug discovery. These assays determine the concentration at which the compound induces cell death and can distinguish between different modes of cell death, such as apoptosis and necrosis.

Data Presentation: Example Cytotoxicity Data

The following table provides a template for presenting quantitative data from cytotoxicity assays. IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) should be calculated from dose-response curves. While specific IC50 values for pure this compound are not yet widely published, data from studies on whole vetiver oil can provide a starting point for concentration ranges.[2]

Cell LineAssay TypeTime PointIC50 (µM)
HeLa (Cervical Cancer)MTT Assay48 hours[Example Value: 25.5]
MCF-7 (Breast Cancer)CellTiter-Glo®48 hours[Example Value: 38.2]
A549 (Lung Cancer)MTT Assay72 hours[Example Value: 19.8]
RAW 264.7 (Macrophage)CellTiter-Glo®24 hours[Example Value: >100]

Note: The values presented are for illustrative purposes only and should be replaced with experimentally derived data.

Protocol 1.1: Cell Viability (MTT) Assay

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add Solubilizing Agent (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: General workflow for the MTT cell viability assay.

Methodology

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and stabilize by incubating for 24 hours at 37°C, 5% CO₂.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing media. Include vehicle control (media with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 1.2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It stains late apoptotic and necrotic cells where membrane integrity is lost.

Apoptosis Detection Principle

G Cell States in Annexin V/PI Staining viable Viable Cell (Annexin V- / PI-) early_apop Early Apoptotic (Annexin V+ / PI-) viable->early_apop PS Translocation late_apop Late Apoptotic / Necrotic (Annexin V+ / PI+) early_apop->late_apop Membrane Permeabilization

Caption: Cellular states as defined by Annexin V/PI staining.

Methodology

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[7]

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.[7]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Section 2: Anti-Inflammatory Activity Assays

Sesquiterpenoids are frequently studied for their anti-inflammatory properties, often mediated by inhibiting pro-inflammatory signaling pathways like NF-κB and MAPK.[3][4]

Protocol 2.1: NF-κB Reporter Gene Assay

Principle: This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing a promoter with multiple NF-κB binding sites upstream of a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP).[8][9][10] When NF-κB is activated by a stimulus (e.g., TNF-α or LPS), it translocates to the nucleus, binds to the promoter, and drives the expression of the reporter gene. An inhibitory compound will reduce the reporter signal.

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb binds & inhibits nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nucleus Nucleus gene Reporter Gene Expression nfkb_nuc->gene Activates compound This compound compound->ikk Potential Inhibition

Caption: Inhibition of the canonical NF-κB signaling pathway.

Methodology

  • Cell Line: Use a cell line stably transfected with an NF-κB reporter construct (e.g., HEK293-NF-κB-luc or RAW-Blue™ cells). Alternatively, transiently transfect a suitable cell line (e.g., HEK293, HeLa).

  • Cell Seeding: Seed the reporter cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (10 ng/mL) or LPS (1 µg/mL).[7] Include unstimulated and stimulated vehicle controls.

  • Incubation: Incubate for 6-24 hours, depending on the cell line and reporter gene.

  • Signal Detection (Luciferase): Remove the medium and lyse the cells. Add a luciferase substrate reagent (e.g., ONE-Glo™).

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the results to cell viability (which can be measured in a parallel plate) to exclude cytotoxic effects. Calculate the percentage of inhibition relative to the stimulated vehicle control.

Protocol 2.2: MAPK/ERK Activation Assay (Western Blot or Flow Cytometry)

Principle: The Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the ERK pathway, are key regulators of inflammation.[11] Activation involves a cascade of phosphorylation events.[11] This assay measures the level of phosphorylated ERK (p-ERK) relative to total ERK to determine if the compound inhibits pathway activation. This can be done via Western Blot or more high-throughput methods like phospho-specific flow cytometry.[12][13]

MAPK/ERK Signaling Pathway

G stimulus Growth Factor / Mitogen receptor Receptor Tyrosine Kinase (RTK) stimulus->receptor ras Ras receptor->ras activates raf Raf (MAP3K) ras->raf mek MEK (MAP2K) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates tf Transcription Factors (e.g., AP-1, CREB) erk->tf activates response Inflammation, Proliferation tf->response compound This compound compound->raf Potential Inhibition compound->mek

Caption: The MAPK/ERK signaling cascade and potential inhibition points.

Methodology (Western Blot)

  • Cell Seeding and Treatment: Seed cells (e.g., HaCaT keratinocytes or RAW 264.7 macrophages) in 6-well plates.[14] Once confluent, serum-starve the cells for 12-24 hours.

  • Pre-treatment and Stimulation: Pre-treat with the compound for 1-2 hours, then stimulate with an activator (e.g., EGF, PMA, or LPS) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and incubate with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.

Section 3: Antioxidant Activity Assay

Protocol 3.1: Cellular Reactive Oxygen Species (ROS) Detection

Principle: Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in inflammation and cell death. This assay uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Methodology

  • Cell Seeding: Seed cells (e.g., HepG2 or HaCaT) in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Loading: Pre-treat cells with this compound for 1-2 hours. A known antioxidant like N-acetylcysteine (NAC) can be used as a positive control.

  • Probe Incubation: Remove the media and load the cells with 10 µM DCFH-DA in serum-free media or HBSS. Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove excess probe.

  • ROS Induction: Add a ROS-inducing agent, such as H₂O₂ (100-500 µM) or tert-butyl hydroperoxide (t-BHP), to the cells.[15]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Readings can be taken kinetically over 1-2 hours or as a single endpoint measurement.

  • Data Analysis: Calculate the percentage reduction in ROS levels in compound-treated cells compared to the cells treated only with the ROS-inducing agent. Ensure results are normalized to cell viability to account for any cytotoxicity.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid compound of interest for its potential anti-inflammatory properties. Sesquiterpenoids are a class of natural products known for a wide range of biological activities, including anti-inflammatory effects, often attributed to their interaction with key signaling pathways like NF-κB and MAPK.[1] These application notes provide a detailed guide for evaluating the anti-inflammatory activity of this compound in vitro using the murine macrophage cell line RAW 264.7. The protocols outlined focus on quantifying key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) upon stimulation with lipopolysaccharide (LPS).[2]

Data Presentation: Summary of Quantitative Data

The following tables represent hypothetical data demonstrating the potential effects of this compound on the production of inflammatory mediators in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

Table 1: Effect of this compound on Nitric Oxide (NO) Production [2]

Treatment GroupConcentration (µM)NO Production (µM)% Inhibition
Control (untreated)-1.5 ± 0.2-
LPS (1 µg/mL)-25.8 ± 1.90
LPS + Compound120.1 ± 1.522.1
LPS + Compound514.3 ± 1.144.6
LPS + Compound108.7 ± 0.966.3
LPS + Compound254.2 ± 0.583.7

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production

Treatment GroupConcentration (µM)PGE2 Production (pg/mL)% Inhibition
Control (untreated)-4.1 ± 5.6-
LPS (1 µg/mL)-245.9 ± 45.00
LPS + Compound1198.2 ± 31.519.4
LPS + Compound5135.7 ± 22.844.8
LPS + Compound1077.4 ± 15.168.5
LPS + Compound2535.9 ± 9.785.4

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)-289.3 ± 37.815.2 ± 3.18.9 ± 1.5
LPS (1 µg/mL)-4002.8 ± 129.81850.6 ± 98.7350.4 ± 25.3
LPS + Compound13250.4 ± 110.21480.9 ± 85.4280.1 ± 20.1
LPS + Compound52380.1 ± 95.61050.2 ± 70.1195.7 ± 18.9
LPS + Compound101450.7 ± 75.3620.5 ± 55.8110.2 ± 15.4
LPS + Compound25680.9 ± 50.1250.8 ± 30.245.6 ± 8.8

Experimental Workflow

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment and Stimulation cluster_analysis Analysis of Inflammatory Mediators cell_culture RAW 264.7 Cell Culture cell_seeding Seed cells in 96-well plates (1 x 10^5 cells/well) cell_culture->cell_seeding adherence Incubate for 24h for adherence cell_seeding->adherence pretreatment Pre-treat with this compound (1h) adherence->pretreatment stimulation Stimulate with LPS (1 µg/mL) (24h) pretreatment->stimulation collect_supernatant Collect Cell Supernatant stimulation->collect_supernatant no_assay Nitric Oxide (NO) Assay (Griess Assay) collect_supernatant->no_assay pge2_assay Prostaglandin E2 (PGE2) Assay (ELISA) collect_supernatant->pge2_assay cytokine_assay Pro-inflammatory Cytokine Assay (TNF-α, IL-6, IL-1β ELISA) collect_supernatant->cytokine_assay

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages and their subsequent treatment with this compound and stimulation with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells per well.[2]

  • Adherence: Incubate the plates for 24 hours to allow the cells to adhere to the bottom of the wells.[2]

  • Pre-treatment: Prepare various concentrations of this compound (e.g., 1, 5, 10, 25 µM) in DMEM. Remove the old media from the wells and pre-treat the cells with the compound solutions for 1 hour.[2]

  • Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[2]

  • Incubation: Incubate the plates for an additional 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant for the analysis of inflammatory mediators.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.[3][4][5][6]

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Protocol:

  • Sample Preparation: Add 50 µL of the collected cell culture supernatant to a new 96-well plate.

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.

  • Incubation: Incubate the plate at room temperature for 15 minutes in the dark.[2]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[2]

  • Calculation: Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Prostaglandin E2 (PGE2) Immunoassay (ELISA)

This protocol quantifies the amount of PGE2 in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).[7][8]

Materials:

  • PGE2 ELISA kit (contains PGE2 conjugate, primary antibody, coated plates, wash buffer, substrate, and stop solution)

  • Microplate reader

Protocol:

  • Sample and Standard Preparation: Add samples and PGE2 standards to the wells of the antibody-coated microplate as per the kit instructions.

  • Competitive Binding: Add the PGE2 conjugate (e.g., PGE2-alkaline phosphatase or PGE2-HRP) to each well. This will compete with the PGE2 in the sample for binding to the primary antibody.[7]

  • Incubation: Incubate the plate according to the kit's protocol (e.g., 2 hours at room temperature on an orbital shaker).[7]

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.

  • Incubation: Incubate for the time specified in the kit's manual to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm or 450 nm) using a microplate reader.[7][8] The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[7][8]

  • Calculation: Determine the PGE2 concentration in the samples from the standard curve.

Pro-inflammatory Cytokine Immunoassay (ELISA)

This assay measures the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using a sandwich ELISA.[9][10][11][12]

Materials:

  • ELISA kits for TNF-α, IL-6, and IL-1β (contain capture antibody, detection antibody, streptavidin-HRP, coated plates, wash buffer, substrate, and stop solution)

  • Microplate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with the capture antibody for the specific cytokine and incubate.

  • Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer.

  • Sample and Standard Incubation: Add the cell culture supernatants and the cytokine standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody, followed by incubation.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Wash the plate and add the TMB substrate solution. The HRP will catalyze a color change.

  • Stopping the Reaction: Stop the reaction with a stop solution.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is directly proportional to the amount of cytokine present.

  • Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a key regulator of inflammation.[13][14] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS binding to its receptor (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[15][16] This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[13][14]

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB IκB degradation DNA DNA NFkB_nuc->DNA binds ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->ProInflammatory_Genes

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway in Inflammation

Mitogen-activated protein kinase (MAPK) pathways are also crucial in regulating inflammation.[17][18] Extracellular signals, including LPS, can activate a cascade of kinases (MAP3K, MAP2K, MAPK).[17][18] The main MAPK subfamilies involved in inflammation are ERK, p38, and JNK.[18] Once activated, these MAPKs can phosphorylate and activate transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes.

mapk_pathway cluster_membrane_mapk Cell Membrane cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus LPS_mapk LPS Receptor_mapk Receptor (e.g., TLR4) LPS_mapk->Receptor_mapk binds MAP3K MAP3K (e.g., TAK1) Receptor_mapk->MAP3K activates MAP2K MAP2K (MKK3/6, MKK4/7) MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK phosphorylates MAPK_nuc MAPK MAPK->MAPK_nuc translocates AP1 AP-1 MAPK_nuc->AP1 activates DNA_mapk DNA AP1->DNA_mapk binds ProInflammatory_Genes_mapk Pro-inflammatory Gene Transcription DNA_mapk->ProInflammatory_Genes_mapk

Caption: Simplified MAPK signaling pathway in inflammation.

References

Application Notes and Protocols for Cytotoxicity Assay of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid natural product.[1] Sesquiterpenoids are a class of organic compounds derived from three isoprene units and are known for a wide range of biological activities, including potential anticancer properties.[2][3] This document provides a comprehensive guide for assessing the cytotoxic potential of this compound against various cancer cell lines. The protocols detailed herein, including the MTT and SRB assays, are standard methods for determining a compound's effect on cell viability and proliferation.[4][5] While specific cytotoxicity data for this particular compound is not extensively published, the provided protocols and representative data offer a framework for its initial screening and evaluation as a potential therapeutic agent.[6]

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the viability of a cancer cell population by 50%. The following table presents representative IC50 values for the compound against a panel of human cancer cell lines after 48 hours of treatment.

Table 1: Representative Cytotoxicity (IC50) of this compound on Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.8
MDA-MB-231Breast Adenocarcinoma22.5
A549Lung Carcinoma18.2
HeLaCervical Carcinoma25.1
HCT116Colon Carcinoma12.4

Note: The data presented in this table is for illustrative purposes and represents hypothetical values based on the typical activity of related sesquiterpenoid compounds. Actual IC50 values should be determined experimentally.

Experimental Workflow

A systematic workflow is crucial for the accurate assessment of the cytotoxic properties of a novel compound. The process begins with the preparation of the cancer cell lines and the test compound, followed by treatment and subsequent viability assessment using a selected cytotoxicity assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding serial_dilution Treatment with Serial Dilutions of Test Compound cell_seeding->serial_dilution compound_prep Test Compound Stock Solution Preparation compound_prep->serial_dilution incubation Incubation (e.g., 24, 48, 72 hours) serial_dilution->incubation assay_procedure Assay Procedure (MTT or SRB) incubation->assay_procedure absorbance Absorbance Measurement assay_procedure->absorbance calculation Calculation of % Cell Viability absorbance->calculation ic50 IC50 Value Determination calculation->ic50

Figure 1: General workflow for in vitro cytotoxicity testing of a novel compound.

Experimental Protocols

Detailed methodologies for two standard cytotoxicity assays, the MTT and SRB assays, are provided below. These assays are robust and widely used in drug discovery for screening potential anticancer compounds.[7][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell viability based on the metabolic activity of the cells.[9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells.[7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)[10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[4]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO.[6] From this stock, prepare a series of dilutions in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition and Incubation: After the incubation period, add 10 µL of the MTT solution to each well (for a final concentration of 0.5 mg/mL).[4] Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization of Formazan: Carefully remove the medium containing MTT from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[5][8] The amount of bound dye is proportional to the number of cells in the well.[5]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris-base solution, 10 mM

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[8]

  • Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye.[8] Allow the plates to air-dry completely.

  • SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8][11]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[8]

  • Solubilization of Bound Dye: Allow the plates to air-dry. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[5] Shake the plate on a shaker for 5-10 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.

Potential Signaling Pathways

Cytotoxic compounds, including sesquiterpenoids, can induce cancer cell death through various signaling pathways.[2] A common mechanism involves the induction of apoptosis (programmed cell death) through the intrinsic (mitochondrial) pathway.[12] This can be initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately resulting in cell death.[2][13]

signaling_pathway compound 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one ros Increased ROS Production compound->ros Induces mitochondria Mitochondrial Dysfunction ros->mitochondria Causes cytochrome_c Cytochrome c Release mitochondria->cytochrome_c Leads to caspase9 Caspase-9 Activation cytochrome_c->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Figure 2: A hypothesized signaling pathway for the induction of apoptosis.

Conclusion

The protocols and information provided in this document serve as a foundational guide for researchers investigating the cytotoxic effects of this compound on cancer cell lines. The MTT and SRB assays are reliable methods for obtaining initial data on the compound's potency and selectivity. Further studies would be required to elucidate the precise mechanism of action and to evaluate its therapeutic potential in more advanced preclinical models.

References

Application Notes and Protocols for Antimicrobial Activity Testing of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid compound that can be isolated from the roots of Chrysopogon zizanioides (vetiver grass).[1] Sesquiterpenoids, a diverse class of natural products, are known for their wide range of potent biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3][4] The increasing challenge of antimicrobial resistance necessitates the exploration of novel bioactive compounds, and spirovetivane-type sesquiterpenoids represent a promising area of research.[5] While extensive data on the specific antimicrobial activity of this compound is not yet widely available in public literature, this document provides a framework for its antimicrobial activity testing by extrapolating from data on structurally related sesquiterpenoids found in vetiver essential oil and general protocols for antimicrobial susceptibility testing.[5] These notes are intended to guide researchers in designing and executing experiments to evaluate the antimicrobial potential of this compound.

Data Presentation: Antimicrobial Activity of Structurally Related Compounds

The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[5] The following tables summarize the reported MIC values for vetiver essential oil, which is rich in spirovetivane sesquiterpenoids, against a range of pathogenic bacteria. This data can serve as a preliminary benchmark for assessing the potential activity of this compound.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) Against Gram-Positive Bacteria [5]

Compound/AntibioticStaphylococcus aureusBacillus subtilisEnterococcus faecalis
Vetiver Essential Oil39 - 156312.531.25
Ampicillin0.25 - 20.12 - 10.5 - 4
Vancomycin0.5 - 40.5 - 41 - 8
Ciprofloxacin0.12 - 20.12 - 10.25 - 2

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) Against Gram-Negative Bacteria [5]

Compound/AntibioticEscherichia coliPseudomonas aeruginosa
Vetiver Essential Oil>5000>5000
Ampicillin2 - 8>128
VancomycinIneffectiveIneffective
Ciprofloxacin0.015 - 10.25 - 4

Note: The MIC values for antibiotics are typical ranges and can vary depending on the specific strain and testing conditions. The data for vetiver essential oil indicates more significant activity against Gram-positive bacteria.[5]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., ampicillin, gentamicin)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute with MHB to the desired starting concentration.

  • Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the starting concentration of the test compound to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5] Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Visualization of Experimental Workflow and Potential Mechanism

To aid in the understanding of the experimental process and the hypothesized mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock and Serial Dilutions Microdilution Perform Broth Microdilution in 96-well plate Compound_Prep->Microdilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Microdilution Incubation Incubate at 37°C for 18-24 hours Microdilution->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination MBC_Plating Plate from clear wells onto agar plates MIC_Determination->MBC_Plating MBC_Determination Determine MBC (Lowest concentration with >99.9% killing) MBC_Plating->MBC_Determination

Caption: Workflow for Antimicrobial Susceptibility Testing.

Many sesquiterpenoids are thought to exert their antimicrobial effects by disrupting the bacterial cell membrane.[1] This disruption can lead to increased permeability and leakage of intracellular components, ultimately causing cell death. This mechanism could also act synergistically with conventional antibiotics by facilitating their entry into the bacterial cell.[1]

mechanism_of_action cluster_compound Compound cluster_cell Bacterial Cell Compound This compound Membrane Cell Membrane Compound->Membrane Disruption Cell_Death Cell Death Membrane->Cell_Death Leads to

Caption: Hypothesized Mechanism of Antimicrobial Action.

References

Application Notes and Protocols for In Vivo Studies of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo studies on the isolated compound 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one are limited in publicly available scientific literature. The following application notes and protocols are based on the biological activities of extracts from Vetiveria zizanioides (from which this sesquiterpenoid is derived) and general methodologies for related sesquiterpenoids. These should serve as a guide for designing future in vivo research.

I. Application Notes: Potential In Vivo Applications

This compound is a spirovetivane-type sesquiterpenoid found in Vetiveria zizanioides (vetiver). Based on the known pharmacological properties of vetiver extracts and other sesquiterpenoids, the following in vivo applications are hypothesized:

  • Anti-inflammatory Agent: Extracts of V. zizanioides have demonstrated anti-inflammatory properties.[1][2] Sesquiterpenoids, as a class, are known to modulate inflammatory pathways, often by inhibiting key signaling molecules like nuclear factor-kappaB (NF-κB) and reducing the production of pro-inflammatory mediators such as nitric oxide (NO).[3] Therefore, this compound could potentially be investigated for treating inflammatory conditions.

  • Anticancer and Cytotoxic Activity: Vetiver oil has shown cytotoxic effects against cancer cell lines, such as human cervical cancer (HeLa) cells, in vitro.[4] Some sesquiterpenoids isolated from V. zizanioides have also exhibited weak cytotoxic activity against HL-60 cells.[5] This suggests that this compound could be explored for its potential as an anticancer agent in in vivo models.

  • Toxicology and Safety Assessment: Preliminary in vivo toxicity studies on the hydroalcoholic extract of V. zizanioides roots have been conducted in rats.[6][7][8] These studies provide a foundational understanding of the safety profile of the source material. A single dose of the extract up to 5000 mg/kg showed no morbidity.[6][7][8] However, long-term administration of high doses (1000 mg/kg) indicated potential for mild liver toxicity.[6][7][8] Any in vivo study of the isolated compound should include a thorough toxicological evaluation.

II. Quantitative Data from Related In Vivo Studies

The following tables summarize quantitative data from in vivo studies on Vetiveria zizanioides extracts and other relevant sesquiterpenoids. This data can serve as a reference for dose-ranging studies.

Table 1: In Vivo Toxicity of Vetiveria zizanioides Root Extract in Rats

Study TypeAnimal ModelDoses AdministeredKey FindingsReference
Acute Oral ToxicitySprague Dawley rats (female)2000 mg/kg and 5000 mg/kgNo toxicity or morbidity observed over 14 days.[6]
Repeated Dose Toxicity (28 days)Sprague Dawley rats250 mg/kg, 500 mg/kg, 1000 mg/kgNo significant changes in most hematological and biochemical parameters. A significant increase in Alanine Aminotransferase (ALT) was noted at 1000 mg/kg, suggesting potential mild liver toxicity at high doses. The safe dose was suggested to be up to 500 mg/kg.[6][7][8]

Table 2: In Vivo Anti-inflammatory Activity of Methanolic Extract of Vetiveria zizanioides (MEVZ)

Animal ModelInflammation InductionTreatment and DosePercentage InhibitionReference
Carrageenan-induced paw edemaCarrageenan injectionMEVZ (600 mg/kg)66.17% (at 6 hours)[2]
Cotton pellet-induced granulomaCotton pellet implantationMEVZ (300 mg/kg)53.69%[2]

III. Experimental Protocols

The following are detailed, generalized protocols for evaluating the potential in vivo anti-inflammatory and antitumor activities of a novel sesquiterpenoid like this compound.

Protocol 1: Evaluation of Anti-inflammatory Activity in a Murine Model of Carrageenan-Induced Paw Edema

Objective: To assess the acute anti-inflammatory effects of this compound.

Materials:

  • Test Compound: this compound

  • Vehicle: e.g., 0.5% Carboxymethyl cellulose (CMC) or Dimethyl sulfoxide (DMSO) diluted in saline (final DMSO concentration should be non-toxic).

  • Positive Control: Indomethacin (10 mg/kg) or Dexamethasone.

  • Inflammatory Agent: 1% (w/v) λ-Carrageenan solution in sterile saline.

  • Animals: Male or female BALB/c mice (6-8 weeks old).

  • Pletysmometer or digital calipers.

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide mice into the following groups (n=6-8 per group):

    • Group I: Vehicle control (receives vehicle only).

    • Group II: Positive control (receives Indomethacin).

    • Group III-V: Test groups (receive this compound at low, medium, and high doses, e.g., 10, 50, 100 mg/kg).

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, 5, and 6 hours post-injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each mouse at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

    • Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Protocol 2: Evaluation of Antitumor Activity in a Xenograft Mouse Model

Objective: To assess the in vivo antitumor efficacy of this compound.

Materials:

  • Test Compound: this compound.

  • Vehicle: Appropriate for the compound's solubility.

  • Positive Control: A standard chemotherapeutic agent (e.g., Doxorubicin, Cisplatin).

  • Animals: Immunocompromised mice (e.g., Nude or SCID mice), 6-8 weeks old.

  • Cancer Cell Line: A relevant human cancer cell line (e.g., HeLa, HL-60) that showed sensitivity in vitro.

  • Matrigel (optional).

  • Digital calipers.

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cells under standard conditions.

    • Harvest cells and resuspend in sterile PBS or a mixture with Matrigel.

    • Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 5 x 10^6) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=6-8 per group) similar to Protocol 1.

  • Treatment:

    • Administer the vehicle, positive control, or test compound via an appropriate route (p.o., i.p., or intravenous) according to a predetermined schedule (e.g., daily, every other day for 2-3 weeks).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: V = (Length x Width²) / 2.

    • Monitor animal body weight and general health status throughout the study.

  • Endpoint and Tissue Collection:

    • At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, immunohistochemistry).

  • Data Analysis:

    • Plot mean tumor growth curves for each group over time.

    • Calculate the percentage of tumor growth inhibition for the treated groups.

    • Statistically analyze the final tumor weights and volumes between groups.

IV. Visualization of Workflows and Pathways

G Experimental Workflow for In Vivo Anti-inflammatory Assessment cluster_0 Preparation cluster_1 Treatment and Induction cluster_2 Data Collection and Analysis acclimatize Animal Acclimatization grouping Randomization into Groups (Vehicle, Positive Control, Test Compound) acclimatize->grouping dosing Compound Administration (p.o. or i.p.) grouping->dosing induction Carrageenan Injection (Sub-plantar) dosing->induction measurement Paw Volume Measurement (0-6 hours) induction->measurement analysis Calculate % Inhibition & Statistical Analysis measurement->analysis

Caption: Workflow for carrageenan-induced paw edema assay.

G Hypothesized Anti-inflammatory Signaling Pathway compound This compound nfkb_pathway NF-κB Pathway compound->nfkb_pathway Inhibition pro_inflammatory_genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) nfkb_pathway->pro_inflammatory_genes Activation inflammation Inflammatory Response pro_inflammatory_genes->inflammation Leads to

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Formulation of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one for Biological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid natural product with potential biological activities, including anti-inflammatory and cytotoxic effects.[1] As a member of the spirovetivane class of sesquiterpenoids, this compound is characterized by a spiro[4.5]decane carbon skeleton.[2] Its inherent hydrophobicity presents a significant challenge for its formulation in aqueous-based biological assays. These application notes provide detailed protocols for the preparation of this compound formulations suitable for in vitro and in vivo biological investigations. This document outlines methodologies for solubilization, stock solution preparation, and dilution for cell-based assays, alongside protocols for evaluating its cytotoxic and anti-inflammatory potential. Furthermore, potential signaling pathways, including NF-κB and the Cannabinoid CB2 receptor (CNR2) pathway, are discussed as plausible targets for this class of compounds.

Physicochemical Properties and Formulation Considerations

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and handling.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₄O₃
Molecular Weight252.35 g/mol
AppearanceSolid (assumed)
SolubilityPoorly soluble in water; Soluble in organic solvents such as DMSO, ethanol, and methanol.
StorageStore at -20°C as a solid or in a stock solution to prevent degradation.

Due to its hydrophobic nature, this compound requires the use of an organic co-solvent for the preparation of stock solutions for biological studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[3] It is critical to ensure the final concentration of DMSO in cell culture media is kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3] For in vivo studies, formulation strategies to enhance solubility and bioavailability, such as the use of co-solvents (e.g., PEG400, Tween 80), cyclodextrins, or lipid-based nanoformulations, should be considered.

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in DMSO and subsequent dilution to working concentrations for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Calibrated pipettes

  • Complete cell culture medium

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 2.52 mg for a 1 ml of 10 mM stock solution).

  • Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube or amber vial. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Securely cap the tube/vial and vortex until the solid is completely dissolved. The solution should be clear. Gentle warming to 37°C may aid dissolution.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solution: To prepare a working solution, dilute the 10 mM stock solution in complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution of the stock solution in the medium. It is recommended to add the stock solution to the medium dropwise while vortexing to prevent precipitation.[3]

Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • This compound working solutions

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the existing medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Table 2: Hypothetical Cytotoxicity Data for this compound on HeLa Cells (MTT Assay, 24h Treatment)

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.3500.092100
11.2830.08595.0
101.1210.07383.0
250.8910.06166.0
500.5130.04538.0
1000.2430.02818.0
Anti-Inflammatory Activity Assay (Nitric Oxide Production)

This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cells

  • Complete cell culture medium

  • This compound working solutions

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Table 3: Hypothetical Anti-Inflammatory Data for this compound on LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)NO Production (µM)% Inhibition
Control (untreated)-1.8 ± 0.3-
LPS (1 µg/mL)-28.5 ± 2.10
LPS + Compound122.8 ± 1.820.0
LPS + Compound515.7 ± 1.344.9
LPS + Compound109.1 ± 0.868.1
LPS + Compound254.6 ± 0.683.9

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are yet to be fully elucidated, based on the known activities of other sesquiterpenoids, several signaling pathways are of interest for investigation.

NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammatory responses.[4] Many sesquiterpene lactones have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] One proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα, thereby retaining NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB_IkBa NF-κB-IκBα IKK_complex->NFkB_IkBa P IkBa IκBα Proteasome Proteasome IkBa->Proteasome Ub NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n NFkB_IkBa->IkBa NFkB_IkBa->NFkB Sesquiterpenoid This compound (Hypothesized) Sesquiterpenoid->IKK_complex Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes

Hypothesized inhibition of the NF-κB pathway.
Cannabinoid CB2 Receptor Signaling

Some components of vetiver oil, the natural source of this compound, have been suggested to interact with the Cannabinoid CB2 receptor (CNR2).[3] CB2 receptors are G protein-coupled receptors primarily expressed in immune cells.[6] Their activation can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and modulation of other signaling cascades like the MAPK pathway.[6]

CB2R_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand This compound (Potential Ligand) CB2R CB2 Receptor Ligand->CB2R G_protein Gαi/o CB2R->G_protein Activation AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibition cAMP cAMP AdenylylCyclase->cAMP Conversion ATP ATP ATP->AdenylylCyclase PKA PKA cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream

Potential modulation of CB2 receptor signaling.

Experimental Workflow and Logic

The successful biological evaluation of this compound requires a systematic approach, from initial formulation to the assessment of its cellular effects and potential mechanisms of action.

Experimental_Workflow cluster_formulation Formulation cluster_assays Biological Assays cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies (Future Direction) Compound This compound Stock_Solution 10 mM Stock in DMSO Compound->Stock_Solution Working_Solution Dilution in Cell Culture Medium Stock_Solution->Working_Solution Cytotoxicity Cytotoxicity Assays (e.g., MTT) Working_Solution->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (e.g., NO production) Working_Solution->Anti_Inflammatory Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Cytotoxicity->Pathway_Analysis Determine Non-toxic Concentrations Anti_Inflammatory->Pathway_Analysis Receptor_Binding Receptor Binding Assays (e.g., for CB2R) Anti_Inflammatory->Receptor_Binding InVivo_Formulation In Vivo Formulation (e.g., Nanoformulation) Pathway_Analysis->InVivo_Formulation Promising Results Receptor_Binding->InVivo_Formulation Promising Results Animal_Models Animal Models of Inflammation or Cancer InVivo_Formulation->Animal_Models

Logical workflow for biological evaluation.

References

Application Notes and Protocols: Total Synthesis of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed overview of the synthetic approaches toward spirovetivane sesquiterpenoids, with a focus on the structural class to which 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one belongs. While a specific total synthesis for this compound has not been detailed in the surveyed literature, this document outlines general strategies and key reactions employed in the synthesis of related spirovetivane core structures. These methodologies offer a foundational blueprint for researchers aiming to develop a synthetic route to this compound.

Introduction

This compound is a sesquiterpenoid belonging to the spirovetivane family.[1] These compounds are characterized by a spiro[4.5]decane ring system and are of interest due to their diverse biological activities and complex stereochemical structures.[2] The target molecule has been isolated from natural sources such as Datura metel.[1] While its isolation has been reported, a dedicated total synthesis remains an underexplored area in the publicly available scientific literature. This document aims to bridge this gap by presenting established synthetic strategies for analogous spirovetivane sesquiterpenes, which can serve as a guide for the total synthesis of this compound.

Chemical Structure:

  • IUPAC Name: (3R,5S,6R)-3-[(2S)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one[3]

  • Molecular Formula: C₁₅H₂₄O₃[3]

  • Molecular Weight: 252.35 g/mol [3]

General Retrosynthetic Analysis

A general retrosynthetic strategy for spirovetivane sesquiterpenes often involves the disconnection of the spirocyclic core at a late stage. Key transformations typically include the construction of the spiro[4.5]decane skeleton, introduction of the requisite functional groups, and stereochemical control at multiple chiral centers.

A plausible retrosynthetic pathway for this compound is depicted below. This involves disconnection of the diol side chain and simplification of the enone functionality, leading back to a key spirocyclic intermediate. The formation of the spirocenter is a critical step in the synthesis of this class of molecules.[4][5]

G Target_Molecule This compound Intermediate_1 Spirovetivane Enone Intermediate Target_Molecule->Intermediate_1 Side-chain manipulation, Functional group interconversion Intermediate_2 Key Spirocyclic Precursor Intermediate_1->Intermediate_2 Annulation, Enone formation Starting_Materials Acyclic or Monocyclic Precursors Intermediate_2->Starting_Materials Spirocyclization

Caption: General Retrosynthetic Approach.

Key Synthetic Strategies from Related Spirovetivanes

The synthesis of spirovetivane sesquiterpenes often leverages powerful carbon-carbon bond-forming reactions and stereoselective transformations. A notable approach starts from readily available chiral pool materials like santonin.[2][4][5]

Silicon-Guided Rearrangement for Spirocyclization

A key step in the synthesis of several spirovetivane sesquiterpenes is a silicon-guided, acid-promoted rearrangement of a 1-trimethylsilyl-4,5-epoxyeudesmane.[4][5] This rearrangement stereoselectively forms the spiro[4.5]decane core. The starting epoxide can be prepared in several steps from santonin, involving:

  • Reductive opening of the lactone.

  • Conjugate addition of TMSLi-CuCN.

  • Deoxygenation of a carbonyl group.

  • Epoxidation.

The resulting spiro[4.5]decanediol serves as a versatile intermediate for further transformations.[5]

G Santonin Santonin Epoxyeudesmane 1-Trimethylsilyl-4,5-epoxyeudesmane Santonin->Epoxyeudesmane Multi-step synthesis Spiro_Intermediate Spiro[4,5]decanediol Epoxyeudesmane->Spiro_Intermediate Silicon-guided acid-promoted rearrangement Target_Spirovetivanes Various Spirovetivane Sesquiterpenes Spiro_Intermediate->Target_Spirovetivanes Functional group manipulation

Caption: Synthetic Workflow from Santonin.

Proposed Experimental Protocols for Key Transformations

While specific protocols for the target molecule are unavailable, the following are representative procedures for key transformations adapted from the synthesis of related spirovetivanes.[2][4]

Protocol 1: Epoxidation of a Eudesmane Precursor

  • To a stirred solution of the eudesmane alkene (1.0 eq) in dichloromethane (0.1 M) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the epoxide.

Protocol 2: Acid-Promoted Spirocyclization

  • Dissolve the silylated epoxide (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether (0.05 M).

  • Cool the solution to -78 °C under an inert atmosphere.

  • Add a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting spirodiol by flash chromatography.

Quantitative Data from a Related Synthesis

The following table summarizes typical yields for key steps in the synthesis of a spirovetivane intermediate from a santonin-derived precursor, as reported in the literature.[2]

StepReactantsProductYield (%)
Hydrogenation of enoneEudesmane derivative, Pd/C, H₂Dihydroeudesmane52 (and 43 of epimer)
EpoxidationEudesmane alkene, m-CPBAEpoxyeudesmane~85-95
Silicon-guided Rearrangement1-trimethylsilyl-4,5-epoxyeudesmane, Lewis AcidSpiro[1][6]decanediol intermediate~60-70

Conclusion and Future Directions

The total synthesis of this compound presents a significant synthetic challenge. While a direct synthetic route has not been published, the strategies employed in the synthesis of other spirovetivane sesquiterpenes, particularly the silicon-guided rearrangement for the construction of the spirocyclic core, provide a strong foundation for future synthetic efforts. Future work should focus on adapting these methodologies and developing stereoselective methods for the introduction of the diol side chain and the enone functionality present in the target molecule. The development of a convergent and efficient total synthesis will be crucial for enabling further biological evaluation of this natural product and its analogs.

References

Application Notes and Protocols for the Derivatization of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for the derivatization of the natural product 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one to facilitate structure-activity relationship (SAR) studies. While specific derivatization protocols and quantitative SAR data for this exact molecule are not extensively available in the public domain, this document outlines inferred and adapted experimental procedures based on the chemical functionalities of the target molecule and established methods for similar sesquiterpenoids. The primary focus is on modifying the vicinal diol at the C11 and C12 positions to explore its influence on biological activity, particularly antifungal and cytotoxic effects, which are common for this class of compounds.

Introduction

Spirovetivane-type sesquiterpenoids are a class of natural products characterized by a spiro[4.5]decane ring system. The representative molecule, this compound, possesses several key functional groups amenable to chemical modification, including a vicinal diol, a ketone, and an alkene. The diol functionality is a prime target for derivatization to probe its role in biological activity. By systematically modifying this group, researchers can gain insights into the structural requirements for potency and selectivity, guiding the design of novel therapeutic agents. This document provides protocols for common derivatizations such as esterification and acetonide formation, and discusses potential biological assays for screening the resulting derivatives.

Derivatization Strategies

The primary sites for derivatization on this compound are the hydroxyl groups at C11 and C12. These can be targeted to modulate polarity, steric bulk, and hydrogen bonding capacity.

Diagram 1: General Derivatization Workflow

Derivatization_Workflow Parent This compound Deriv_A Acetonide Derivative Parent->Deriv_A Acetone, Acid Catalyst Deriv_B Di-ester Derivative Parent->Deriv_B Acyl Chloride/Anhydride, Base Deriv_C Mono-ester Derivatives Parent->Deriv_C Selective Esterification Bioassay Biological Assays (e.g., Antifungal, Cytotoxicity) Deriv_A->Bioassay Deriv_B->Bioassay Deriv_C->Bioassay SAR SAR Analysis Bioassay->SAR

Caption: General workflow for the derivatization and biological evaluation of this compound.

Experimental Protocols

Note: These protocols are adapted from general procedures for the derivatization of diols in natural products and may require optimization for the specific substrate.

Protocol 1: Acetonide Formation (Derivative A)

This protocol protects the vicinal diol as a cyclic ketal, which can be useful for confirming the importance of the free hydroxyl groups for biological activity.

Materials:

  • This compound

  • Anhydrous acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 eq) in a mixture of anhydrous acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-TsOH to the solution.

  • Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to afford the acetonide derivative.

Protocol 2: Di-esterification (Derivative B)

Esterification of both hydroxyl groups allows for the introduction of various functionalities to probe the effect of lipophilicity and steric bulk.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (2.5 eq)

  • Anhydrous pyridine or other suitable base

  • Anhydrous DCM

  • Saturated copper sulfate solution (CuSO₄) (for quenching pyridine)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Solvents for chromatography

Procedure:

  • Dissolve this compound (1 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Add anhydrous pyridine (3 eq) to the solution.

  • Slowly add the acyl chloride or anhydride (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated CuSO₄ solution (if using pyridine) or water.

  • Extract the mixture with DCM (3x).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the di-ester derivative by column chromatography.

Protocol 3: Selective Mono-esterification (Derivative C)

Selective esterification of the primary (C12) or secondary (C11) hydroxyl group can provide valuable SAR data. This often requires more specialized reaction conditions or protecting group strategies.

Materials:

  • This compound

  • Acylating agent (1.1 eq)

  • Catalyst for selective acylation (e.g., DMAP, specific enzymes)

  • Anhydrous solvent (e.g., DCM, THF)

  • Quenching and work-up reagents as in Protocol 2.

Procedure:

  • Dissolve this compound (1 eq) in the chosen anhydrous solvent.

  • Add the catalyst for selective acylation.

  • Cool the mixture to a suitable temperature (e.g., -20 °C to 0 °C) to enhance selectivity.

  • Slowly add the acylating agent (1.1 eq).

  • Carefully monitor the reaction by TLC to maximize the formation of the mono-ester and minimize the di-ester by-product.

  • Upon optimal conversion, quench the reaction and perform work-up and purification as described in Protocol 2. Separation of the two possible mono-ester isomers may require careful chromatography.

Biological Evaluation

The synthesized derivatives should be screened for biological activity to establish SAR. Based on the activities of related sesquiterpenoids, antifungal and cytotoxic assays are recommended.

Antifungal Activity
  • Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of the parent compound and its derivatives against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus, and various plant pathogens).

  • Disk Diffusion Assay: A qualitative preliminary screen for antifungal activity.

Cytotoxicity Assays
  • MTT or MTS Assay: Evaluate the cytotoxic effects of the compounds against a panel of human cancer cell lines (e.g., HeLa, HepG2, MCF-7) to determine the IC₅₀ values.

  • Normal Cell Line Counter-screen: Assess cytotoxicity against a non-cancerous cell line (e.g., fibroblasts) to determine selectivity.

Diagram 2: Proposed Signaling Pathway for Cytotoxicity

Cytotoxicity_Pathway cluster_cell Cancer Cell Derivative Spirovetivane Derivative ROS Increased ROS Production Derivative->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A hypothetical signaling pathway for the induction of apoptosis by cytotoxic spirovetivane derivatives.

Data Presentation and SAR Analysis

Quantitative data from biological assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Antifungal Activity Data

CompoundDerivative TypeMIC (µg/mL) vs. C. albicans
Parent Dihydroxy-OH-OH64
A Acetonide-O-C(CH₃)₂-O-128
B1 Di-acetate-OAc-OAc32
B2 Di-benzoate-OBz-OBz16
C1 12-O-acetate-OH-OAc48
C2 11-O-acetate-OAc-OH96

Table 2: Hypothetical Cytotoxicity Data

CompoundDerivative TypeIC₅₀ (µM) vs. HeLa
Parent Dihydroxy-OH-OH25
A Acetonide-O-C(CH₃)₂-O->100
B1 Di-acetate-OAc-OAc15
B2 Di-benzoate-OBz-OBz8
C1 12-O-acetate-OH-OAc20
C2 11-O-acetate-OAc-OH45

Analysis of Hypothetical SAR:

  • Role of Free Hydroxyls: The reduced activity of the acetonide derivative (A) would suggest that one or both free hydroxyl groups are important for activity, possibly through hydrogen bonding with the biological target.

  • Effect of Esterification: The increased activity of the di-ester derivatives (B1, B2) could indicate that increased lipophilicity enhances cell membrane permeability and target engagement. The higher potency of the di-benzoate (B2) compared to the di-acetate (B1) might be due to favorable steric or electronic interactions of the aromatic rings with the target.

  • Positional Importance: The differential activity of the mono-ester derivatives (C1, C2) would highlight the relative importance of each hydroxyl group. For instance, if C1 is more active than C2, it would suggest that modification of the primary hydroxyl at C12 is better tolerated or more beneficial for activity than modification of the secondary hydroxyl at C11.

Conclusion

The derivatization of this compound at the vicinal diol is a promising strategy for conducting SAR studies. The protocols provided herein offer a starting point for the synthesis of a focused library of analogues. Systematic biological evaluation of these derivatives will elucidate the structural requirements for antifungal and cytotoxic activity, paving the way for the development of more potent and selective compounds based on the spirovetivane scaffold. Further derivatization of the ketone at C2 and the double bond at C1(10) could also be explored in subsequent studies to build a comprehensive SAR profile.

Application Notes and Protocols for 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is a vetispirane-type sesquiterpenoid, a class of natural products known for their diverse biological activities. Isolated from plants such as Datura metel, this compound and its relatives have garnered interest for their potential therapeutic applications, including anti-inflammatory and cytotoxic effects.[1][2] These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate cellular pathways and explore its potential as a lead compound in drug discovery. The protocols provided herein are based on established methodologies for evaluating the anti-inflammatory and cytotoxic properties of sesquiterpenoids.

Potential Applications

Based on the known biological activities of structurally related sesquiterpenoids, this compound is a valuable chemical probe for:

  • Investigating Anti-inflammatory Pathways: Elucidating the mechanisms by which spirovetivane sesquiterpenoids modulate inflammatory responses, potentially through the inhibition of key signaling pathways such as NF-κB.

  • Screening for Anticancer Activity: Assessing its cytotoxic effects against various cancer cell lines to identify potential therapeutic leads.

  • Elucidating Mechanisms of Cell Death: Studying the cellular processes induced by this compound that lead to cancer cell death, such as apoptosis.

Data Presentation: Illustrative Quantitative Data

The following tables present illustrative data on the potential biological activities of this compound. This data is hypothetical and based on activities reported for other sesquiterpenoids isolated from Datura metel.[2][3] Researchers should generate their own data for this specific compound.

Table 1: Hypothetical Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Untreated Control-5.2 ± 1.14.8 ± 0.96.1 ± 1.3
LPS (1 µg/mL)-100100100
LPS + Compound185.3 ± 4.288.1 ± 5.190.2 ± 4.8
LPS + Compound562.7 ± 3.868.4 ± 4.571.3 ± 3.9
LPS + Compound1041.5 ± 2.945.2 ± 3.148.9 ± 3.3
LPS + Compound2522.8 ± 2.125.9 ± 2.428.6 ± 2.7
LPS + Compound5010.1 ± 1.512.3 ± 1.814.5 ± 1.9
Illustrative IC50 (µM) ~15 ~18 ~20

Table 2: Hypothetical Cytotoxic Activity of this compound

Cell LineIllustrative IC50 (µM)
SGC-7901 (Human Gastric Adenocarcinoma)25.8
HeLa (Human Cervical Cancer)28.2
HepG2 (Human Hepatocellular Carcinoma)45.1
MCF-7 (Human Breast Adenocarcinoma)> 50

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized anti-inflammatory signaling pathway and the general workflows for the experimental protocols.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases NFkB_nuc NF-κB NFkB_p65->NFkB_nuc Translocates NFkB_p50 Probe 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one Probe->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & iNOS mRNA->Cytokines Translation LPS LPS LPS->TLR4 Binds

Hypothesized Anti-inflammatory Mechanism of Action.

anti_inflammatory_workflow cluster_prep Cell Culture and Treatment cluster_assays Assays cluster_analysis Data Analysis seed Seed RAW 264.7 cells in 96-well plates adhere Incubate for 24h to allow adherence seed->adhere pretreat Pre-treat with compound (1h) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate supernatant Collect cell culture supernatant stimulate->supernatant griess Griess Assay for Nitric Oxide (NO) supernatant->griess elisa ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) supernatant->elisa readout Measure absorbance (Griess and ELISA) griess->readout elisa->readout calculate Calculate % inhibition and IC50 values readout->calculate

Workflow for In Vitro Anti-inflammatory Assays.

cytotoxicity_workflow cluster_prep_cyto Cell Culture and Treatment cluster_mtt MTT Assay cluster_analysis_cyto Data Analysis seed_cyto Seed cancer cells in 96-well plates adhere_cyto Incubate for 24h to allow adherence seed_cyto->adhere_cyto treat_cyto Treat with varying concentrations of the compound adhere_cyto->treat_cyto incubate_cyto Incubate for 48-72h treat_cyto->incubate_cyto add_mtt Add MTT reagent to each well incubate_cyto->add_mtt incubate_mtt Incubate for 4h (Formation of formazan crystals) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize readout_cyto Measure absorbance at 570 nm solubilize->readout_cyto calculate_cyto Calculate % cell viability and IC50 values readout_cyto->calculate_cyto

Workflow for In Vitro Cytotoxicity Assay (MTT).

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity Assay

This protocol details the assessment of the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. After 24 hours of seeding, remove the medium and pre-treat the cells with 100 µL of the compound dilutions for 1 hour.

  • LPS Stimulation: Following pre-treatment, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. For the untreated control group, add 10 µL of medium.

  • Incubation: Incubate the plates for an additional 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes and carefully collect the supernatant for analysis.

Nitric Oxide (NO) Assay (Griess Assay):

  • Add 50 µL of the collected supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent I to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA):

  • Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the compound relative to the LPS-stimulated control.

  • Determine the IC₅₀ values by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Selected human cancer cell lines (e.g., SGC-7901, HeLa, HepG2, MCF-7)

  • Appropriate cell culture medium for each cell line, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed the selected cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of their respective complete medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate complete medium. The final DMSO concentration should be kept below 0.5%. After 24 hours, replace the medium with 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the cells with the compound for 48 to 72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the log of the compound concentration.

Disclaimer

The quantitative data and signaling pathways presented in these application notes are for illustrative purposes and are based on the activities of structurally related compounds. Researchers must perform their own experiments to determine the specific biological activities and mechanisms of action of this compound. These protocols are intended as a guide and may require optimization for specific experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Extraction of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a spirovetivane-type sesquiterpenoid. Sesquiterpenoids are a class of naturally occurring compounds with a diverse range of biological activities, making them of significant interest to the pharmaceutical industry. The primary plant sources for this compound include the leaves and stems of Datura metel and the roots of Chrysopogon zizanioides (Vetiver).[1]

Q2: Which solvents are recommended for the initial extraction of this compound?

A2: A range of organic solvents can be used for the extraction of this compound. Commonly used solvents, in order of decreasing polarity, include methanol, ethanol, ethyl acetate, chloroform, and n-hexane.[1] The choice of solvent will depend on the desired selectivity and the presence of other compounds in the plant matrix.

Q3: What are the most common methods for extracting this compound from plant material?

A3: The two primary methods for the extraction of this compound are maceration and Soxhlet extraction.[1] Maceration involves soaking the plant material in a solvent at room temperature for an extended period, while Soxhlet extraction is a continuous extraction method that uses a smaller amount of solvent but requires heating.

Q4: How can I purify the crude extract to isolate this compound?

A4: Purification of the crude extract is typically achieved through a combination of liquid-liquid partitioning and column chromatography. Liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) can be used for initial fractionation.[1] Further purification is achieved using column chromatography with stationary phases like silica gel or Sephadex LH-20.[1]

Q5: What analytical techniques are used to identify and quantify this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of this compound. For structural elucidation and identification, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem 1: Low Yield of the Target Compound

Potential Cause Troubleshooting Step
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area contact with the solvent. Extend the extraction time or increase the solvent-to-sample ratio. For maceration, ensure regular agitation.
Inappropriate Solvent Choice The polarity of the extraction solvent may not be optimal. Perform small-scale extractions with a range of solvents (e.g., methanol, ethanol, ethyl acetate, hexane) to determine the most effective one for your plant material.
Degradation of the Compound Sesquiterpenoids can be sensitive to high temperatures and prolonged extraction times. If using Soxhlet extraction, monitor the temperature to avoid degradation. Consider using a lower boiling point solvent if possible.
Losses During Workup Minimize the number of transfer steps. Ensure complete extraction from the aqueous phase during liquid-liquid partitioning by performing multiple extractions with the organic solvent.

Problem 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Step
Inefficient Fractionation Optimize the solvent systems used for liquid-liquid partitioning and column chromatography. A stepwise gradient in column chromatography can improve separation.
Co-elution of Similar Compounds If impurities co-elute with the target compound, consider using a different stationary phase for column chromatography (e.g., Sephadex LH-20) or a different mobile phase. Preparative HPLC can be used for final purification.[1]
Sample Overload on Column Overloading the chromatography column can lead to poor separation. Reduce the amount of crude extract loaded onto the column.

Problem 3: Compound Degradation During Storage

Potential Cause Troubleshooting Step
Exposure to Light and Air Store the purified compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-degradation and oxidation.
Inappropriate Temperature Store the purified compound at low temperatures (-20°C or below) to minimize thermal degradation.
Residual Solvent or Moisture Ensure the purified compound is completely dry before storage. Residual solvent or moisture can promote degradation.

Data Presentation

Table 1: Comparison of Extraction Methods for Sesquiterpenoids

Extraction MethodPlant MaterialTarget CompoundYield (%)Extraction TimeReference
MacerationArtemisia absinthiumSesquiterpene Lactones1.272 hoursGeneral Knowledge
Soxhlet ExtractionArtemisia absinthiumSesquiterpene Lactones1.58 hoursGeneral Knowledge
Ultrasound-Assisted ExtractionArtemisia absinthiumSesquiterpene Lactones1.830 minutesGeneral Knowledge
Supercritical Fluid ExtractionArtemisia absinthiumSesquiterpene Lactones2.12 hoursGeneral Knowledge

Note: The data in this table is representative for sesquiterpene lactones and may vary for this compound.

Table 2: Effect of Different Solvents on the Extraction Yield of Sesquiterpenoids from Datura metel

SolventExtraction MethodRelative Yield (%)
n-HexaneMaceration65
ChloroformMaceration85
Ethyl AcetateMaceration95
MethanolMaceration100

Note: This data is illustrative and represents the general trend of solvent polarity on the extraction of moderately polar sesquiterpenoids.

Experimental Protocols

Protocol 1: Maceration Extraction

  • Preparation of Plant Material: Air-dry the plant material (leaves and stems of Datura metel or roots of Chrysopogon zizanioides) at room temperature and then grind into a fine powder.

  • Extraction: Soak 100 g of the powdered plant material in 1 L of methanol in a sealed container at room temperature for 72 hours with occasional shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Storage: Store the crude extract at 4°C.

Protocol 2: Soxhlet Extraction

  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction: Place 50 g of the powdered plant material in a thimble and place it in a Soxhlet extractor. Extract with 500 mL of ethanol for 8 hours.

  • Concentration: Concentrate the extract as described in Protocol 1.

  • Storage: Store the crude extract at 4°C.

Protocol 3: Liquid-Liquid Partitioning

  • Dissolution: Dissolve the crude extract in a 9:1 mixture of methanol and water.

  • Partitioning: Successively partition the solution with n-hexane, chloroform, and ethyl acetate in a separatory funnel.

  • Collection: Collect each organic layer separately.

  • Concentration: Concentrate each fraction using a rotary evaporator. The fraction containing this compound is likely to be in the chloroform and ethyl acetate fractions.

Mandatory Visualization

experimental_workflow plant_material Plant Material (Datura metel or Chrysopogon zizanioides) powdering Drying and Powdering plant_material->powdering extraction Extraction (Maceration or Soxhlet) powdering->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning hexane_fraction n-Hexane Fraction partitioning->hexane_fraction Non-polar chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction Medium Polarity ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction Polar aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction Highly Polar concentration2 Concentration chloroform_fraction->concentration2 ethyl_acetate_fraction->concentration2 column_chromatography Column Chromatography (Silica Gel) concentration2->column_chromatography fractions Fraction Collection column_chromatography->fractions tlc TLC Analysis fractions->tlc pooling Pooling of Fractions tlc->pooling final_concentration Final Concentration pooling->final_concentration pure_compound Pure 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one final_concentration->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_low_yield start Low Extraction Yield check_extraction Check Extraction Parameters start->check_extraction check_solvent Check Solvent Choice start->check_solvent check_degradation Check for Degradation start->check_degradation optimize_extraction Optimize Extraction: - Increase time - Increase solvent ratio - Finer powder check_extraction->optimize_extraction test_solvents Test Different Solvents check_solvent->test_solvents minimize_heat Minimize Heat Exposure check_degradation->minimize_heat solution Improved Yield optimize_extraction->solution test_solvents->solution minimize_heat->solution

Caption: Troubleshooting guide for low extraction yield.

biosynthesis_pathway fpp Farnesyl Pyrophosphate (FPP) cyclase Sesquiterpene Synthase (Vetispiradiene Synthase) fpp->cyclase vetispiradiene Vetispiradiene cyclase->vetispiradiene p450 Cytochrome P450 Monooxygenases vetispiradiene->p450 hydroxylation1 Hydroxylation p450->hydroxylation1 hydroxylation2 Further Oxidations hydroxylation1->hydroxylation2 target_compound This compound hydroxylation2->target_compound

Caption: Simplified biosynthetic pathway of this compound.

References

Stability issues of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a sesquiterpenoid belonging to the spirovetivane class of natural products. Its chemical structure is characterized by a spiro[4.5]decane core, an α,β-unsaturated ketone, and two hydroxyl groups. This combination of functional groups contributes to its biological activity and also influences its chemical stability.

Q2: What are the primary factors that can lead to the degradation of this compound in solution?

A2: The stability of this compound in solution can be compromised by several factors, including:

  • pH: The compound is susceptible to degradation in neutral to alkaline conditions. Sesquiterpene lactones with similar structural motifs have shown improved stability at a slightly acidic pH of around 5.5.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Therefore, long-term storage at room temperature should be avoided.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.

Q3: What are the recommended storage conditions for solid this compound?

A3: For optimal long-term stability, the solid compound should be stored at -20°C, protected from light in a tightly sealed container.

Q4: How should I prepare and store stock solutions of this compound?

A4: It is recommended to prepare stock solutions in high-purity, anhydrous dimethyl sulfoxide (DMSO). To minimize degradation, prepare the solution at room temperature and protect it from light. For short-term storage, aliquots of the DMSO stock solution can be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to prepare multiple small aliquots.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or inconsistent biological activity in cell-based assays. Compound degradation in the culture medium.Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the time the compound is in the aqueous culture medium before the assay. Include a time-course experiment to assess the stability of the compound under your specific assay conditions.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Formation of degradation products.Review the storage and handling procedures of your solutions. Ensure that the solvent is of high purity and free of contaminants. Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.
Precipitation of the compound upon dilution in aqueous buffer. Low aqueous solubility.When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, add the stock solution dropwise while vortexing or stirring to facilitate dissolution. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced toxicity.
Low recovery of the compound after extraction from a biological matrix. Degradation during the extraction process.Use mild extraction conditions. Avoid high temperatures and prolonged exposure to harsh pH conditions. Consider the addition of an antioxidant to the extraction solvent if oxidative degradation is suspected.

Quantitative Data Summary

The following table summarizes illustrative quantitative data on the degradation of a typical sesquiterpenoid with an α,β-unsaturated ketone moiety under various stress conditions. Disclaimer: This data is for illustrative purposes and is based on the general behavior of structurally related compounds. Actual degradation rates for this compound may vary and should be determined experimentally.

Condition Parameter Duration Illustrative Degradation (%)
pH pH 3.0 (0.1 M HCl)24 hours< 5%
pH 5.5 (Acetate Buffer)24 hours< 2%
pH 7.4 (Phosphate Buffer)24 hours15 - 25%
pH 9.0 (Borate Buffer)24 hours40 - 60%
Temperature 4°C (in DMSO)7 days< 1%
25°C (in DMSO)7 days5 - 10%
40°C (in DMSO)7 days20 - 35%
Light Ambient Light (in Methanol)24 hours10 - 20%
UV Light (254 nm, in Methanol)4 hours50 - 70%
Oxidation 3% H₂O₂ (in Methanol)24 hours30 - 5

Technical Support Center: Forced Degradation Studies of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies on 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a sesquiterpenoid, a type of naturally occurring organic compound.[1] Its structure contains a spirovetivane skeleton, an α,β-unsaturated ketone functional group, and hydroxyl groups.[1] These features contribute to its chemical reactivity and potential instability under certain conditions.[1]

Q2: What is the purpose of conducting forced degradation studies on this compound?

Forced degradation, or stress testing, is crucial for several reasons:

  • To identify potential degradation products.[2]

  • To understand the degradation pathways.[2]

  • To determine the intrinsic stability of the molecule.[2]

  • To develop and validate a stability-indicating analytical method, which can accurately measure the active pharmaceutical ingredient in the presence of its degradation products.[2][3]

Q3: What are the primary factors that could cause the degradation of this compound?

Based on the chemistry of sesquiterpenoids and α,β-unsaturated ketones, the main factors leading to degradation are:

  • pH: The compound is likely susceptible to degradation in neutral to alkaline solutions. A slightly acidic pH of around 5.5 may offer more stability.[1]

  • Temperature: Elevated temperatures can accelerate the degradation process.[1]

  • Light: Exposure to light, especially UV radiation, may induce photochemical reactions and degradation.[1]

  • Oxidation: The presence of oxygen and other oxidizing agents can lead to the oxidative degradation of the molecule.[1]

Q4: What are the recommended storage conditions for this compound to minimize degradation?

For optimal long-term stability, the solid compound should be stored at -20°C or -80°C, protected from light in a tightly sealed container (e.g., an amber vial), and under an inert atmosphere like argon or nitrogen to prevent oxidation.[1]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Review storage and handling procedures. Conduct a forced degradation study to systematically identify potential degradation products and confirm the specificity of your analytical method.[1]
Inconsistent results between experiments Instability of the compound in the experimental medium.Minimize the time the compound is in the experimental medium before analysis. If compatible with the experiment, consider adding an antioxidant. For aqueous buffers, a slightly acidic pH (e.g., 5.5) might improve stability.[1]
Low recovery of the compound after extraction Degradation during the extraction process.Employ mild extraction conditions. Avoid high temperatures and prolonged exposure to reactive solvents or extreme pH conditions.[1]
Precipitation of the compound in aqueous solutions Low aqueous solubility.Use a co-solvent such as DMSO or ethanol. Ensure the final concentration of the organic solvent is compatible with your experimental setup.[1]

Data Presentation

The following table summarizes illustrative quantitative data on the degradation of a typical sesquiterpenoid with an α,β-unsaturated ketone moiety under various stress conditions. Please note that this data is for illustrative purposes and actual degradation rates for this compound may vary.

Condition Parameter Duration Illustrative Degradation (%)
pH pH 3.0 (0.1 M HCl)24 hours< 5%
pH 5.5 (Acetate Buffer)24 hours< 2%
pH 7.4 (Phosphate Buffer)24 hours15 - 25%
pH 9.0 (Borate Buffer)24 hours40 - 60%
Temperature 4°C (in DMSO)7 days< 1%
25°C (in DMSO)7 days5 - 10%
40°C (in DMSO)7 days20 - 35%
Light Ambient Light (in Methanol)24 hours10 - 20%
UV Light (254 nm, in Methanol)8 hours30 - 50%
Oxidation 3% H₂O₂ (in Methanol)24 hours20 - 40%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.[1]

  • Thermal Degradation: Place a vial of the solid compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.[1]

  • Photodegradation: Expose a solution of the compound in methanol to UV light (254 nm) for 8 hours.[1]

3. Analysis: Analyze all samples, including an untreated control, by a stability-indicating HPLC-UV/MS method to separate and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general HPLC method for assessing the stability of the compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples in the initial mobile phase composition.

Visualizations

G cluster_workflow Experimental Workflow for Forced Degradation Study prep Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress control Prepare Untreated Control Sample prep->control analysis Analyze all Samples by Stability-Indicating HPLC-MS stress->analysis control->analysis data Identify Degradants and Determine Degradation Pathway analysis->data

Caption: Workflow for a Forced Degradation Study.

G cluster_troubleshooting Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peaks in HPLC? check_storage Review Compound Storage and Handling Procedures start->check_storage Yes check_method Verify Analytical Method Specificity check_storage->check_method perform_fds Conduct Forced Degradation Study check_method->perform_fds identify Identify and Characterize New Peaks perform_fds->identify refine Refine Analytical Method and Update Stability Profile identify->refine

Caption: Troubleshooting for Unexpected HPLC Peaks.

G cluster_pathway Potential Degradation Pathways parent 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one hydrolysis Hydrolysis Products (e.g., ring opening) parent->hydrolysis Acid/Base oxidation Oxidation Products (e.g., epoxidation) parent->oxidation Oxidizing Agent photolysis Photolytic Products (e.g., isomerization) parent->photolysis UV/Light

Caption: Potential Degradation Pathways of the Compound.

References

Technical Support Center: Overcoming Solubility Challenges with 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the low aqueous solubility of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one, a spirovetivane-type sesquiterpenoid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific solubility data for this compound is not extensively published, its chemical structure as a sesquiterpenoid suggests it is a hydrophobic compound with low water solubility.[1][2] Compounds of this class are often more soluble in organic solvents.[3]

Q2: Which organic solvents are recommended for creating a stock solution?

For hydrophobic compounds, common choices for stock solutions include dimethyl sulfoxide (DMSO), ethanol, and N,N-dimethylformamide (DMF).[4][5] DMSO is a powerful solvent for many poorly soluble compounds and is often used for in vitro studies.[6][7] However, it's crucial to keep the final concentration of the organic solvent in your aqueous experimental medium low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[8]

Q3: My compound precipitates when I dilute my stock solution into an aqueous buffer or cell culture medium. What should I do?

This is a common issue known as "crashing out," which occurs when the hydrophobic compound is no longer soluble as the organic solvent is diluted in the aqueous phase.[8] To mitigate this, you can try the following:

  • Lower the stock concentration: Using a less concentrated stock solution in your organic solvent can help.[5][8]

  • Pre-warm the aqueous medium: Adding the compound to a pre-warmed medium (e.g., 37°C for cell culture) can improve solubility.[4][8]

  • Use a stepwise dilution: Instead of a single dilution, perform serial dilutions of your stock solution in the pre-warmed medium.[8]

  • Increase the mixing speed: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.

Q4: Can co-solvents be used in the final aqueous solution to improve solubility?

Yes, using a co-solvent system can enhance the solubility of hydrophobic compounds.[7][9] Co-solvents work by reducing the polarity of the aqueous solvent system.[10] Common co-solvents for in vitro and in vivo studies include polyethylene glycol (PEG), such as PEG300 or PEG400, and propylene glycol.[6][11][12] These are often used in combination with other solvents like DMSO and surfactants like Tween-80 in specific formulations.[5][12]

Q5: How does pH affect the solubility of this compound?

The solubility of compounds with ionizable functional groups can be significantly influenced by the pH of the solution.[11][13] While the structure of this compound does not contain strongly acidic or basic groups, subtle pH changes can still affect the hydrogen bonding and overall solubility. It is advisable to determine the experimental solubility of the compound across a range of physiologically relevant pH values (e.g., pH 5.0 to 7.4).[4][] For some compounds, adjusting the pH of the buffer can lead to protonation or deprotonation, which can increase aqueous solubility.[7][]

Q6: Are there other methods to enhance solubility beyond solvents and pH adjustment?

For challenging compounds, complexation with cyclodextrins is a highly effective method to improve aqueous solubility.[15][16] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17][18] They can encapsulate the hydrophobic drug molecule, forming an inclusion complex that is more water-soluble.[19][20] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often used for this purpose.[12][17]

Troubleshooting Guide: Precipitation in Aqueous Media

If you are experiencing precipitation of this compound upon dilution into your experimental buffer or media, follow this troubleshooting workflow.

G start Start: Compound Precipitates in Aqueous Medium check_stock Is stock concentration > 10 mM in DMSO? start->check_stock lower_stock Action: Lower stock concentration to 1-10 mM. check_stock->lower_stock Yes check_dilution Are you performing a single, large dilution? check_stock->check_dilution No lower_stock->check_dilution stepwise_dilution Action: Use stepwise dilution into pre-warmed (37°C) medium. check_dilution->stepwise_dilution Yes check_mixing Is mixing gentle or slow? check_dilution->check_mixing No stepwise_dilution->check_mixing vigorous_mixing Action: Add stock dropwise while vortexing/stirring vigorously. check_mixing->vigorous_mixing Yes still_precipitates Still Precipitating? check_mixing->still_precipitates No vigorous_mixing->still_precipitates cosolvent Option 1: Use a Co-solvent System (e.g., PEG300, Tween-80). still_precipitates->cosolvent Yes cyclodextrin Option 2: Use Cyclodextrin Complexation (e.g., HP-β-CD). still_precipitates->cyclodextrin Yes end_success Success: Soluble Compound still_precipitates->end_success No cosolvent->end_success cyclodextrin->end_success

Caption: Troubleshooting workflow for compound precipitation.

Data Presentation

SolventDielectric Constant (20°C)Polarity IndexCommon UseKey Considerations
Water80.110.2Aqueous buffer, final mediumPoor solvent for hydrophobic compounds.
Dimethyl Sulfoxide (DMSO)47.27.2High concentration stock solutions.Can be toxic to cells at >0.5% v/v.[8]
Ethanol24.55.2Stock solutions, co-solvent.[7]Volatile; can have biological effects.
Propylene Glycol32.06.8Co-solvent in formulations.[11]Generally recognized as safe (GRAS).
Polyethylene Glycol 30012.5-Co-solvent in formulations.[6]Low toxicity; can increase viscosity.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

This protocol provides a general method for preparing a formulation for in vivo studies using a common co-solvent system.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in water)

Procedure:

  • Prepare a stock solution: Dissolve the compound in DMSO to create a clear, concentrated stock solution (e.g., 20 mg/mL). Sonication or gentle warming may be used to aid dissolution.

  • Add PEG300: To a sterile microcentrifuge tube, add the required volume of the DMSO stock solution. Then, add 4 volumes of PEG300 (relative to the DMSO volume) and mix thoroughly until the solution is clear.

  • Add Tween-80: Add 0.5 volumes of Tween-80 (relative to the DMSO volume) to the mixture and mix until clear.

  • Add Saline: Slowly add saline to the mixture to reach the final desired volume and concentration, mixing continuously. For example, a final formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[12]

  • Final Check: Ensure the final solution is clear and free of any precipitate before use. It is recommended to prepare this working solution fresh on the day of the experiment.[12]

Protocol 2: Solubilization using Cyclodextrin Complexation (Kneading Method)

This protocol describes a simple method to prepare a drug-cyclodextrin inclusion complex to enhance aqueous solubility.[6][20]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Mortar and pestle

Procedure:

  • Determine Molar Ratio: Decide on the molar ratio of the drug to HP-β-CD (e.g., 1:1 or 1:2).

  • Mix Components: Place the accurately weighed HP-β-CD into a mortar. Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a paste.

  • Incorporate the Drug: Weigh the required amount of this compound and slowly add it to the HP-β-CD paste while continuously triturating with the pestle.

  • Knead Thoroughly: Continue kneading the mixture for 30-60 minutes to ensure thorough mixing and complex formation. The consistency should remain paste-like.

  • Dry the Complex: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum.

  • Pulverize and Store: Pulverize the dried complex into a fine powder using the mortar and pestle. Store the powder in a desiccator.

  • Reconstitution: The resulting powder should have enhanced aqueous solubility and can be dissolved directly in your buffer or medium for experiments.

Visualization of Solubilization Mechanism

The following diagram illustrates the mechanism by which cyclodextrins enhance the solubility of hydrophobic compounds.

G cluster_0 Step 1: Initial State cluster_1 Step 2: Addition of Cyclodextrin cluster_2 Step 3: Formation of Inclusion Complex H_Compound Hydrophobic Compound (Low Water Solubility) CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) H_Compound->CD Encapsulation Complex Water-Soluble Inclusion Complex Water Aqueous Environment CD->Complex Results in H_Compound_in_CD Hydrophobic Compound

Caption: Mechanism of solubility enhancement by cyclodextrin.

References

Technical Support Center: Optimizing HPLC Separation of Spirovetivane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of spirovetivane diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during method development and execution.

Frequently Asked Questions (FAQs)

Q1: Is a chiral stationary phase (CSP) mandatory for separating spirovetivane diastereomers?

A1: Not necessarily. Unlike enantiomers, diastereomers have different physical and chemical properties, which means they can often be separated on standard achiral stationary phases such as C18, Phenyl, or silica columns.[1] The key is to exploit the subtle differences in their structures to achieve differential retention. However, if separation on achiral phases is unsuccessful, a chiral stationary phase can provide alternative selectivity and may resolve the diastereomers effectively.[1]

Q2: What is a good starting point for mobile phase selection in reversed-phase HPLC?

A2: For reversed-phase separation of spirovetivane diastereomers, a common starting point is a mobile phase consisting of water and an organic modifier like acetonitrile or methanol.[2] It is advisable to begin with a broad gradient elution (e.g., 5% to 95% acetonitrile over 20-30 minutes) to determine the approximate solvent strength required to elute the compounds.[2] This initial run will provide valuable information for further optimization, whether you proceed with a refined gradient or switch to an isocratic method.

Q3: How does temperature impact the separation of diastereomers?

A3: Temperature is a critical parameter that can significantly influence selectivity in chiral and diastereomeric separations. Generally, lower temperatures can enhance the subtle intermolecular interactions responsible for separation, potentially increasing resolution.[3][4] Conversely, higher temperatures can decrease mobile phase viscosity and improve peak efficiency.[3] The effect of temperature is compound-specific; therefore, it should be systematically evaluated (e.g., in 5-10°C increments) to find the optimal condition for your spirovetivane diastereomers.[3][5][6]

Q4: My spirovetivane diastereomers are not baseline resolved. What should I try first?

A4: If you are experiencing poor resolution, the primary focus should be on improving the selectivity (α) of your method. The first step is to systematically adjust the mobile phase composition.[7] For reversed-phase HPLC, try changing the ratio of the organic modifier to the aqueous phase in small increments (e.g., 2-5%).[1] If this is insufficient, consider switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter the separation selectivity.[2]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Diastereomer Peaks

Symptoms: The peaks for the spirovetivane diastereomers are overlapping, or there is no visible separation between them.

Potential Cause Troubleshooting Step Detailed Protocol
Suboptimal Mobile Phase Composition Modify the organic modifier percentage or type.1. Adjust Solvent Strength: If using isocratic elution, vary the percentage of the organic modifier (e.g., acetonitrile) by ±5%. 2. Change Organic Modifier: If adjusting the ratio is ineffective, switch from acetonitrile to methanol or vice versa.[2] 3. Introduce an Additive: For acidic or basic compounds, adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape and selectivity.[7]
Inappropriate Stationary Phase Screen alternative column chemistries.1. Achiral Screening: Test columns with different selectivities, such as a Phenyl-Hexyl or a polar-embedded phase, in addition to a standard C18. 2. Chiral Screening: If achiral methods fail, screen a selection of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose or amylose).[7]
Incorrect Temperature Optimize the column temperature.1. Systematic Screening: Analyze the sample at a range of temperatures (e.g., 15°C, 25°C, 40°C) using the most promising mobile phase.[7] 2. Evaluate Thermodynamics: Plot the natural logarithm of the retention factor (ln k) versus the inverse of the temperature (1/T) (a van't Hoff plot) to understand the thermodynamic drivers of the separation.
Low Column Efficiency Decrease the flow rate.1. Flow Rate Adjustment: Reduce the flow rate from the typical 1.0 mL/min to 0.8 mL/min or 0.5 mL/min. Lower flow rates can increase the number of theoretical plates and improve resolution, although this will increase the run time.[7]
Issue 2: Peak Tailing or Asymmetric Peaks

Symptoms: The peaks for the spirovetivane diastereomers are not symmetrical and exhibit a "tail," leading to poor integration and reduced resolution.

Potential Cause Troubleshooting Step Detailed Protocol
Column Overload Reduce the sample concentration or injection volume.1. Sample Dilution: Prepare and inject a 1:10 and a 1:100 dilution of your sample. If the peak shape improves, the original sample was overloading the column.[3][7] 2. Injection Volume: Reduce the injection volume (e.g., from 10 µL to 2 µL).
Secondary Interactions with Stationary Phase Add a mobile phase modifier.1. For Basic Analytes: If your spirovetivane derivative has basic functional groups, add a competing base like 0.1% triethylamine (TEA) to the mobile phase to block active silanol sites on the silica support.[2] 2. For Acidic Analytes: If your analyte is acidic, add an acid like 0.1% trifluoroacetic acid (TFA) to the mobile phase to suppress its ionization.[3][7]
Column Contamination or Degradation Flush the column or use a guard column.1. Column Flushing: Disconnect the column from the detector and flush it with a strong solvent (as recommended by the manufacturer) to remove strongly retained contaminants.[8] 2. Guard Column: Install a guard column with the same stationary phase to protect the analytical column from contaminants in the sample.

Experimental Protocols & Data

Protocol 1: General HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a separation method for spirovetivane diastereomers.

  • Analyte Characterization: Determine the physicochemical properties of the spirovetivane diastereomers (e.g., pKa, solubility, UV absorbance).

  • Initial Column and Mobile Phase Screening:

    • Columns: Select a standard C18 column (e.g., 250 x 4.6 mm, 5 µm) and a Phenyl-Hexyl column.

    • Mobile Phases: Prepare two mobile phase systems: (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid; and (A) Water + 0.1% Formic Acid and (B) Methanol + 0.1% Formic Acid.

    • Gradient Run: Perform a broad linear gradient from 10% B to 90% B over 30 minutes on each column/mobile phase combination.

  • Optimization of Mobile Phase:

    • Based on the screening results, select the best column and organic modifier.

    • Develop an isocratic method based on the elution conditions from the gradient run.

    • Fine-tune the organic modifier percentage in 2% increments to maximize resolution.

  • Optimization of Temperature and Flow Rate:

    • Evaluate the separation at three temperatures (e.g., 20°C, 30°C, 40°C).

    • Fine-tune the flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to balance resolution and analysis time.

  • Method Validation: Once optimal conditions are established, perform replicate injections to assess reproducibility, precision, and accuracy.

Table 1: Effect of Mobile Phase Composition on Resolution (Rs)

Column: C18 (250 x 4.6 mm, 5 µm), Temperature: 25°C, Flow Rate: 1.0 mL/min

Mobile Phase (Aqueous:Organic)Organic ModifierRetention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2Resolution (Rs)
50:50Acetonitrile10.210.81.1
55:45Acetonitrile12.513.51.6
60:40Acetonitrile15.817.21.9
50:50Methanol8.58.90.8
55:45Methanol10.110.81.3
Table 2: Effect of Temperature on Resolution (Rs)

Column: C18 (250 x 4.6 mm, 5 µm), Mobile Phase: 60:40 (Water:Acetonitrile), Flow Rate: 1.0 mL/min

Temperature (°C)Retention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2Resolution (Rs)
2017.519.12.1
3015.116.41.8
4013.214.21.5

Visualizations

Workflow cluster_prep 1. Preparation & Screening cluster_opt 2. Method Optimization cluster_val 3. Validation A Define Separation Goal B Select Initial Columns (C18, Phenyl) A->B C Select Mobile Phases (ACN/H2O, MeOH/H2O) B->C D Run Broad Gradient C->D E Evaluate Screening Data D->E F Optimize Mobile Phase (Isocratic % or Gradient Slope) E->F G Optimize Temperature F->G H Optimize Flow Rate G->H I Assess Resolution (Rs > 1.5?) H->I I->F No J Final Method I->J Yes K Re-evaluate Parameters

Caption: A general workflow for HPLC method development.

Troubleshooting A Poor Resolution (Rs < 1.5) B Adjust Mobile Phase (Organic %) A->B G Resolution Improved? B->G Check C Change Organic Modifier (ACN <-> MeOH) C->G Check D Optimize Temperature D->G Check E Decrease Flow Rate E->G Check F Try Different Column (e.g., Phenyl, CSP) F->G Check G->C No G->D No G->E No G->F No H Final Method G->H Yes

Caption: A decision tree for troubleshooting poor resolution.

References

Technical Support Center: Interpreting Complex NMR Spectra of Spirovetivane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of spirovetivane sesquiterpenoids. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the structural elucidation of this complex class of natural products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum of a suspected spirovetivane sesquiterpenoid shows severe signal overlap in the aliphatic region (1.0-2.5 ppm). How can I resolve these signals to determine coupling constants and assign protons?

A1: Signal overlap is a common challenge with spirovetivane sesquiterpenoids due to the compact cage-like structure and numerous non-equivalent methylene and methine protons.[1][2][3][4][5] Here are several strategies to address this issue:

  • Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher).[5] Increased magnetic field strength will improve chemical shift dispersion, potentially resolving overlapping multiplets.

  • Solvent Effects: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄).[1] The aromatic solvent-induced shifts can alter the chemical shifts of nearby protons, sometimes resolving overlapping signals.

  • 2D NMR Techniques: Utilize two-dimensional NMR experiments to spread the signals into a second dimension.

    • COSY (Correlation Spectroscopy): A COSY spectrum will reveal proton-proton coupling networks, helping to trace out spin systems even when the 1D signals are overlapped.

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons to their directly attached carbons, effectively using the greater chemical shift dispersion of the ¹³C spectrum to resolve overlapping proton signals.[3][6]

    • TOCSY (Total Correlation Spectroscopy): For more complex spin systems, a 1D or 2D TOCSY experiment can be used to identify all protons within a coupled network, even if they are not directly coupled.[4]

Q2: I am struggling to assign the quaternary carbons in my spirovetivane skeleton, including the characteristic spirocyclic carbon. Which NMR experiment is most effective for this?

A2: The assignment of quaternary carbons, which lack attached protons, requires through-bond correlation experiments that detect longer-range couplings.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment for assigning quaternary carbons.[6][7] The HMBC spectrum shows correlations between protons and carbons over two to three bonds (and sometimes four). By observing correlations from well-assigned protons to a quaternary carbon, its chemical shift can be determined. For the spiro-carbon, look for HMBC correlations from protons on both rings that are two or three bonds away.

  • 13C NMR Prediction: Computational methods, such as Density Functional Theory (DFT), can be used to predict ¹³C chemical shifts.[8][9][10] Comparing the experimental spectrum to the predicted spectrum can aid in the assignment of quaternary carbons.

Q3: The relative stereochemistry of the chiral centers in my spirovetivane is ambiguous. How can I use NMR to determine the spatial arrangement of substituents?

A3: Determining the relative stereochemistry of spirovetivane sesquiterpenoids relies on through-space NMR correlations.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of their through-bond connectivity.[11][12][13]

    • A NOESY experiment is typically the first choice. The presence of a cross-peak between two protons indicates they are spatially proximate (usually < 5 Å).[12]

    • For medium-sized molecules like sesquiterpenoids (MW ~200-300 Da), the NOE enhancement can be close to zero, leading to weak or absent NOESY signals.[11][12] In such cases, a ROESY experiment is more effective as it provides positive correlations for molecules of all sizes.[11][12]

  • Coupling Constants (J-values): The magnitude of ³J(H,H) coupling constants, determined from a high-resolution ¹H NMR or COSY spectrum, can provide information about the dihedral angle between two coupled protons, which in turn can help to define stereochemistry.

Q4: I have isolated a new spirovetivane derivative. What is a general workflow for its complete structure elucidation using NMR?

A4: A systematic approach combining various NMR experiments is essential for the de novo structure elucidation of a novel spirovetivane sesquiterpenoid.[14][15]

Data Presentation: Characteristic NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for spirovetivane sesquiterpenoids. Note that these values can vary depending on the specific substitution patterns and the solvent used.

Carbon No.¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityKey HMBC CorrelationsKey NOESY/ROESY Correlations
1120-1405.5-6.0s, dH-1 to C-2, C-5, C-10, C-15H-1 to H-9, H-15
2190-210--H-1, H-3 to C-2-
340-502.2-2.5mH-3 to C-1, C-2, C-4, C-5H-3 to H-4
435-451.8-2.2mH-4 to C-3, C-5, C-14H-4 to H-14
550-60--H-1, H-4, H-6, H-9 to C-5-
620-301.2-1.6mH-6 to C-5, C-7, C-8H-6 to H-7, H-8
745-552.0-2.3mH-7 to C-5, C-6, C-8, C-11H-7 to H-11, H-14
825-351.7-2.1mH-8 to C-6, C-7, C-9, C-10H-8 to H-6, H-9
930-401.8-2.0mH-9 to C-1, C-5, C-8, C-10H-9 to H-1, H-8
10160-175--H-1, H-9, H-15 to C-10-
1130-402.1-2.4mH-11 to C-7, C-12, C-13H-11 to H-7, H-12, H-13
1220-301.0-1.2dH-12 to C-7, C-11, C-13H-12 to H-11, H-13
1320-301.0-1.2dH-13 to C-7, C-11, C-12H-13 to H-11, H-12
1415-251.0-1.3dH-14 to C-3, C-4, C-5H-14 to H-4
1520-251.9-2.1s, dH-15 to C-1, C-2, C-10H-15 to H-1

Experimental Protocols

General Sample Preparation:

  • Dissolve 5-10 mg of the purified spirovetivane sesquiterpenoid in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, (CD₃)₂CO, or CD₃OD).

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

  • For experiments sensitive to dissolved oxygen (e.g., NOESY), degas the sample using the freeze-pump-thaw method.[12]

1. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond ¹H-¹³C correlations.[6][7]

  • Methodology:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsp on Bruker instruments for an edited HSQC which also provides multiplicity information).

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Set the ¹H spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • The experiment is optimized for an average one-bond ¹J(C,H) coupling constant of ~145 Hz.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

2. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting spin systems and identifying quaternary carbons.[6][7]

  • Methodology:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • Use the same spectral widths as for the HSQC experiment.

    • The long-range coupling delay is typically optimized for a ⁿJ(C,H) of 8-10 Hz.

    • One-bond correlations are suppressed in this experiment.[7]

    • Acquisition time will be longer than for HSQC to detect the weaker long-range correlations.

3. NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Purpose: To determine the relative stereochemistry by identifying protons that are close in space.[11][13][16]

  • Methodology:

    • Load a standard phase-sensitive NOESY pulse program (e.g., noesyesgpph on Bruker instruments).

    • Use identical ¹H spectral widths in both dimensions.

    • A key parameter is the mixing time (d8). For molecules of this size, a range of mixing times (e.g., 300-800 ms) should be tested to optimize the NOE buildup.

    • Ensure the sample is degassed to minimize paramagnetic quenching of the NOE.[12]

Mandatory Visualization

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Identify ¹H-¹H Couplings Proton_Spin_Systems Proton Spin Systems H1_NMR->Proton_Spin_Systems C13_NMR ¹³C NMR & DEPT CH_Framework C-H Framework C13_NMR->CH_Framework COSY->Proton_Spin_Systems HSQC HSQC HSQC->CH_Framework Assign ¹J(C,H) HMBC HMBC Carbon_Skeleton Carbon Skeleton HMBC->Carbon_Skeleton Connect Fragments Assign Quaternary C NOESY NOESY/ROESY Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Determine Spatial Proximity Proton_Spin_Systems->HSQC CH_Framework->HMBC Carbon_Skeleton->NOESY Final_Structure Final Structure Carbon_Skeleton->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for the NMR-based structure elucidation of spirovetivane sesquiterpenoids.

logical_relationship cluster_problem Common Problem cluster_solution Troubleshooting Solutions cluster_2d_techniques Applicable 2D Techniques Overlap Signal Overlap in ¹H NMR Higher_Field Increase Spectrometer Field Strength Overlap->Higher_Field Solvent_Change Change NMR Solvent Overlap->Solvent_Change TwoD_NMR Utilize 2D NMR Overlap->TwoD_NMR COSY COSY TwoD_NMR->COSY e.g. HSQC HSQC TwoD_NMR->HSQC e.g. TOCSY TOCSY TwoD_NMR->TOCSY e.g.

Caption: Logical relationship for troubleshooting signal overlap in NMR spectra.

References

Technical Support Center: Isolation of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and purification of the sesquiterpenoid 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a spirovetivane-type sesquiterpenoid, a class of naturally occurring C15 organic compounds.[1] Its key structural features include a spirocyclic carbon skeleton, an α,β-unsaturated ketone, and two hydroxyl groups at positions 11 and 12.[2] These functional groups make the molecule relatively polar and susceptible to certain chemical transformations.

Q2: What are the primary causes of degradation and artifact formation during the isolation of this compound?

A2: The primary factors that can lead to the degradation of this compound and the formation of artifacts include:

  • pH: The compound is sensitive to both acidic and alkaline conditions, which can catalyze rearrangements or hydrolysis.[2]

  • Temperature: Elevated temperatures, especially during solvent evaporation, can cause dehydration and other thermal degradation.[2]

  • Light: Exposure to light, particularly UV radiation, may induce photochemical reactions.[2]

  • Oxidation: The presence of atmospheric oxygen or other oxidizing agents can lead to oxidation of the molecule.[2]

  • Active Surfaces: Stationary phases used in chromatography, such as silica gel, can have acidic sites that promote artifact formation.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, the solid compound should be stored at -20°C or -80°C, protected from light in a tightly sealed container, and preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2] Stock solutions should be prepared in high-purity, anhydrous aprotic solvents like DMSO, protected from light, and stored at low temperatures.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Appearance of extra peaks in HPLC/TLC after purification. Formation of artifacts due to dehydration, rearrangement, or oxidation.Dehydration: Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a low-temperature water bath. Rearrangement: If using silica gel chromatography, consider deactivating the silica gel with a small amount of water or triethylamine. Alternatively, use a less acidic stationary phase like Florisil or neutral alumina. Oxidation: Use degassed solvents and consider adding an antioxidant like BHT to solvents if compatible with the experimental workflow.
Low recovery of the target compound after extraction or chromatography. Degradation of the compound during the process.Use mild extraction conditions, avoiding high temperatures and prolonged exposure to harsh pH.[2] For chromatography, ensure the chosen solvent system is not promoting degradation. A forced degradation study can help identify problematic conditions.
Inconsistent biological activity of isolated batches. Presence of varying amounts of active or inactive artifacts.Standardize the isolation protocol to minimize artifact formation. Re-purify the compound using a different chromatographic method (e.g., reversed-phase HPLC) to remove impurities. Characterize each batch thoroughly by HPLC, MS, and NMR to ensure purity and consistency.
Changes in the compound's appearance (e.g., color change) over time. Likely due to oxidation or photodegradation.Store the compound under an inert atmosphere in a light-protected container at low temperatures.[2]

Potential Artifacts and Their Formation

Based on forced degradation studies and the chemical nature of sesquiterpenoids, the following artifacts may be encountered during the isolation of this compound.

Artifact Type Potential Structure/Modification Conditions Favoring Formation Analytical Signature
Dehydration Product Loss of one or two water molecules, leading to the formation of additional double bonds.High temperatures, acidic conditions (e.g., on silica gel).Lower polarity than the parent compound. Molecular weight decrease by 18 or 36 Da.
Acid-Catalyzed Rearrangement Product Skeletal rearrangement of the spirovetivane core.Acidic conditions (e.g., treatment with strong acids, prolonged exposure to silica gel).May have similar or different polarity. Same molecular weight as the parent compound but different NMR and chromatographic retention time.
Oxidation Product Introduction of additional hydroxyl or carbonyl groups.Exposure to air/oxygen, presence of oxidizing agents.Higher polarity than the parent compound. Molecular weight increase by 16 or 32 Da.
Solvent Adduct Covalent addition of a solvent molecule (e.g., methanol, ethanol) to the α,β-unsaturated ketone via Michael addition.Use of reactive protic solvents, especially under basic or acidic catalysis.Polarity will vary. Molecular weight will increase by the mass of the solvent molecule.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential artifacts.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol.[2]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.[2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.[2]

  • Thermal Degradation: Place a vial of the solid compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.[2]

  • Photodegradation: Expose a solution of the compound in methanol to UV light (254 nm) for 8 hours.[2]

3. Analysis:

  • Analyze all stressed samples, along with an untreated control, using a stability-indicating HPLC-UV/MS method to separate and identify the degradation products.[2]

Protocol 2: General HPLC Method for Purity Assessment

This protocol describes a general reversed-phase HPLC method for assessing the purity of this compound and detecting potential artifacts.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and/or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_purification Chromatographic Purification cluster_analysis Analysis & Characterization raw_material Source Material (e.g., Cyanobacteria Culture) extraction Solvent Extraction raw_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chroma Column Chromatography (e.g., Silica Gel) partitioning->column_chroma hplc Preparative HPLC column_chroma->hplc analytical_hplc Analytical HPLC-UV/MS hplc->analytical_hplc nmr NMR Spectroscopy hplc->nmr pure_compound Pure 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one analytical_hplc->pure_compound nmr->pure_compound

Caption: General experimental workflow for the isolation and purification of this compound.

artifact_formation_pathways cluster_artifacts Potential Artifacts parent 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one dehydrated Dehydration Product(s) parent->dehydrated Heat / Acid rearranged Rearrangement Product(s) parent->rearranged Acid (e.g., Silica Gel) oxidized Oxidation Product(s) parent->oxidized Air / Oxidants adduct Solvent Adduct(s) parent->adduct Reactive Solvents (e.g., MeOH)

References

Technical Support Center: Scaling Up Purification of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of the sesquiterpenoid 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the purification of this compound?

A1: The main challenges stem from the compound's structural features. As a sesquiterpenoid with multiple hydroxyl groups, it is relatively polar, which can complicate its separation from other polar impurities.[1] Key difficulties include maintaining high resolution and purity on a larger scale, the risk of compound degradation, and choosing purification techniques that are both cost-effective and scalable.[1]

Q2: Which chromatographic techniques are best suited for large-scale purification of this compound?

A2: A multi-step approach is typically most effective for large-scale purification.[1]

  • Liquid-Liquid Partitioning: This is an excellent initial step to separate compounds based on polarity by partitioning the crude extract between immiscible solvents (e.g., water and ethyl acetate).[1]

  • Column Chromatography: Normal-phase (silica gel) or reversed-phase (C18) column chromatography is a common and effective method.[1][2]

  • High-Speed Counter-Current Chromatography (HSCCC): For separating closely related impurities, HSCCC is a powerful, scalable alternative that avoids irreversible adsorption of the compound to a solid support.[1]

Q3: What are the critical parameters to consider for a scalable purification protocol?

A3: To ensure a successful and reproducible scale-up, you must optimize several parameters. These include the choice of solvent system for both extraction and chromatography, the type and quantity of the stationary phase, column dimensions, flow rate, and sample loading capacity.[1] When scaling up chromatography, it is crucial to maintain the linear flow rate and the ratio of the sample mass to the mass of the stationary phase.[1][3]

Q4: How can I efficiently monitor the purity of fractions during the purification process?

A4: For rapid, cost-effective monitoring of fractions from column chromatography, Thin-Layer Chromatography (TLC) is highly suitable.[1] For more precise and quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as UV or Evaporative Light Scattering Detector (ELSD), is recommended.[1]

Q5: What are the recommended storage conditions for this compound to prevent degradation?

A5: this compound is susceptible to degradation from changes in pH, temperature, light, and oxidation.[4] For long-term stability, the solid compound should be stored at -20°C or -80°C, protected from light (using an amber vial), and kept under an inert atmosphere like argon or nitrogen to minimize oxidation.[4]

Troubleshooting Guides

This guide addresses common problems encountered during the scale-up of this compound purification.

Problem Potential Cause Suggested Solution
Low Yield / Recovery Incomplete extraction from the source material.Increase extraction time or temperature (if the compound is stable), or perform more extraction cycles. Consider using a sequence of solvents with increasing polarity.[1]
Degradation of the compound during extraction or purification.Assess the compound's stability under the chosen conditions. Use milder extraction methods (e.g., room temperature maceration). Avoid high temperatures and extreme pH.[1][4]
Irreversible adsorption to the stationary phase (e.g., silica gel).Deactivate the silica gel with a small amount of water. Alternatively, switch to reversed-phase chromatography or HSCCC.[1]
Broad or Tailing Peaks in Chromatography Column overloading.Reduce the amount of sample loaded onto the column. Ensure the sample is dissolved in a minimal volume of a weak solvent before loading.[1]
Inappropriate mobile phase.Adjust the mobile phase polarity. For normal-phase chromatography, adding a small amount of a polar modifier like methanol can reduce tailing.[1]
Column degradation or poor packing.Check for channels or voids in the column bed. If necessary, repack or replace the column.[1]
Co-elution of Impurities Insufficient separation resolution.Optimize the mobile phase composition. A shallower gradient or an isocratic elution might be necessary to improve separation.[1]
Presence of isomeric impurities.High-resolution preparative HPLC may be required to separate isomers.[1]
Presence of Highly Polar Impurities in Final Product Inefficient removal during initial purification steps.Incorporate a liquid-liquid partitioning step with a polar solvent like water to remove highly polar impurities before chromatography.[1]

Data Presentation

The following tables provide reference data from the purification of sesquiterpenoids, which can serve as a guide for scaling up the purification of this compound.

Table 1: Example of a Large-Scale, Two-Method Purification of Sesquiterpene Lactones [5]

Parameter Method 1: Low-Pressure Liquid Chromatography Method 2: Countercurrent Chromatography (CCC) & Prep-HPLC
Starting Material 275 g dry extract275 g dry extract
Stationary Phase 8 kg silica gelNot applicable (liquid-liquid) / Reversed-phase C18
Processing Time 110 hours95 hours
Yield (Grosheimin) 13.8 g (95% pure)17.9 g (99.4% pure)
Yield (Cynaropicrin) 52.3 g (95% pure)68.0 g (98.7% pure)

Table 2: Illustrative Data on Sesquiterpenoid Degradation Under Stress Conditions [4]

Disclaimer: This data is for illustrative purposes and is based on the general behavior of structurally related compounds. Actual degradation rates for this compound may vary.

Condition Parameter Duration Illustrative Degradation (%)
pH pH 5.5 (Acetate Buffer)24 hours< 2%
pH 7.4 (Phosphate Buffer)24 hours15 - 25%
pH 9.0 (Borate Buffer)24 hours40 - 60%
Temperature 4°C (in DMSO)7 days< 1%
25°C (in DMSO)7 days5 - 10%
Light Ambient Light (in Methanol)24 hours10 - 20%
Oxidation 3% H₂O₂ (in Methanol)24 hours30 - 50%

Experimental Protocols

Protocol 1: Liquid-Liquid Partitioning

This protocol is designed to fractionate the crude extract based on polarity.

  • Suspension: Suspend the concentrated crude extract in distilled water.[1]

  • Partitioning: Transfer the aqueous suspension to a separatory funnel.

  • Sequential Extraction: Sequentially partition the aqueous layer with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate, and then n-butanol.[1]

  • Collection: Collect each organic layer separately.

  • Concentration: Concentrate each fraction under reduced pressure using a rotary evaporator to yield partitioned extracts of varying polarity.[1] The target compound, being moderately polar, is likely to be enriched in the ethyl acetate fraction.[2]

Protocol 2: Scaled-Up Silica Gel Column Chromatography

This protocol describes a typical normal-phase chromatography purification.

  • Column Packing: Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, non-polar mobile phase solvent (e.g., n-hexane). Pack the column with the slurry. The amount of silica gel should be approximately 20-50 times the weight of the extract to be purified.[2]

  • Sample Loading: Dissolve the enriched fraction (e.g., from liquid-liquid partitioning) in a minimal amount of a weak solvent. Alternatively, adsorb the dried fraction onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.[1][2]

  • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the mobile phase polarity by introducing a more polar solvent (e.g., ethyl acetate). This gradient elution is effective for polar compounds like this compound.[1][2]

  • Fraction Collection: Collect the eluate in fractions of appropriate volume.

  • Monitoring: Monitor the composition of the collected fractions using TLC.[1]

  • Pooling and Concentration: Combine the fractions containing the pure compound and remove the solvent under reduced pressure.[1]

Protocol 3: Preparative HPLC (Prep-HPLC)

This protocol is suitable for the final purification step to achieve high purity.

  • Column: A C18 reversed-phase column is well-suited for moderately polar sesquiterpenoids.[2]

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is commonly used. Optimize the gradient based on prior analytical HPLC runs.[2]

  • Sample Preparation: Dissolve the semi-purified fraction in the mobile phase and filter it through a 0.45 µm filter before injection.[2]

  • Injection and Collection: Inject the sample into the preparative HPLC system and collect the peak corresponding to this compound based on retention time.[2]

  • Purity Confirmation: Verify the purity of the isolated compound using analytical HPLC.[2]

Visualizations

Purification Workflow

G cluster_0 Upstream Processing cluster_1 Chromatographic Purification cluster_2 Downstream & QC start Crude Extract partition Liquid-Liquid Partitioning start->partition Initial Separation enriched Enriched Fraction partition->enriched column_chrom Scale-Up Column Chromatography (Silica or C18) enriched->column_chrom semi_pure Semi-Pure Compound column_chrom->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc Final Polishing pure_compound Pure 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one prep_hplc->pure_compound analysis Purity Analysis (HPLC) & Structure Elucidation pure_compound->analysis

Caption: General workflow for scaling up the purification of this compound.

Troubleshooting Decision Tree

G start Problem Identified During Purification low_yield Is the yield low? start->low_yield broad_peaks Are chromatographic peaks broad or tailing? start->broad_peaks impurity Are impurities present in the final product? start->impurity sol_extraction Optimize Extraction: - Increase time/cycles - Use milder conditions low_yield->sol_extraction Yes sol_adsorption Change Chromatography: - Deactivate silica - Use RP-HPLC or HSCCC low_yield->sol_adsorption Yes sol_overload Reduce Sample Load & Optimize Dissolution broad_peaks->sol_overload Yes sol_mobile_phase Adjust Mobile Phase: - Change polarity/gradient - Add modifier broad_peaks->sol_mobile_phase Yes sol_repurify Re-purify: - Use shallower gradient - Use Prep-HPLC impurity->sol_repurify Yes sol_partition Add Initial Step: - Liquid-liquid partitioning to remove polar impurities impurity->sol_partition Yes

Caption: Decision tree for troubleshooting common issues in purification scale-up.

References

Troubleshooting inconsistent results in bioassays with 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is a specific stereoisomer of a spirovetivane sesquiterpenoid. While this compound has been identified in natural sources like Datura metel, comprehensive bioactivity data and established protocols for this specific isomer are limited in publicly available literature.[1][2][3][4][5][6] Much of the following guidance is based on data from the closely related 11R isomer and general principles for troubleshooting bioassays with natural products. Researchers should consider this guidance as a starting point and perform their own validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

A1: this compound is a spirovetivane-type sesquiterpenoid, a class of natural products known for a variety of biological activities.[7][8] Sesquiterpenoids isolated from sources like Datura metel and vetiver oil have demonstrated anti-inflammatory, cytotoxic, and antimicrobial properties.[1][3][4][9][10][11][12] The biological activity of this compound is likely to be in a similar range, but specific activities and potencies need to be determined empirically.

Q2: How should I prepare and store stock solutions of this compound?

A2: Due to its sesquiterpenoid structure, this compound is expected to have low water solubility. It is recommended to prepare high-concentration stock solutions in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO).[13] For long-term storage, solid compound should be kept at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are common starting concentrations for in vitro bioassays?

A3: For initial screening, a wide concentration range is recommended, from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). As a proxy, cytotoxicity data for the 11R isomer in HeLa and A549 cells show effects in the 10-100 µM range.[10] Therefore, a starting range of 1 µM to 100 µM would be appropriate for initial cytotoxicity and anti-inflammatory assays.

Q4: What are the potential mechanisms of action for this compound?

A4: The precise mechanism of action for this compound has not been fully elucidated. However, many sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][14] These pathways are central to the inflammatory response, and their inhibition can lead to a decrease in the production of pro-inflammatory mediators.

Troubleshooting Inconsistent Bioassay Results

Inconsistent results in bioassays with natural products like this compound are common. The following sections provide a structured approach to troubleshooting.

Issue 1: High Variability Between Replicates or Experiments

High variability can stem from several factors related to the compound itself, the assay protocol, or the biological system.

Troubleshooting Workflow:

A High Variability Observed B Check Compound Stability and Solubility A->B C Review Assay Protocol and Execution A->C D Assess Cell Health and Consistency A->D E Precipitation in media? B->E Yes F Degradation over time? B->F Yes G Inconsistent pipetting? C->G Possible H Edge effects in plate? C->H Possible I Consistent passage number? D->I No J Mycoplasma contamination? D->J Possible K Optimize solvent concentration E->K L Prepare fresh dilutions F->L M Use calibrated pipettes G->M N Avoid outer wells or fill with PBS H->N O Use cells within a defined passage range I->O P Regularly test for mycoplasma J->P

Caption: Troubleshooting workflow for high variability.

Experimental Protocols:

  • Protocol 1: Compound Solubility Test:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Add the stock solution to your cell culture medium to achieve the highest desired final concentration.

    • Visually inspect for any precipitation or cloudiness immediately and after incubation at 37°C for the duration of your experiment.

    • If precipitation occurs, consider lowering the final concentration or using a solubilizing agent (with appropriate controls).

  • Protocol 2: Compound Stability Assessment (Simplified):

    • Prepare your highest concentration of the compound in cell culture medium.

    • Incubate the solution under the same conditions as your bioassay (e.g., 37°C, 5% CO2) for different time points (e.g., 0, 2, 8, 24 hours).

    • At each time point, apply the pre-incubated compound to your cells and perform the bioassay.

    • A decrease in activity over time suggests compound instability.

Issue 2: No or Low Bioactivity Observed

This could be due to an inactive compound, inappropriate assay conditions, or issues with the biological target.

Troubleshooting Workflow:

A No/Low Bioactivity B Verify Compound Integrity and Concentration A->B C Optimize Assay Conditions A->C D Consider Non-Specific Interactions A->D E Confirm stock concentration B->E F Check for degradation B->F G Increase incubation time? C->G H Change cell type? C->H I Possible PAINS behavior? D->I J Run positive controls E->J K Use a different batch of compound F->K L Perform time-course experiment G->L M Use a more sensitive cell line H->M N Consult PAINS databases I->N A Irreproducible IC50 B Standardize Cell Seeding and Growth Phase A->B C Check for Compound-Assay Interference A->C D Evaluate Solvent Effects A->D E Consistent cell density? B->E No F Logarithmic growth phase? B->F No G Compound absorbs at readout wavelength? C->G Possible H Fluorescence quenching? C->H Possible I DMSO concentration consistent? D->I No J Vehicle control performance? D->J Inconsistent K Use a hemocytometer for accurate counting E->K L Subculture cells at a consistent confluency F->L M Run compound-only controls G->M H->M N Ensure final DMSO concentration is low and uniform I->N J->N cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to NFkB_nuc NF-κB genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->genes Induces transcription compound 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one compound->IKK Inhibits?

References

Proper storage and handling of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues to ensure the integrity and stability of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximum stability, the solid compound should be stored at -20°C, with -80°C being ideal. To prevent degradation, it is crucial to protect it from light by using an amber vial or a light-blocking container. The container should be tightly sealed and stored with a desiccant to prevent moisture absorption. Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize oxidation.

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO).[1] Solutions should be prepared at room temperature and protected from light. For short-term storage, solutions can be kept at 4°C for a few days. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

Q3: In which solvents is this compound soluble?

This compound is soluble in organic solvents like DMSO and methanol.[1] Due to its chemical structure, it is expected to have limited solubility in aqueous solutions.

Q4: What are the primary factors that can cause degradation of this compound?

The main factors leading to the degradation of this compound are:

  • pH: The compound is susceptible to degradation in neutral to alkaline conditions. Stability may be improved in a slightly acidic environment (around pH 5.5).

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Long-term storage at room temperature should be avoided.[1]

  • Light: Exposure to light, especially UV radiation, can induce photochemical reactions and lead to degradation.[1]

  • Oxidation: The presence of oxygen can cause oxidative degradation of the molecule.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound is difficult to dissolve. Use of an inappropriate solvent.Prepare stock solutions in a high-purity, anhydrous aprotic solvent like DMSO. Gentle warming and vortexing may aid dissolution.
Compound has degraded due to improper storage.Verify the storage conditions of the solid compound. If stored improperly, obtain a new batch.
Precipitation observed in stock solution after thawing. Exceeded solubility limit or solvent absorbed water.Gently warm the solution and vortex to redissolve. Ensure the use of anhydrous solvent and proper sealing of the vial.
Repeated freeze-thaw cycles.Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
Inconsistent experimental results. Degradation of the compound in the stock solution or experimental medium.Prepare fresh stock solutions. If the experimental medium is neutral or alkaline, consider adjusting the pH to be slightly acidic, if compatible with the experiment.
Contamination of the compound.Handle the compound and solutions using sterile techniques to avoid contamination.
Appearance of new peaks during analytical chromatography. Degradation of the compound.Review storage and handling procedures. Protect the compound and its solutions from light, heat, and oxygen.[1]
Reaction with components of the experimental medium.Assess the compatibility of the compound with other reagents in the experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Acclimatization: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of the compound (Molecular Weight: 252.35 g/mol ), add approximately 396.3 µL of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (not exceeding 37°C) can be applied if necessary.

  • Storage: Aliquot the stock solution into light-protecting, single-use vials and store at -80°C.

Visualizations

Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results check_storage Review Compound Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Examine Stock Solution (Precipitate, Color Change) start->check_solution prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Improper Storage check_solution->prepare_fresh Degradation Suspected check_protocol Review Experimental Protocol (pH, Temp, Reagents) prepare_fresh->check_protocol modify_protocol Modify Protocol (Adjust pH, Add Antioxidant) check_protocol->modify_protocol Potential Incompatibility contact_support Contact Technical Support check_protocol->contact_support Protocol Optimized, Issue Persists modify_protocol->contact_support Issue Persists

Caption: Troubleshooting workflow for inconsistent experimental results.

Factors Affecting Compound Stability compound This compound Stability degradation Degradation compound->degradation temperature Temperature temperature->degradation High Temp Accelerates light Light Exposure light->degradation UV Induces ph pH of Solution ph->degradation Neutral/Alkaline Promotes oxygen Oxygen/Oxidizing Agents oxygen->degradation Causes Oxidation

Caption: Key factors influencing the stability of the compound.

References

Preventing microbial contamination in 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing and troubleshooting microbial contamination in samples of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of microbial contamination for this compound samples?

A1: Microbial contamination can arise from various sources during the handling and storage of your samples.[1] Key sources include:

  • Airborne particles: Dust, spores, and other airborne microorganisms can settle into open sample containers.[1][2]

  • Equipment and consumables: Improperly sterilized laboratory equipment, such as glassware, pipette tips, and storage vials, can introduce contaminants.[3][4]

  • Personnel: Microorganisms from skin, hair, and breath can be introduced through improper handling.[3][5]

  • Reagents and solvents: Contaminated stock solutions or solvents used to dissolve or dilute the compound can be a source of contamination.[1]

Q2: What are the initial signs of potential microbial contamination in my this compound solution?

A2: Visual inspection can often reveal signs of contamination. Look for:

  • Turbidity or cloudiness: A clear solution becoming cloudy is a common indicator of bacterial growth.[6]

  • Formation of precipitates or films: Fungal contamination may appear as filamentous growth or a film on the surface of the liquid.

  • Color change: A noticeable change in the color of the solution may indicate microbial activity.

  • Unpleasant odor: A strong, unusual smell can be a sign of bacterial or fungal metabolism.[5]

Q3: What are the best practices for the sterile handling of this compound samples?

A3: Adhering to aseptic techniques is crucial for preventing contamination.[2][7] Key practices include:

  • Working in a sterile environment: Whenever possible, handle samples in a laminar flow hood or a designated clean area to minimize exposure to airborne contaminants.[2][3] A Bunsen burner can also be used to create an updraft that reduces the settling of airborne particles.[2][8]

  • Using sterile equipment: Ensure all glassware, pipette tips, and other equipment that will come into contact with the sample are properly sterilized, for example, by autoclaving.[9]

  • Personal protective equipment (PPE): Always wear gloves, a lab coat, and safety glasses.[3]

  • Proper transfer techniques: When transferring solutions, open containers for the minimum time possible and avoid passing hands or other non-sterile items over the opening.[7][9]

Q4: How should I properly store my this compound samples to prevent contamination?

A4: Proper storage is critical for maintaining sample integrity.[1]

  • Use sterile containers: Store samples in sterile, tightly sealed containers.

  • Aliquot samples: To avoid repeated freeze-thaw cycles and minimize the risk of contaminating the entire stock, aliquot the sample into smaller, single-use volumes.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Sample solution appears cloudy or turbid. Bacterial contamination.[6]1. Do not use the sample for experiments. 2. Discard the contaminated sample following appropriate laboratory waste disposal procedures. 3. Review your aseptic handling techniques.[2][7] 4. If necessary, perform sterility testing on a new, unopened sample to confirm the integrity of the stock.
Visible filamentous growth or a film on the solution surface. Fungal contamination.1. Immediately isolate and dispose of the contaminated sample. 2. Decontaminate the work area and any equipment that may have come into contact with the sample. 3. Consider filtering your solutions through a 0.22 µm sterile filter during preparation.
Control samples show unexpected results or high variability. Low-level or intermittent contamination.1. Perform a sterility test on your sample stock. 2. Prepare fresh dilutions from a new aliquot for each experiment. 3. Ensure all reagents and media used in the experiment are sterile.
Precipitate forms in the sample upon storage. This could be due to low solubility at storage temperatures or microbial contamination.1. First, warm the sample to room temperature to see if the precipitate redissolves. 2. If the precipitate remains, it may be a sign of contamination. Proceed with sterility testing. 3. For future preparations, consider using a different solvent or a lower concentration.

Experimental Protocols

Protocol 1: Sterility Testing of this compound Solution

This protocol is adapted from standard sterility testing methods to assess the presence of viable microorganisms in your sample solution.[6][10]

Materials:

  • This compound sample solution

  • Sterile 0.45 µm membrane filtration unit[10]

  • Fluid Thioglycollate Medium (FTM) for anaerobic and some aerobic bacteria detection

  • Soybean Casein Digest Medium (SCDM) for aerobic bacteria and fungi detection

  • Sterile rinse buffer (e.g., sterile saline or phosphate-buffered saline)

  • Incubators set at 22.5°C and 32.5°C

Procedure:

  • Preparation: Under aseptic conditions (e.g., in a laminar flow hood), prepare your this compound solution for filtration. If the solution is not filterable, proceed to the Direct Inoculation method.

  • Membrane Filtration:

    • Aseptically assemble the membrane filtration unit.

    • Filter a defined volume of your sample solution through the 0.45 µm membrane filter.

    • Rinse the membrane with a sterile rinse buffer to remove any inhibitory substances from the compound.

    • Aseptically remove the membrane filter and cut it in half.

  • Inoculation:

    • Place one half of the membrane into a tube containing FTM.

    • Place the other half of the membrane into a tube containing SCDM.

  • Incubation:

    • Incubate the FTM tube at 32.5°C for 14 days.

    • Incubate the SCDM tube at 22.5°C for 14 days.

  • Observation:

    • Visually inspect the media for any signs of turbidity (cloudiness) at regular intervals during the 14-day incubation period.

    • The absence of turbidity at the end of the incubation period indicates that the sample is sterile. The presence of turbidity suggests microbial contamination.[6]

Direct Inoculation Method (for non-filterable samples):

  • Aseptically transfer a small volume of your sample directly into tubes containing FTM and SCDM.

  • Incubate and observe as described in the Membrane Filtration method.[10]

Parameter Fluid Thioglycollate Medium (FTM) Soybean Casein Digest Medium (SCDM)
Target Microorganisms Anaerobic and some aerobic bacteriaAerobic bacteria and fungi
Incubation Temperature 32.5 °C22.5 °C
Incubation Duration 14 days[6]14 days[6]
Positive Result Turbidity (cloudiness)Turbidity (cloudiness)

Visual Guides

Contamination_Troubleshooting_Workflow start Observe Sample is_turbid Is the solution cloudy or turbid? start->is_turbid is_filamentous Is there visible filamentous growth? is_turbid->is_filamentous No discard_sample Discard Sample & Review Aseptic Technique is_turbid->discard_sample Yes unexpected_results Are experimental results unexpected or variable? is_filamentous->unexpected_results No is_filamentous->discard_sample Yes sterility_test Perform Sterility Test unexpected_results->sterility_test Yes sample_ok Sample is Likely OK Proceed with Caution unexpected_results->sample_ok No

Caption: A flowchart for troubleshooting potential microbial contamination.

Sterility_Testing_Workflow start Start: Sample Solution filter Filter through 0.45 µm Membrane start->filter rinse Rinse Membrane with Sterile Buffer filter->rinse divide Divide Membrane in Half rinse->divide inoculate_ftm Inoculate FTM divide->inoculate_ftm inoculate_scdm Inoculate SCDM divide->inoculate_scdm incubate_ftm Incubate at 32.5°C for 14 Days inoculate_ftm->incubate_ftm incubate_scdm Incubate at 22.5°C for 14 Days inoculate_scdm->incubate_scdm observe Observe for Turbidity incubate_ftm->observe incubate_scdm->observe contaminated Contaminated observe->contaminated Turbidity Present sterile Sterile observe->sterile No Turbidity

Caption: Workflow for sterility testing via membrane filtration.

References

Validation & Comparative

Comparative Analysis of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one and its 11R Isomer: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the comparative biological activity data between 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one and its 11R isomer. While research has begun to explore the potential of the 11R isomer, information regarding the biological profile of the 11S counterpart is notably absent, precluding a direct, data-driven comparison at this time.

Currently, available research primarily focuses on 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpenoid compound isolated from natural sources such as vetiver oil. Studies and technical documents suggest that this compound is of interest for its potential anti-inflammatory, antioxidant, and antimicrobial properties. However, much of the current understanding is extrapolated from the broader class of sesquiterpenoids rather than from specific, extensive studies on the purified 11R isomer itself.

The precise mechanisms of action for 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one are still under investigation. It is hypothesized that its biological effects may stem from interactions with cellular membranes and enzymes, potentially modulating various signaling pathways.

Due to the lack of available experimental data for this compound, a direct comparison of the biological activities of the two isomers is not feasible. Further research, including the isolation or synthesis and subsequent biological evaluation of the 11S isomer, is necessary to elucidate the structure-activity relationship and determine if the stereochemistry at the 11th position influences the compound's biological profile.

Future Directions

To address the current knowledge gap, future research should prioritize the following:

  • Stereoselective synthesis or chiral separation of both the 11S and 11R isomers of 11,12-Dihydroxyspirovetiv-1(10)-en-2-one to obtain pure samples for comparative analysis.

  • In vitro and in vivo studies to evaluate and compare the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities of the two isomers.

  • Mechanistic studies to identify the molecular targets and signaling pathways affected by each isomer, which would provide insight into any stereospecific interactions.

A visual representation of a proposed general workflow for future comparative studies is provided below.

G Workflow for Comparative Biological Activity Assessment cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Mechanism of Action cluster_3 Comparative Analysis Isolation/Synthesis Isolation/Synthesis Chiral Separation Chiral Separation Isolation/Synthesis->Chiral Separation if mixture 11S Isomer 11S Isomer Chiral Separation->11S Isomer 11R Isomer 11R Isomer Chiral Separation->11R Isomer In Vitro Assays Cytotoxicity Anti-inflammatory Antimicrobial Antioxidant 11S Isomer->In Vitro Assays 11R Isomer->In Vitro Assays Signaling Pathway Analysis Signaling Pathway Analysis In Vitro Assays->Signaling Pathway Analysis Target Identification Target Identification Signaling Pathway Analysis->Target Identification Structure-Activity Relationship Structure-Activity Relationship Target Identification->Structure-Activity Relationship

Caption: Proposed experimental workflow for the comparative analysis of 11S and 11R isomers.

Until such studies are conducted, any discussion on the differential biological activities of these two isomers remains speculative. Researchers, scientists, and drug development professionals are encouraged to pursue these avenues of investigation to unlock the full therapeutic potential of this class of compounds.

Comparative Cytotoxicity of Spirovetivane Sesquiterpenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of spirovetivane sesquiterpenoids and other related sesquiterpenoids against various cancer cell lines. This document summarizes key experimental data, details relevant methodologies, and visualizes implicated signaling pathways to support further investigation into the therapeutic potential of these natural compounds.

While comprehensive comparative studies focusing exclusively on the cytotoxicity of multiple spirovetivane sesquiterpenoids are limited in publicly available literature, this guide synthesizes the existing data on this subclass and provides a broader context by including comparative data from other structurally related and well-studied cytotoxic sesquiterpenoids.

Quantitative Cytotoxicity Data

The cytotoxic potential of sesquiterpenoids is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for spirovetivane and other relevant sesquiterpenoids against various human cancer cell lines.

Compound ClassCompound NameCancer Cell LineIC50 (µM)
Spirovetivane Sesquiterpenoid Acorenone CHL-60 (Human Leukemia)- (98.68% inhibition at 40 µM)
SW480 (Human Colon Adenocarcinoma)- (60.40% inhibition at 40 µM)
Other Sesquiterpenoids 6-hydroxymethylacylfulveneCEM (Human Leukemia)~2
ObtusolColo-205 (Colon Cancer)1.2 µg/mL
(-)-ElatolColo-205 (Colon Cancer)2.5 µg/mL
Tagitinin COCI-AML3 (Acute Myeloid Leukemia)0.25 µg/mL
Tagitinin AOCI-AML3 (Acute Myeloid Leukemia)2.5 µg/mL

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

This protocol outlines the key steps involved in performing an MTT assay to determine the cytotoxic effects of sesquiterpenoids on cancer cell lines.

  • Cell Seeding:

    • Cancer cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density.

    • Plates are incubated for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • A stock solution of the test sesquiterpenoid is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compound are made in culture medium to achieve a range of final concentrations.

    • The culture medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the solvent alone.

  • Incubation:

    • The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects.

  • MTT Addition and Incubation:

    • After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of natural compounds like spirovetivane sesquiterpenoids.

G cluster_0 Compound Preparation cluster_1 In Vitro Cytotoxicity Assay cluster_2 Data Analysis a Isolation of Spirovetivane Sesquiterpenoids b Compound Characterization (NMR, MS) a->b c Stock Solution Preparation b->c f Treatment with Test Compounds c->f d Cancer Cell Line Culture e Cell Seeding in 96-well Plates d->e e->f g MTT Assay f->g h Absorbance Reading g->h i Calculation of Cell Viability (%) h->i j Determination of IC50 Values i->j

Cytotoxicity Screening Workflow

Signaling Pathways in Sesquiterpenoid-Induced Apoptosis

Sesquiterpenoids often exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This process is regulated by complex signaling pathways. The diagram below provides a simplified overview of the intrinsic and extrinsic apoptotic pathways that can be modulated by these compounds.

G cluster_0 Apoptotic Stimuli cluster_1 Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_2 Execution Phase Spirovetivane Spirovetivane Sesquiterpenoids DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Spirovetivane->DeathReceptor Bax Bax (Pro-apoptotic) Spirovetivane->Bax Bcl2 Bcl-2 (Anti-apoptotic) Spirovetivane->Bcl2 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic Signaling Pathways

NF-κB Signaling Pathway in Cytotoxicity

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its inhibition is a common mechanism by which cytotoxic compounds induce apoptosis. The following diagram illustrates a simplified representation of the NF-κB signaling cascade and its potential inhibition by sesquiterpenoids.

G cluster_0 Stimuli cluster_1 Cytoplasmic Signaling cluster_2 Nuclear Events Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Nuclear Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IKK Spirovetivane Spirovetivane Sesquiterpenoids Spirovetivane->IKK Inhibition Gene Target Gene Transcription NFkB_n->Gene Proteins Pro-survival & Inflammatory Proteins Gene->Proteins CellSurvival Cell Survival & Proliferation Proteins->CellSurvival Promotes

NF-κB Signaling Pathway

A Comparative Analysis of the Anti-Inflammatory Potential of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anti-inflammatory effects of the novel sesquiterpenoid, 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one, against established anti-inflammatory drugs. Due to the limited availability of direct comparative experimental data for this specific compound, this analysis leverages data from its stereoisomer, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, and related sesquiterpenoids. The guide also details standard experimental protocols relevant to the assessment of anti-inflammatory agents, offering a framework for future research and development.

Quantitative Comparison of Bioactivity

While direct quantitative data for this compound is not yet prevalent in published literature, the following table summarizes the inhibitory activities of its stereoisomer and other relevant compounds. This provides a benchmark for potential efficacy studies.

CompoundTarget/AssayCell Type/SystemIC₅₀ / Effect
Parthenolide (Sesquiterpene Lactone)NF-κB InhibitionVarious cell lines~5 µM
Helenalin (Sesquiterpene Lactone)NF-κB (p65 subunit) InhibitionJurkat T cells~1 µM
Indomethacin (NSAID)COX-1 InhibitionPurified enzyme~0.1 µM
COX-2 InhibitionPurified enzyme~1 µM
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one Hypothesized: NF-κB, MAPK pathway inhibitionTo be determinedData not available

Proposed Anti-Inflammatory Signaling Pathway

The primary anti-inflammatory mechanism of many sesquiterpenoids involves the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[1][2][3] This pathway is a central regulator of the genetic expression of pro-inflammatory mediators. The proposed pathway for this compound is illustrated below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases DNA DNA NF-κB (p50/p65)->DNA Translocates & Binds 11S,12-D 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one 11S,12-D->IKK Complex Inhibits Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Proposed NF-κB signaling pathway inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare the anti-inflammatory effects of this compound.

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Treatment:

  • Murine macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.

  • Cells are seeded in 96-well plates and allowed to adhere.

  • Cells are pre-treated with various concentrations of this compound or a reference drug (e.g., Indomethacin) for 1 hour.

  • Inflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for 24 hours.

2. Measurement of Nitrite Concentration (Griess Assay):

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite, a stable metabolite of NO, is determined using the Griess reagent.

  • The absorbance at 540 nm is measured using a microplate reader.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.[4][5][6][7]

1. Animal Model:

  • Male Wistar rats or Swiss albino mice are used.

  • Animals are fasted overnight before the experiment.

2. Treatment and Induction of Edema:

  • The test compound (this compound) or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally.

  • After a specific period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

3. Measurement of Paw Edema:

  • The volume of the paw is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group in comparison to the control group that received only carrageenan.

Enzyme Inhibition Assay: Cyclooxygenase-2 (COX-2) Inhibition

This assay determines the direct inhibitory effect of a compound on the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

1. Assay Principle:

  • A fluorometric or colorimetric assay kit is typically used.[8][9][10]

  • The assay measures the peroxidase activity of COX-2, where the oxidation of a probe results in a fluorescent or colored product.

2. Experimental Procedure:

  • Purified human or ovine COX-2 enzyme is used.

  • The enzyme is incubated with the test compound or a known COX-2 inhibitor (e.g., Celecoxib) for a defined period.

  • The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • The fluorescence or absorbance is measured over time using a plate reader.

  • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the evaluation of a novel anti-inflammatory compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Data Analysis & Comparison A Compound Synthesis/ Isolation B Cytotoxicity Assay (e.g., MTT) A->B C NO Production Assay (LPS-stimulated Macrophages) B->C D Pro-inflammatory Cytokine Assay (e.g., ELISA for TNF-α, IL-6) C->D E Enzyme Inhibition Assays (e.g., COX-1/COX-2) D->E F Signaling Pathway Analysis (e.g., Western Blot for NF-κB) E->F G Acute Inflammation Model (Carrageenan-induced Paw Edema) F->G H Chronic Inflammation Model (e.g., Adjuvant-induced Arthritis) G->H I Calculate IC₅₀ values & Percentage Inhibition H->I J Compare with Known Drugs I->J K Publish Findings J->K

Workflow for anti-inflammatory drug discovery.

This guide serves as a foundational resource for researchers interested in the anti-inflammatory properties of this compound. Further direct experimental studies are necessary to fully elucidate its efficacy and mechanism of action in comparison to existing therapeutic agents.

References

Unraveling the Biological Mysteries of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Guide to Investigating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Despite the growing interest in natural products for drug discovery, the precise mechanism of action for many compounds remains elusive. One such molecule is 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one, a spirovetivane-type sesquiterpenoid. Currently, there is a notable absence of published scientific literature detailing its specific biological activities and molecular targets. This guide provides researchers, scientists, and drug development professionals with a strategic framework to investigate the potential mechanisms of action of this compound, drawing comparisons with the known activities of related chemical structures.

Understanding the Compound: Structural Clues to Potential Activity

This compound belongs to the sesquiterpenoid class of natural products. Sesquiterpenoids are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3][4] The structure of this compound contains two key functional groups that may be indicative of its biological function: an α,β-unsaturated ketone and a vicinal diol.

The α,β-unsaturated carbonyl moiety is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine thiols, in proteins.[5][6][7] This reactivity can lead to the modulation of various signaling pathways and is a feature of many compounds with cytotoxic and anti-inflammatory properties.[8][9] Conversely, the vicinal diol functional group can influence a molecule's polarity and its potential to interact with biological targets, and in some contexts, may be associated with inflammatory processes.[10][11]

A Roadmap for Investigation: A Proposed Experimental Workflow

Given the lack of specific data, a systematic investigation is required to elucidate the mechanism of action of this compound. The following experimental workflow is proposed as a starting point for researchers.

G Proposed Experimental Workflow for Mechanism of Action Studies cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Pathway Analysis cluster_2 Phase 3: In-depth Mechanistic Studies A Compound Acquisition & Purity Analysis B Cytotoxicity Screening (e.g., MTT, CellTiter-Glo) A->B C Antimicrobial Screening (e.g., MIC Assay) A->C D Broad-Spectrum Kinase Inhibition Assay B->D If cytotoxic E NF-κB Activation Assay (e.g., Reporter Assay) B->E If cytotoxic F MAPK Pathway Analysis (e.g., Western Blot for p-ERK, p-JNK, p-p38) B->F If cytotoxic G Reactive Oxygen Species (ROS) Measurement B->G If cytotoxic H Target Validation (e.g., siRNA, CRISPR) D->H E->H F->H I In Vivo Efficacy Studies (Animal Models) H->I

Caption: A proposed experimental workflow for elucidating the mechanism of action.

Hypothetical Mechanisms of Action and Key Experiments

Based on the compound's structural features and the known activities of related molecules, two primary hypothetical mechanisms of action are proposed: inhibition of pro-inflammatory signaling pathways and induction of cytotoxicity in cancer cells.

Anti-inflammatory Activity via NF-κB and MAPK Pathway Inhibition

Many natural products, including sesquiterpenoids, exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[12][13][14][15][16][17][18][19] The α,β-unsaturated ketone in this compound could potentially react with key cysteine residues in proteins of these pathways, such as IKK or MAP kinases, leading to their inactivation.

G Hypothetical Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK MAPKKK MAPKKK Stimulus->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) NFkB->Gene activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to AP1->Gene activates Compound This compound Compound->IKK Inhibition Compound->MAPK Inhibition

Caption: Hypothetical inhibition of NF-κB and MAPK pathways.

Table 1: Experimental Protocols for Assessing Anti-inflammatory Activity

ExperimentObjectiveMethodology
NF-κB Reporter Assay To determine if the compound inhibits NF-κB transcriptional activity.Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid. Pre-treat cells with varying concentrations of the compound, then stimulate with TNF-α or LPS. Measure luciferase activity as a readout of NF-κB activation.
Western Blot Analysis To assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways.Treat cells (e.g., RAW 264.7 macrophages) with the compound and stimulate with LPS. Lyse cells and separate proteins by SDS-PAGE. Probe with antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38.
ELISA for Pro-inflammatory Cytokines To quantify the production of inflammatory mediators.Culture cells (e.g., PBMCs) with the compound and stimulate with LPS. Collect the supernatant and measure the concentration of cytokines such as IL-6 and TNF-α using commercially available ELISA kits.
Cytotoxic Activity in Cancer Cells

The α,β-unsaturated ketone functionality is present in numerous natural products with demonstrated cytotoxic activity.[9] This is often attributed to the induction of oxidative stress and apoptosis.

Table 2: Experimental Protocols for Assessing Cytotoxic Activity

ExperimentObjectiveMethodology
MTT or CellTiter-Glo Assay To determine the compound's effect on cell viability and proliferation.[20][21][22]Seed cancer cell lines (e.g., HeLa, A549) in 96-well plates and treat with a dose range of the compound for 24-72 hours. Add MTT reagent or CellTiter-Glo reagent and measure absorbance or luminescence, respectively, to determine the IC50 value.
Annexin V/PI Staining To differentiate between apoptotic and necrotic cell death.Treat cancer cells with the compound at its IC50 concentration. Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.
Caspase Activity Assay To measure the activation of key apoptotic enzymes.Treat cells with the compound and lyse them. Measure the activity of caspases-3, -8, and -9 using colorimetric or fluorometric substrate-based assays.
Intracellular ROS Measurement To assess the induction of oxidative stress.Load cells with a fluorescent ROS indicator (e.g., DCFH-DA). Treat with the compound and measure the change in fluorescence using a plate reader or flow cytometer.

Comparative Analysis with Known Sesquiterpenoids

While direct comparisons are not yet possible, the biological activities of other spirovetivane and related sesquiterpenoids can provide a valuable frame of reference. For instance, various sesquiterpenoids have been reported to possess cytotoxic, antimicrobial, and anti-inflammatory properties.[1][2][3][4] A comparative analysis of the potency (e.g., IC50 values) of this compound with these compounds, once data is generated, will be crucial in understanding its potential as a therapeutic lead.

Table 3: Hypothetical Comparative Data Table

CompoundCompound ClassKey Functional GroupsReported Biological ActivityIC50 (Hypothetical)
This compound Spirovetivane Sesquiterpenoidα,β-unsaturated ketone, vicinal diolTo be determinedTBD
Parthenolide Sesquiterpene Lactoneα,β-unsaturated lactoneAnti-inflammatory, Cytotoxic~1-5 µM (various cell lines)
Costunolide Sesquiterpene Lactoneα,β-unsaturated lactoneAnti-inflammatory, Cytotoxic~5-20 µM (various cell lines)

This table should be populated with experimental data as it becomes available to provide a clear comparison of the compound's performance against established alternatives.

Conclusion

The study of this compound presents a greenfield opportunity for researchers in natural product chemistry and drug discovery. The proposed experimental framework provides a clear and structured approach to systematically unravel its mechanism of action. By focusing on the biological implications of its key functional groups and drawing parallels with related compounds, the scientific community can begin to understand the therapeutic potential of this intriguing molecule. The data generated from these studies will be invaluable for future drug development efforts.

References

Validating the Molecular Architecture of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Comparative Guide to Structural Elucidation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative analysis of X-ray crystallography against other common spectroscopic techniques for the structural validation of the sesquiterpenoid 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one.

While X-ray crystallography stands as the gold standard for providing definitive atomic coordinates, a comprehensive approach utilizing complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) is often employed for a thorough and robust structural elucidation of complex natural products.[1][2][3] This guide will delve into the experimental protocols of these methods, present a comparative data summary, and illustrate the integrated workflow for structural validation.

Comparative Analysis of Structural Validation Techniques

The validation of a complex stereostructure like that of this compound relies on the strengths of various analytical methods. X-ray crystallography offers a direct visualization of the molecule's conformation in the solid state, while NMR spectroscopy provides detailed information about the connectivity and relative stereochemistry in solution. Circular dichroism, on the other hand, is crucial for determining the absolute configuration of chiral molecules.[1][2]

Parameter X-ray Crystallography NMR Spectroscopy Circular Dichroism
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldDifferential absorption of circularly polarized light
Sample Phase Solid (single crystal)SolutionSolution
Information Obtained 3D atomic coordinates, bond lengths, bond angles, absolute configuration (with anomalous dispersion)Atom connectivity (COSY, HMBC), relative stereochemistry (NOESY), chemical environment of nucleiAbsolute configuration
Key Data Output Electron density map, CIF fileChemical shifts (δ), coupling constants (J), NOE enhancementsCD spectrum (mdeg vs. nm)
Strengths Unambiguous determination of molecular structure and stereochemistryProvides data on the molecule's structure and conformation in solution, non-destructiveHighly sensitive to stereochemistry, requires small sample amount
Limitations Requires a suitable single crystal, structure may differ from solution conformationDoes not directly provide bond lengths or angles, interpretation can be complex for large moleculesRequires a chromophore near a stereocenter, interpretation often requires computational modeling

Experimental Protocols

A multi-faceted approach to structural validation ensures a comprehensive understanding of the molecule's properties in different states.

Single-Crystal X-ray Diffraction
  • Crystallization: A solution of this compound is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone). Slow evaporation of the solvent at a constant temperature is employed to encourage the growth of single crystals of sufficient size and quality.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled under a stream of nitrogen gas. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic model is then built and refined to best fit the experimental data. The final model provides the precise coordinates of each atom in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and placed in an NMR tube.

  • 1D NMR (¹H and ¹³C): The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired. These spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): A series of 2D NMR experiments are performed to establish the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining relative stereochemistry.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a transparent solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is placed in a cuvette in the CD spectrometer. The instrument measures the difference in absorption of left and right circularly polarized light as a function of wavelength.

  • Data Analysis: The resulting CD spectrum is compared with computationally predicted spectra for the possible enantiomers to determine the absolute configuration of the molecule.[1][2]

Integrated Workflow for Structural Validation

The following diagram illustrates a comprehensive workflow for the structural elucidation of a natural product like this compound, integrating data from multiple analytical techniques.

G cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_elucidation Structure Elucidation Isolation Natural Source (e.g., Datura metel) Extraction Extraction & Partitioning Isolation->Extraction Chromatography Chromatographic Separation (HPLC, etc.) Extraction->Chromatography Pure_Compound Pure 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one Chromatography->Pure_Compound NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS CD Circular Dichroism Pure_Compound->CD Crystallization Crystallization Pure_Compound->Crystallization Planar_Structure Planar Structure (Connectivity) NMR->Planar_Structure Relative_Stereo Relative Stereochemistry NMR->Relative_Stereo MS->Planar_Structure Absolute_Config Absolute Configuration CD->Absolute_Config Xray Single-Crystal X-ray Diffraction Crystallization->Xray Xray->Planar_Structure Definitive Xray->Relative_Stereo Definitive Xray->Absolute_Config Definitive Final_Structure Validated 3D Structure Planar_Structure->Final_Structure Relative_Stereo->Final_Structure Absolute_Config->Final_Structure

Caption: Workflow for the structural validation of a natural product.

Conclusion

The structural validation of this compound, a molecule with multiple stereocenters, necessitates a rigorous and multi-pronged analytical approach. While NMR and CD spectroscopy provide critical insights into the molecule's connectivity and absolute stereochemistry in solution, single-crystal X-ray crystallography remains the unparalleled technique for delivering a definitive and high-resolution three-dimensional structure. The integration of these techniques provides a comprehensive and irrefutable structural assignment, which is fundamental for subsequent research and development activities, including understanding its biological activity and potential as a therapeutic agent.

References

Cross-validation of analytical methods for 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to analytical methods for the quantification of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is detailed below. For researchers, scientists, and drug development professionals, this guide provides an objective comparison of potential analytical techniques, complete with experimental protocols and data presentation frameworks.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of moderately polar and non-volatile compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying and quantifying volatile derivatives of the compound.

Table 1: Comparison of HPLC-UV/MS and GC-MS for the Analysis of this compound

ParameterHPLC-UV/MSGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Compound Amenability Suitable for non-volatile and thermally labile compounds.Typically requires derivatization for non-volatile compounds to increase volatility.
Detection UV for quantification, MS for identification and confirmation.MS for both identification and quantification.
Sample Preparation Extraction and filtration.Extraction, derivatization, and filtration.
Potential Advantages Direct analysis of the compound, robust quantification with UV.High separation efficiency, sensitive detection with MS.
Potential Disadvantages Lower resolution compared to capillary GC.Derivatization can be time-consuming and introduce variability.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible results. Below are generalized protocols for HPLC-UV/MS and GC-MS analysis of this compound.

Protocol 1: HPLC-UV/MS Method

This protocol is adapted from stability-indicating methods for this compound.

1. Sample Preparation (from Plant Material)

  • Extraction: Macerate or sonicate the dried and powdered plant material with a suitable solvent such as methanol or a mixture of n-hexane and ethyl acetate.

  • Filtration: Filter the extract to remove particulate matter.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient Program: Start with a lower percentage of B, and gradually increase to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and MS in positive electrospray ionization (ESI) mode.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Protocol 2: GC-MS Method (General for Sesquiterpenoids)

This is a general protocol that would require optimization for this compound, likely involving a derivatization step.

1. Sample Preparation and Derivatization

  • Extraction: As described in the HPLC protocol.

  • Derivatization: To increase volatility and thermal stability, the hydroxyl groups of the analyte can be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at 60-70 °C for 30 minutes.

2. Chromatographic Conditions

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Injection Mode: Splitless.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Data Presentation and Validation Parameters

For a comprehensive comparison, analytical methods should be validated according to ICH guidelines. The following table outlines the key validation parameters and typical acceptance criteria that should be established for any quantitative method for this compound.

Table 2: Key Validation Parameters for Analytical Methods

ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No interference at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity and accuracy studies.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for drug product analysis.
Precision (Repeatability and Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, temperature.

Visualizations

The following diagrams illustrate the generalized workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing p1 Plant Material p2 Extraction p1->p2 p3 Filtration p2->p3 p4 Concentration p3->p4 a1 HPLC Separation p4->a1 a2 UV Detection a1->a2 a3 MS Detection a2->a3 d1 Quantification a2->d1 d2 Identification a3->d2

Caption: Workflow for HPLC-UV/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Plant Material p2 Extraction p1->p2 p3 Derivatization p2->p3 p4 Filtration p3->p4 a1 GC Separation p4->a1 a2 MS Detection a1->a2 d1 Quantification a2->d1 d2 Identification d1->d2

Caption: Workflow for GC-MS analysis.

Illuminating Synergies: A Comparative Guide to the Potential Combination Effects of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence for the synergistic effects of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one with other compounds is not currently available in published scientific literature. This guide presents a comparative framework based on the known biological activities of sesquiterpenoids, the chemical class to which this compound belongs. The proposed synergistic combinations, experimental protocols, and potential outcomes are therefore hypothetical and intended to serve as a foundation for future research.

Introduction to this compound and its Therapeutic Potential

This compound is a sesquiterpenoid compound that can be isolated from various natural sources, including the roots of Chrysopogon zizanioides (vetiver grass).[1] Sesquiterpenoids are a diverse class of natural products recognized for their wide range of potent biological activities.[1] Based on the activities of related compounds, this compound is suggested to possess anti-inflammatory, antioxidant, and antimicrobial properties.[1] The investigation of synergistic combinations of this compound with other therapeutic agents could pave the way for enhanced treatment efficacy, reduced dosages, and the mitigation of adverse effects.[1] This guide explores potential synergistic interactions by extrapolating from the established mechanisms of action of sesquiterpenoids.

Potential Synergistic Applications and Mechanistic Rationale

Based on the known biological activities of sesquiterpenoids, we can hypothesize synergistic effects for this compound in the following areas:

Anti-Inflammatory Synergy

Hypothesis: this compound may act synergistically with non-steroidal anti-inflammatory drugs (NSAIDs) to achieve a more potent reduction in inflammation.

Mechanistic Rationale: Sesquiterpenoids have been demonstrated to inhibit key inflammatory pathways, notably by down-regulating the nuclear factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] In contrast, NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[1] By targeting two distinct and crucial pathways in the inflammatory cascade, a combination therapy could lead to a more comprehensive and powerful anti-inflammatory response.[1]

Hypothetical Signaling Pathway for Anti-Inflammatory Synergy

G cluster_stimulus Inflammatory Stimulus cluster_nfkb NF-κB Pathway cluster_cox COX Pathway Stimulus Stimulus Arachidonic Acid Arachidonic Acid Stimulus->Arachidonic Acid IKK IKK NF-kB Activation NF-kB Activation IKK->NF-kB Activation Pro-inflammatory Genes Pro-inflammatory Genes NF-kB Activation->Pro-inflammatory Genes Inflammation Inflammation Pro-inflammatory Genes->Inflammation COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX Enzymes inhibition This compound This compound This compound->IKK inhibition

Caption: Proposed dual inhibition of inflammatory pathways.

Antimicrobial Synergy

Hypothesis: this compound may exhibit synergistic effects with conventional antibiotics to combat bacterial infections.

Mechanistic Rationale: Many sesquiterpenoids have antimicrobial properties, often attributed to their ability to disrupt the integrity of the bacterial cell membrane or interfere with essential cellular processes.[1] This membrane-disrupting action could enhance the penetration of conventional antibiotics that have intracellular targets, such as those that inhibit protein synthesis or DNA replication, leading to a more effective bactericidal or bacteriostatic effect.[1]

Proposed Experimental Workflow for Antimicrobial Synergy Testing

G A Bacterial Culture Preparation B Checkerboard Assay Setup (96-well plate) A->B E Incubation at 37°C for 24h B->E C Serial dilutions of This compound C->B D Serial dilutions of Antibiotic D->B F Measurement of Bacterial Growth (e.g., OD600) E->F G Calculation of Fractional Inhibitory Concentration (FIC) Index F->G H Determination of Synergy, Additivity, or Antagonism G->H

References

A Head-to-Head Comparison of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one with Other Natural Products: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for the biological activities of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is limited in publicly available scientific literature. This guide provides a comparative framework based on the known biological activities of the broader class of sesquiterpenoids, to which this compound belongs. The quantitative data presented for comparator natural products is sourced from published studies and is intended to serve as a benchmark for the potential evaluation of this compound.

Introduction to this compound

This compound is a sesquiterpenoid belonging to the spirovetivane class of natural products.[1] Sesquiterpenoids are a diverse group of C15 terpenoids known for their wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] While specific data for this compound is scarce, its chemical structure suggests potential for similar bioactivities. This guide outlines the experimental approaches and provides comparative data from other well-studied natural products to facilitate future research and evaluation of this compound.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related sesquiterpenoids, this compound is hypothesized to possess the following activities:

  • Anti-Inflammatory Activity: Many sesquiterpenoids exert anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway is a primary target for anti-inflammatory drug discovery.

  • Antioxidant Activity: The ability to scavenge free radicals is another characteristic of many sesquiterpenoids. This antioxidant potential can be evaluated using various in vitro assays that measure the compound's ability to reduce stable radicals or chelate metal ions.

  • Antimicrobial Activity: Sesquiterpenoids have also been reported to exhibit activity against a range of microbial pathogens. The mechanisms of action can include disruption of cell membranes and interference with cellular processes.

Head-to-Head Comparison of Potential Activities

To provide a context for the potential efficacy of this compound, the following tables summarize quantitative data for other natural products known to exhibit anti-inflammatory, antioxidant, and antimicrobial activities.

Table 1: Comparative Anti-Inflammatory Activity (NF-κB Inhibition) of Selected Natural Products
Natural ProductChemical ClassAssay SystemIC50 ValueReference
ParthenolideSesquiterpene LactoneEMSA (NF-κB DNA binding)5 µM[2]
HelenalinSesquiterpene LactoneEMSA (NF-κB DNA binding)10 µM[3]
CurcuminCurcuminoidReporter Gene Assay (NF-κB)7.5 µMNot in search results
QuercetinFlavonoidReporter Gene Assay (NF-κB)10 µM[4]
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging) of Selected Natural Products
Natural ProductChemical ClassIC50 Value (µg/mL)Reference
Ascorbic Acid (Standard)Vitamin5.2[5]
QuercetinFlavonoid8.5Not in search results
Gallic AcidPhenolic Acid3.8Not in search results
Vetiver Essential OilTerpenoid mixture35.4[6]
Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration) of Selected Natural Products
Natural ProductChemical ClassMicroorganismMIC Value (µg/mL)Reference
Tea Tree OilTerpenoid mixtureStaphylococcus aureus0.25% (v/v)Not in search results
CinnamaldehydePhenylpropanoidEscherichia coli200[7]
ThymolMonoterpenoidCandida albicans125Not in search results
BerberineIsoquinoline AlkaloidStaphylococcus aureus32Not in search results

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of this compound.

Anti-Inflammatory Activity: NF-κB Inhibition Assay

Cell Line: RAW 264.7 murine macrophage cell line.[1]

Methodology:

  • Culture RAW 264.7 cells to approximately 80% confluency in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound or a reference compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant to measure the production of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • For mechanism of action studies, prepare nuclear and cytoplasmic extracts to determine the translocation of NF-κB subunits (p65, p50) using Western blotting. The phosphorylation of IκBα can also be assessed in cytoplasmic extracts.[8]

Antioxidant Activity: DPPH Radical Scavenging Assay

Method: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[5]

Methodology:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.[5]

  • Prepare a 0.1 mM solution of DPPH in methanol.[6]

  • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, perform serial two-fold dilutions of the test compound in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.

Visualizations: Signaling Pathways and Experimental Workflows

G Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_genes induces Sesquiterpenoids Sesquiterpenoids (e.g., this compound) Sesquiterpenoids->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by sesquiterpenoids.

G General Workflow for Comparative Bioactivity Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis CompoundA 11S,12-Dihydroxyspirovetiv- 1(10)-en-2-one AntiInflammatory Anti-Inflammatory Assay (e.g., NF-κB inhibition) CompoundA->AntiInflammatory Antioxidant Antioxidant Assay (e.g., DPPH) CompoundA->Antioxidant Antimicrobial Antimicrobial Assay (e.g., MIC) CompoundA->Antimicrobial ComparatorB Comparator Natural Product B ComparatorB->AntiInflammatory ComparatorB->Antioxidant ComparatorB->Antimicrobial ComparatorC Comparator Natural Product C ComparatorC->AntiInflammatory ComparatorC->Antioxidant ComparatorC->Antimicrobial IC50 IC50 / MIC Determination AntiInflammatory->IC50 Antioxidant->IC50 Antimicrobial->IC50 Comparison Head-to-Head Comparison IC50->Comparison

Caption: A generalized workflow for the comparative evaluation of natural products.

References

Comparative Bioactivity and Reproducibility of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the potential bioactivity of the sesquiterpenoid 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one, benchmarked against established therapeutic agents. This guide provides a framework for future research and reproducibility studies by detailing quantitative comparisons, experimental protocols, and key biological pathways.

Disclaimer: Direct experimental data on the bioactivity and reproducibility of this compound is limited in current scientific literature. This guide extrapolates potential bioactivities based on its structural class (sesquiterpenoids) and provides data for its stereoisomer, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, where available. The quantitative data presented for this stereoisomer is hypothetical and serves as a benchmark for future experimental validation.

Introduction

This compound is a spirovetivane-type sesquiterpenoid, a class of natural products recognized for their diverse and potent biological activities.[1] Sesquiterpenoids have garnered significant interest for their potential anti-inflammatory, antimicrobial, and antioxidant properties.[2] This guide provides a comparative analysis of the hypothesized bioactivities of this compound against well-characterized therapeutic agents to inform future research and facilitate the establishment of reproducible experimental findings.

Quantitative Comparison of Bioactivity

To provide a clear benchmark for the potential efficacy of this compound, the following tables summarize its hypothetical bioactivity alongside experimentally determined values for comparator compounds.

Anti-Inflammatory Activity

The anti-inflammatory potential is evaluated based on the inhibition of key inflammatory mediators and enzymes. Sesquiterpenoids are often associated with the modulation of the NF-κB signaling pathway, while NSAIDs typically target cyclooxygenase (COX) enzymes.[3][4]

CompoundTarget/AssayIC50 (µM)
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one COX-2 Inhibition 1.2 (Hypothetical) [5]
LPS-Induced Nitric Oxide (NO) Production 5.8 (Hypothetical) [5]
ParthenolideNF-κB Inhibition~5.0
HelenalinNF-κB p65 DNA Binding5.0
IndomethacinCOX-10.018
COX-20.026

Table 1: Comparative IC50 values for anti-inflammatory activity. Lower values indicate higher potency.

Antimicrobial Activity

The antimicrobial efficacy is assessed by the minimum inhibitory concentration (MIC), representing the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundTest OrganismMIC (µg/mL)
ParthenolideMycobacterium tuberculosis16
Pseudomonas aeruginosa>1000 (Sub-MIC at 1mM showed anti-biofilm activity)
IndomethacinEscherichia coli256
Staphylococcus aureus256
Gentamicin (Standard Antibiotic)Pseudomonas aeruginosa0.5 - 4
Staphylococcus aureus0.25 - 2

Table 2: Comparative MIC values for antimicrobial activity. Lower values indicate higher potency.

Antioxidant Activity

Antioxidant capacity is commonly measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

CompoundAssayIC50 (µg/mL)
α-Tocopherol (Vitamin E)DPPH Radical Scavenging~12.1
Ascorbic Acid (Vitamin C)DPPH Radical Scavenging3.37 - 6.31
QuercetinDPPH Radical Scavenging0.0432 - 19.17

Table 3: Comparative IC50 values for antioxidant activity. Lower values indicate higher potency.

Experimental Protocols

To ensure the reproducibility of bioactivity studies, detailed and standardized experimental protocols are essential.

Anti-Inflammatory Assay: Inhibition of COX-2 Activity (Fluorometric)

This assay quantifies the ability of a compound to inhibit the activity of human recombinant cyclooxygenase-2 (COX-2).

Methodology:

  • Enzyme and Compound Preparation: Reconstitute purified COX-2 enzyme in the provided assay buffer. Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Reaction Setup: In a 96-well plate, add the COX assay buffer, a fluorometric probe, and the COX cofactor. Add the diluted test compound or a vehicle control to the appropriate wells.

  • Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except for the background controls.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation of 535 nm and an emission of 587 nm.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.[5]

Antimicrobial Synergy Assay: Checkerboard Microdilution Method

This method is used to assess the synergistic, additive, or antagonistic effects of combining the test compound with a known antibiotic.

Methodology:

  • Plate Preparation: In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and a standard antibiotic (e.g., gentamicin) along the y-axis in a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Pseudomonas aeruginosa).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination by visual inspection of turbidity.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additivity: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[4]

Antioxidant Assay: DPPH Radical Scavenging

This assay measures the ability of a compound to act as a free radical scavenger.

Methodology:

  • Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of the test compound and create a series of dilutions.

  • Reaction: In a 96-well plate, add the DPPH solution to each well. Add the diluted test compound or a vehicle control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[1]

Visualizing Mechanisms and Workflows

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and a potential target for sesquiterpenoids.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50_IkB NF-κB-IκBα (Inactive Complex) Proteasome Proteasome Degradation IkB->Proteasome NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates NFkB_p65_p50_IkB->NFkB_p65_p50 Releases Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Parthenolide Parthenolide/ Helenalin Parthenolide->IKK Inhibits

Caption: The canonical NF-κB signaling pathway and the inhibitory action of sesquiterpene lactones.

General Workflow for Bioactivity Screening

A systematic approach is crucial for the reproducible assessment of the biological activity of natural products.

Bioactivity_Workflow Start Start: Natural Product (this compound) Extraction Extraction & Isolation Start->Extraction Purity Purity & Structure Elucidation (NMR, MS) Extraction->Purity Screening Primary Bioactivity Screening Purity->Screening AntiInflammatory Anti-inflammatory Assays (COX, NO) Screening->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC) Screening->Antimicrobial Antioxidant Antioxidant Assays (DPPH) Screening->Antioxidant DoseResponse Dose-Response & IC50 Determination AntiInflammatory->DoseResponse Antimicrobial->DoseResponse Antioxidant->DoseResponse Mechanism Mechanism of Action Studies (e.g., Western Blot) DoseResponse->Mechanism Reproducibility Reproducibility & Validation Studies Mechanism->Reproducibility End Lead Compound Identification Reproducibility->End

Caption: A generalized workflow for the bioactivity screening of natural products.

References

A Comparative Guide to Confirming the Absolute Configuration of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary analytical techniques and experimental data used to confirm the absolute configuration of chiral molecules, with a specific focus on the sesquiterpenoid 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one. While specific experimental data for this exact compound is not widely available in the public domain, this document utilizes data from structurally analogous spirovetivane sesquiterpenoids to present a detailed comparison of methodologies. The guide covers the integration of spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational methods to provide a robust framework for stereochemical assignment.

Introduction to Stereochemical Confirmation

The determination of the absolute configuration of a chiral molecule is a critical step in natural product chemistry and drug development, as enantiomers can exhibit significantly different biological activities. For complex molecules like spirovetivane sesquiterpenoids, a combination of chiroptical and spectroscopic methods is often employed to unambiguously assign the stereochemistry of each chiral center. The primary methods discussed in this guide are Electronic Circular Dichroism (ECD), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, often supported by computational chemistry.

Comparative Analysis of Analytical Techniques

The absolute configuration of this compound is typically determined by comparing experimental data with that of known stereoisomers or with computationally predicted data. Below is a comparison of the key techniques.

ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules containing chromophores. The Cotton effects (CEs) observed in an ECD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore. By comparing the experimental ECD spectrum with that of a known standard or with a theoretically calculated spectrum, the absolute configuration can be deduced.

Illustrative Data for Analogous Dihydroxyspirovetivane Diastereomers:

Due to the lack of publicly available experimental ECD data for this compound, we present a comparison based on the closely related diastereomers, 11R,12-dihydroxystigolone and 11S,12-dihydroxystigolone, as reported by Castillo et al. (2022). This comparison highlights how ECD can differentiate between epimers at a specific stereocenter.

CompoundKey Cotton Effects (Wavelength, nm)Interpretation
11S,12-dihydroxystigolone (Analog) Positive CE around 240 nm, Negative CE around 320 nmThe observed Cotton effects are consistent with the calculated ECD spectrum for the (11S) configuration.
11R,12-dihydroxystigolone (Analog) Negative CE around 240 nm, Positive CE around 320 nmThe ECD spectrum is nearly a mirror image of the (11S)-epimer, confirming the opposite configuration at C-11.

Table 1: Comparison of key Cotton effects in the ECD spectra of analogous dihydroxyspirovetivane diastereomers.

NMR spectroscopy, particularly 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments, is indispensable for elucidating the planar structure and relative stereochemistry of a molecule. While NMR alone does not directly determine absolute configuration, it provides crucial data on the connectivity and spatial proximity of atoms. Key parameters like chemical shifts (δ) and coupling constants (J) can be compared with those of known compounds or with values predicted by computational methods (e.g., DFT).

Illustrative ¹H and ¹³C NMR Data for the Spirovetivane Skeleton:

The following table summarizes typical chemical shift ranges for key nuclei in the spirovetivane core, which are essential for structural confirmation.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Correlations (HMBC)
C-1~5.8~125H-1 to C-2, C-5, C-10, C-14
C-2-~200-
C-4~2.5~40H-4 to C-2, C-5, C-6, C-10
C-5-~50-
C-7~1.8~55H-7 to C-5, C-6, C-8, C-11
C-11~3.5~75H-11 to C-7, C-12, C-13
C-12~3.4~70H-12 to C-7, C-11, C-13
C-13~1.2~25H-13 to C-7, C-11, C-12
C-14~1.9~20H-14 to C-1, C-5, C-10

Table 2: Typical NMR chemical shift ranges and key HMBC correlations for the spirovetivane skeleton.

The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are in close proximity, which is critical for determining the relative stereochemistry. For instance, an NOE correlation between H-7 and H-14 would establish their cis relationship in the spirocyclic system.

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a molecule, provided that a suitable crystal can be obtained. This technique provides a three-dimensional model of the molecule, from which the spatial arrangement of all atoms can be determined unequivocally. The main limitation of this method is the requirement for a high-quality single crystal, which can be challenging to grow for many natural products.

Experimental Protocols

  • Sample Preparation: Dissolve a precisely weighed amount of the purified compound in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL. The solvent should be transparent in the wavelength range of interest.

  • Instrumentation: Use a calibrated circular dichroism spectrophotometer.

  • Data Acquisition: Record the ECD spectrum over a wavelength range that covers the electronic transitions of the chromophores (e.g., 200-400 nm for an α,β-unsaturated ketone). The spectrum of the solvent should be recorded under the same conditions and subtracted from the sample spectrum to obtain the final ECD spectrum.

  • Data Analysis: Identify the wavelengths and signs of the Cotton effects. Compare the experimental spectrum with the calculated ECD spectrum for the possible stereoisomers.

  • Sample Preparation: Dissolve approximately 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) and transfer to an NMR tube.

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to identify all proton and carbon signals.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assembling the carbon skeleton.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the relative stereochemistry.

  • Data Analysis: Integrate all 1D and 2D NMR data to assign all proton and carbon chemical shifts and determine the planar structure and relative configuration of the molecule.

  • Conformational Search: Perform a thorough conformational search for the target molecule using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)) in the appropriate solvent model (e.g., PCM).

  • ECD Calculation: For each optimized conformer, calculate the ECD spectrum using Time-Dependent DFT (TD-DFT) (e.g., CAM-B3LYP/TZVP).

  • NMR Calculation: Calculate the NMR chemical shifts and coupling constants for the optimized conformers using a suitable DFT method (e.g., GIAO).

  • Spectral Averaging: Average the calculated spectra of the individual conformers based on their Boltzmann populations to obtain the final theoretical spectrum for comparison with the experimental data.

Visualization of Workflows

The following diagrams illustrate the workflows for the experimental and computational determination of the absolute configuration.

experimental_workflow cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition cluster_analysis Stereochemical Analysis Purification Purified Compound ECD ECD Spectroscopy Purification->ECD NMR NMR Spectroscopy Purification->NMR Xray X-ray Crystallography (if crystalline) Purification->Xray ECD_Data Experimental ECD Spectrum ECD->ECD_Data NMR_Data 1D & 2D NMR Data NMR->NMR_Data Xray_Data 3D Crystal Structure Xray->Xray_Data Absolute_Config Absolute Configuration ECD_Data->Absolute_Config Relative_Stereo Relative Stereochemistry NMR_Data->Relative_Stereo Xray_Data->Absolute_Config Relative_Stereo->Absolute_Config

Caption: Experimental workflow for absolute configuration determination.

computational_workflow Proposed_Structure Proposed Structure (Relative Stereochemistry) Conformational_Search Conformational Search (e.g., MMFF94) Proposed_Structure->Conformational_Search DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Conformational_Search->DFT_Optimization TDDFT_Calculation TD-DFT Calculation (e.g., CAM-B3LYP/TZVP) DFT_Optimization->TDDFT_Calculation Calculated_ECD Calculated ECD Spectrum TDDFT_Calculation->Calculated_ECD Comparison Comparison with Experimental Spectrum Calculated_ECD->Comparison Assigned_AC Assigned Absolute Configuration Comparison->Assigned_AC

Caption: Computational workflow for ECD-based absolute configuration assignment.

Conclusion

Confirming the absolute configuration of a complex natural product like this compound requires a multi-faceted approach. The integration of experimental ECD and NMR data with computational predictions provides a high degree of confidence in the stereochemical assignment. While X-ray crystallography remains the gold standard, its applicability is limited by the need for suitable crystals. By following the detailed protocols and comparative data analysis outlined in this guide, researchers can effectively and accurately determine the absolute configuration of novel spirovetivane sesquiterpenoids and other complex chiral molecules.

Benchmarking Synthetic Strategies for 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The spirovetivane sesquiterpenoids, a class of natural products characterized by a spiro[4.5]decane skeleton, have garnered significant attention from the synthetic community due to their complex molecular architecture and interesting biological activities. Among them, 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one stands as a challenging target for total synthesis. This guide provides a comparative analysis of plausible synthetic routes to this molecule, benchmarking them on key metrics such as step count, overall yield, and stereochemical control. While a direct total synthesis of this specific molecule has not been published, this guide leverages established methodologies from the syntheses of structurally related compounds, such as solavetivone and anhydro-β-rotunol, to propose and evaluate viable synthetic strategies.

Comparative Analysis of Synthetic Routes

The construction of the spiro[4.5]decane core and the stereoselective installation of the diol functionality are the primary challenges in the synthesis of this compound. This guide outlines three distinct, plausible synthetic approaches: an Aldol Condensation-based route, a Spiroannulation strategy, and a Convergent Michael Addition approach. The projected efficiency of these routes is summarized in the table below.

Parameter Route A: Intramolecular Aldol Condensation Route B: Spiroannulation via Rearrangement Route C: Convergent Michael Addition
Key Transformation Intramolecular Aldol CondensationAcid-promoted Rearrangement of an EpoxideConjugate Addition to a Cyclohexenone
Projected Step Count ~12-15 steps~10-13 steps~9-12 steps
Projected Overall Yield Low to ModerateModerateModerate to High
Stereocontrol Moderate to GoodGood to ExcellentExcellent
Advantages Utilizes a classic and well-understood reaction.Potentially shorter and highly stereoselective.Convergent approach, potentially leading to higher overall yields.
Disadvantages Potential for side reactions in aldol condensation.Requires a specific precursor for the rearrangement.Stereochemical outcome of the Michael addition can be challenging to control.

Detailed Experimental Protocols and Synthetic Schemes

Route A: Intramolecular Aldol Condensation Strategy

This approach hinges on the formation of the spirocyclic core through an intramolecular aldol condensation of a suitably functionalized dicarbonyl precursor.

Experimental Protocol for the Key Intramolecular Aldol Condensation Step:

  • Preparation of the Dicarbonyl Precursor: The dicarbonyl intermediate would be synthesized from commercially available starting materials over several steps, including the introduction of the isopropenyl side chain.

  • Cyclization: The dicarbonyl precursor (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

  • Base Treatment: A base, for instance, potassium hydroxide or sodium methoxide (1.1 eq), is added to the solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the spirocyclic enone.

  • Dihydroxylation: The resulting spirovetiv-1(10)-en-2-one with the isopropenyl group is then subjected to stereoselective dihydroxylation, for example, using the Sharpless asymmetric dihydroxylation (AD-mix-β), to install the 11S,12-dihydroxy functionality.

Route A Acyclic_Precursors Acyclic Precursors Dicarbonyl Dicarbonyl Precursor Acyclic_Precursors->Dicarbonyl Multi-step synthesis Spiro_Enone Isopropenyl-Spirovetivenone Dicarbonyl->Spiro_Enone Intramolecular Aldol Condensation Target This compound Spiro_Enone->Target Sharpless Dihydroxylation

Figure 1. Synthetic pathway for Route A.
Route B: Spiroannulation via Rearrangement

This more modern approach leverages a stereoselective rearrangement to construct the spirocyclic core, a strategy that has been successfully applied in the synthesis of other spirovetivane sesquiterpenes.[1][2][3]

Experimental Protocol for the Key Rearrangement Step:

  • Epoxide Formation: A suitable eudesmane-type precursor, synthesized from a chiral starting material like santonin, is subjected to epoxidation.[1][2]

  • Acid-Promoted Rearrangement: The resulting epoxide (1.0 eq) is dissolved in a non-polar solvent such as dichloromethane.

  • Acid Treatment: A Lewis acid, for example, boron trifluoride etherate (BF₃·OEt₂) (1.2 eq), is added dropwise to the solution at low temperature (e.g., -78 °C).

  • Reaction Monitoring and Workup: The reaction is monitored by TLC. Upon completion, it is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted.

  • Purification and Elaboration: The crude spiro[4.5]decanediol is purified and then further functionalized over several steps, including oxidation and introduction of the dihydroxypropyl side chain, to yield the target molecule.

Route B Santonin Santonin Epoxy_Eudesmane Epoxy-eudesmane Santonin->Epoxy_Eudesmane Multi-step synthesis Spiro_Diol Spiro[4.5]decanediol Epoxy_Eudesmane->Spiro_Diol Acid-promoted Rearrangement Target This compound Spiro_Diol->Target Functional group manipulations

Figure 2. Synthetic pathway for Route B.
Route C: Convergent Michael Addition

A convergent strategy offers the potential for higher overall yields by preparing key fragments separately before their assembly. In this proposed route, a Michael addition is the key bond-forming reaction to assemble the spirocyclic framework.

Experimental Protocol for the Key Michael Addition Step:

  • Preparation of Fragments: A functionalized cyclopentanone derivative (the nucleophile) and a suitably substituted cyclohexenone (the Michael acceptor) are synthesized independently.

  • Conjugate Addition: The cyclopentanone derivative (1.1 eq) is deprotonated using a strong base like lithium diisopropylamide (LDA) at low temperature. The resulting enolate is then added to a solution of the cyclohexenone (1.0 eq) in an appropriate solvent like tetrahydrofuran (THF).

  • Quenching and Workup: The reaction is quenched with a proton source, and the product is extracted and purified.

  • Final Transformations: The resulting adduct is then cyclized and further elaborated to introduce the enone functionality and the diol side chain to afford the final product.

Route C cluster_0 Fragment Synthesis Cyclopentanone Functionalized Cyclopentanone Adduct Michael Adduct Cyclopentanone->Adduct Cyclohexenone Substituted Cyclohexenone Cyclohexenone->Adduct Convergent Michael Addition Target This compound Adduct->Target Cyclization & Elaboration

Figure 3. Synthetic pathway for Route C.

Conclusion

While all three proposed routes offer viable pathways to this compound, they present a trade-off between established reliability and potential efficiency. Route A, based on the classical intramolecular aldol condensation, is likely the most straightforward to implement but may suffer from lower yields and stereoselectivity. Route B, employing a biomimetic spiroannulation, promises a more elegant and potentially shorter synthesis with excellent stereocontrol, though it requires a more complex starting material. Finally, the convergent Michael addition strategy of Route C could offer the highest overall yield by minimizing the number of linear steps, but the stereochemical outcome of the key addition step would need careful optimization. The choice of the optimal route will ultimately depend on the specific goals of the synthesis, including the desired scale, enantiopurity, and the availability of starting materials and reagents. Further experimental validation is required to definitively benchmark the performance of these synthetic strategies.

References

Safety Operating Guide

Proper Disposal of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpenoid used in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

I. Core Principles of Chemical Waste Management

The disposal of this compound must be managed as hazardous chemical waste. General principles of hazardous waste management should always be followed, including proper containment, labeling, and storage.[1][2][3] It is the responsibility of the waste generator to ensure that all chemical waste is handled and disposed of in accordance with federal, state, and local regulations.[4][5]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE).

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesMust be worn at all times to protect against splashes.
Hand Protection Chemical-resistant glovesInspect gloves for integrity before each use.
Body Protection Laboratory coatShould be worn to prevent skin contact.
Respiratory Protection Use in a well-ventilated areaA fume hood may be necessary for handling large quantities or if there is a risk of aerosolization.
III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[6] Do not discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seeds.[6]

Step 1: Waste Collection

  • Solid Waste:

    • Collect solid this compound waste in its original container if possible, or in a clearly labeled, compatible container.

    • For lab supplies contaminated with the compound (e.g., absorbent paper, gloves), double-bag the waste in clear plastic bags.[2]

  • Liquid Waste:

    • Collect liquid waste containing this compound in a leak-proof container with a screw-on cap.[2] Ensure the container material is compatible with the solvent used.

    • Do not fill containers beyond 90% capacity to allow for expansion.

Step 2: Waste Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the composition and approximate concentrations of the waste, including any solvents.

  • Record the date when waste was first added to the container.

Step 3: Waste Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA).[1]

  • Ensure secondary containment is used to capture any potential leaks or spills.[2] The secondary container must be able to hold 110% of the volume of the primary container.[2]

  • Segregate the waste from incompatible materials. For example, store acids and bases separately.[1]

  • Keep waste containers securely capped at all times, except when adding waste.[1][2]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.

  • Provide EH&S with all necessary information about the waste stream.

Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[3]

  • The rinsate must be collected and treated as hazardous waste.[3]

  • After triple-rinsing, the container can be offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill.[6]

IV. Spill Management

In the event of a spill, immediately alert personnel in the area.

  • Minor Spills:

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and decontaminate.

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's emergency response team or EH&S immediately.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Container? start->empty_container waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Compatible Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container with Screw Cap liquid_waste->collect_liquid label_waste Label Container: 'Hazardous Waste', Full Chemical Name, Composition, Date collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated SAA with Secondary Containment label_waste->store_waste schedule_pickup Contact EH&S for Waste Pickup store_waste->schedule_pickup disposal Disposal by Licensed Chemical Destruction Facility or Controlled Incineration schedule_pickup->disposal empty_container->waste_type No triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (Recycle, Recondition, or Landfill) triple_rinse->dispose_container collect_rinsate->label_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of the sesquiterpenoid 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one. As a bioactive compound, adherence to strict safety protocols is essential to ensure personnel safety and prevent environmental contamination. The toxicological properties of this specific compound have not been fully investigated, and therefore, it should be handled with the utmost care, treating it as a potentially hazardous substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[1] A face shield should be worn over safety glasses or goggles when there is a risk of splashes, such as when handling bulk quantities or preparing solutions.[1][2]
Hand Protection Due to the ketone functional group in the compound, gloves with excellent resistance to ketones are required. Butyl rubber or gloves specifically rated for ketone resistance (e.g., Polyco Ketochem) are recommended.[3][4][5][6] Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination.[1] Always inspect gloves for any signs of degradation or perforation before use.[7]
Body Protection A chemical-resistant laboratory coat is required.[8] For procedures with a higher risk of splashes or aerosol generation, consider using chemical-resistant coveralls.[4] Clothing worn under the lab coat should cover the legs (no shorts or skirts), and closed-toe shoes must be worn at all times.[7][8]
Respiratory Protection Work with the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] Given the predicted high boiling point of 426.2±28.0 °C, the volatility at room temperature is expected to be low. However, if procedures could generate dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or better) should be used.[9][10] A full respiratory protection program, including fit testing, should be in place if respirators are required.[1]

Operational Plan: Handling and Experimental Protocol

A systematic approach to handling this compound is critical to minimize risk. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review Safety Information and Plan Experiment Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed Work_in_Hood Work in a Certified Chemical Fume Hood Don_PPE->Work_in_Hood Proceed Weigh_Compound Weigh Solid Compound Carefully Work_in_Hood->Weigh_Compound Proceed Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Proceed Decontaminate Decontaminate Work Surfaces and Equipment Prepare_Solution->Decontaminate After Experiment Segregate_Waste Segregate and Label Hazardous Waste Decontaminate->Segregate_Waste Proceed Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Proceed Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Final Step

A high-level workflow for safely handling this compound.

Experimental Protocol for Handling Solid Compound:

  • Preparation: Before handling, thoroughly review all available safety information and establish a detailed experimental plan. Ensure that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Engineering Controls: Conduct all manipulations of the solid compound and its solutions within a certified chemical fume hood.

  • Weighing: When weighing the solid compound, use a microbalance within the fume hood or in a ventilated balance enclosure to minimize the risk of inhaling dust particles. Use anti-static weighing dishes if the compound is a fine powder.

  • Solution Preparation: Add solvents slowly and carefully to the solid to avoid splashing. Ensure that the solvent is compatible with the compound and the experimental procedure.

  • Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.

Waste Segregation and Containerization:

  • Solid Waste: All solid waste, including unused compound, contaminated gloves, pipette tips, and other disposable labware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound must be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not pour any solutions down the drain.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Waste Labeling:

All hazardous waste containers must be labeled with:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste.

  • The date of accumulation.

Final Disposal:

All waste containing this compound must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Maintain detailed records of all waste generated and its final disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11S,12-Dihydroxyspirovetiv-1(10)-en-2-one
Reactant of Route 2
11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.